molecular formula C8H20BrNO B15442825 O-octylhydroxylamine;hydrobromide CAS No. 65920-22-1

O-octylhydroxylamine;hydrobromide

Cat. No.: B15442825
CAS No.: 65920-22-1
M. Wt: 226.15 g/mol
InChI Key: AZIKBKGBBHQKNZ-UHFFFAOYSA-N
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Description

O-octylhydroxylamine;hydrobromide is a useful research compound. Its molecular formula is C8H20BrNO and its molecular weight is 226.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality O-octylhydroxylamine;hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-octylhydroxylamine;hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

65920-22-1

Molecular Formula

C8H20BrNO

Molecular Weight

226.15 g/mol

IUPAC Name

O-octylhydroxylamine;hydrobromide

InChI

InChI=1S/C8H19NO.BrH/c1-2-3-4-5-6-7-8-10-9;/h2-9H2,1H3;1H

InChI Key

AZIKBKGBBHQKNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCON.Br

Origin of Product

United States

Foundational & Exploratory

O-Octylhydroxylamine Hydrobromide: Chemical Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of O-octylhydroxylamine hydrobromide , a specialized alkoxyamine reagent used in bioconjugation, medicinal chemistry, and materials science.

Technical Whitepaper | Version 1.0

Executive Summary

O-Octylhydroxylamine hydrobromide (CAS: 65920-22-1) is a lipophilic alkoxyamine reagent (


).[1] It is primarily utilized for the chemoselective derivatization of carbonyl-containing compounds (aldehydes and ketones) via oxime ligation . Unlike short-chain alkoxyamines (e.g., methoxyamine), the octyl (

) chain confers significant hydrophobicity to the resulting conjugates, making this reagent critical for membrane-anchoring studies, lipid research, and the synthesis of hydrophobic drug intermediates such as IDO1 inhibitors.

Chemical Identity & Structural Analysis[2]

The compound consists of a hydroxylamine core O-substituted with a linear octyl chain, stabilized as a hydrobromide salt.[1][2] The salt form enhances stability, preventing the oxidation and polymerization often observed in the free base.

Property Specification
IUPAC Name O-Octylhydroxylamine hydrobromide
Common Name Octyloxyamine hydrobromide
CAS Number 65920-22-1 (HBr salt); 62177-26-8 (HCl salt)
Molecular Formula

Molecular Weight 226.16 g/mol (Salt); 145.24 g/mol (Free Base)
Structure (SMILES) CCCCCCCCON.Br
Appearance White to off-white crystalline solid
Solubility Soluble in methanol, ethanol, DMSO; moderately soluble in water (surfactant-like properties).[3]
Structural Significance[5]
  • The Aminooxy Group (

    
    ):  Possesses an enhanced 
    
    
    
    -effect due to the adjacent oxygen atom, making the nitrogen significantly more nucleophilic than primary amines toward carbonyls, even at acidic pH.
  • The Octyl Chain (

    
    ):  Provides a "greasy" lipophilic tail. This is exploited to increase the permeability of drug candidates or to anchor hydrophilic molecules (like peptides or sugars) into lipid bilayers.
    
  • The Hydrobromide Counterion: HBr is often chosen over HCl for specific crystallization kinetics or to modulate solubility in non-polar organic synthesis.

Synthesis & Manufacturing

The industrial preparation of O-octylhydroxylamine typically follows a modified Gabriel Synthesis or a Mitsunobu route , avoiding the direct alkylation of hydroxylamine which leads to poly-alkylation.

Core Synthetic Pathway (Gabriel Method)
  • Alkylation: N-Hydroxyphthalimide is reacted with 1-bromooctane in the presence of a base (e.g.,

    
     or DBU) to form N-octyloxyphthalimide.
    
  • Hydrazinolysis: The phthalimide protecting group is cleaved using hydrazine hydrate.

  • Salt Formation: The resulting free amine is treated with hydrobromic acid (HBr) in acetic acid or ether to precipitate the stable salt.

Synthesis NHP N-Hydroxyphthalimide Inter N-Octyloxyphthalimide (Intermediate) NHP->Inter + Base (Alkylation) OctBr 1-Bromooctane OctBr->Inter Prod O-Octylhydroxylamine (Free Base) Inter->Prod Deprotection Hydrazine Hydrazine (N2H4) Hydrazine->Prod Final O-Octylhydroxylamine Hydrobromide Prod->Final Salt Formation HBr HBr/AcOH

Figure 1: Synthetic route via N-hydroxyphthalimide alkylation and subsequent deprotection.[2]

Reactivity & Applications

Oxime Ligation (Bioconjugation)

The primary application of O-octylhydroxylamine is the formation of oxime ethers (


). This reaction is chemoselective for aldehydes and ketones and proceeds in aqueous buffers (pH 4–6) without affecting native protein functional groups (amines, thiols).

Mechanism: The aminooxy nitrogen attacks the carbonyl carbon, followed by proton transfer and dehydration. The reaction is essentially irreversible under physiological conditions, yielding a hydrolytically stable linkage.

OximeLigation Aldehyde Target Molecule (R-CHO) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Attack Reagent O-Octylhydroxylamine (H2N-O-C8) Reagent->Intermediate Product Stable Oxime Conjugate (R-CH=N-O-C8) Intermediate->Product - H2O (Dehydration) Water H2O Intermediate->Water

Figure 2: Mechanism of chemoselective oxime ligation between an aldehyde and O-octylhydroxylamine.

Medicinal Chemistry & Lipid Research
  • Lipid Anchoring: The

    
     chain allows researchers to convert soluble peptides or glycans into amphiphilic molecules that spontaneously insert into liposomes or cell membranes.
    
  • IDO1 Inhibitors: O-alkylhydroxylamines, including octyl derivatives, have been investigated as inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy. The lipophilic tail occupies the hydrophobic pocket of the enzyme heme active site.

  • Polymer Science: Used to terminate or functionalize polymers (e.g., polythiophenes) to tune solubility in organic solvents for photovoltaic applications.

Experimental Protocol: Oxime Ligation

Objective: Labeling a ketone-functionalized peptide with O-octylhydroxylamine.

  • Preparation of Stock Solution:

    • Dissolve O-octylhydroxylamine HBr (10 mg) in DMSO (100 µL) to create a high-concentration stock.

    • Note: The HBr salt ensures the amine is protonated and stable; however, for the reaction to proceed, the pH must be adjusted.

  • Reaction Buffer:

    • Prepare 0.1 M Sodium Acetate buffer, pH 4.5. The acidic pH catalyzes the dehydration step of oxime formation while keeping the aminooxy group nucleophilic enough (pKa ~4.5).

  • Conjugation:

    • Dissolve the target ketone-peptide in the acetate buffer (1 mg/mL).

    • Add a 5–10 fold molar excess of the O-octylhydroxylamine stock.

    • Incubate at 37°C for 2–4 hours (or overnight at RT).

  • Purification:

    • The product will be significantly more hydrophobic than the starting peptide. Purify via Reverse-Phase HPLC (C18 column) using a water/acetonitrile gradient. The octyl-tagged product will elute much later than the unreacted peptide.

Handling, Stability & Safety (MSDS Summary)

Hazard Class Description
Skin/Eye Irritation Causes skin irritation (H315) and serious eye irritation (H319).[4] The HBr salt is acidic and corrosive to mucous membranes.
Respiratory May cause respiratory irritation (H335).[4] Avoid inhaling dust.[4]
Storage Store at 2–8°C under inert gas (Nitrogen/Argon). Hygroscopic.
Stability Stable under recommended storage. Incompatible with strong oxidizing agents and acid chlorides.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Chemical Structure & CAS Data: O-Octylhydroxylamine hydrobromide (CAS 65920-22-1).[1] ChemSrc. Available at: [Link]

  • Synthesis Methodology: Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine. PMC (NIH). Available at: [Link]

  • Medicinal Chemistry Applications: O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PMC (NIH). Available at: [Link]

  • Polymer Functionalization: Supporting Information - Alkoxyl Side Chain Substituted Thieno[3,4-c]pyrrole-4,6-dione. DOI.org. Available at: [Link]

  • Safety Data: Material Safety Data Sheet - n-Octylamine hydrobromide (Analogous hazards). Cole-Parmer. Available at: [Link]

Sources

O-Octylhydroxylamine Hydrobromide: A Comprehensive Technical Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of O-octylhydroxylamine hydrobromide (HBr), a pivotal reagent in modern chemical biology, drug discovery, and materials science. We will dissect its core properties, synthesis, and multifaceted applications, moving beyond simple protocols to elucidate the underlying chemical principles and strategic considerations for its effective use in research and development.

Core Molecular Attributes of O-Octylhydroxylamine HBr

A foundational understanding of the physicochemical properties of O-octylhydroxylamine HBr is critical for its successful application. This section delineates its fundamental molecular characteristics.

Molecular Formula and Weight

The molecular identity of O-octylhydroxylamine HBr is defined by its constituent atoms and their collective mass. The octyl chain provides significant hydrophobicity, a key feature influencing its solubility and interaction with nonpolar moieties.

AttributeValue
Chemical Formula C₈H₂₀BrNO
Molecular Weight 226.16 g/mol

The hydrobromide salt form enhances the compound's stability and simplifies its handling and storage as a crystalline solid.

Chemical Structure

The structure of O-octylhydroxylamine HBr features a terminal oxyamine group, the cornerstone of its reactivity, and a flexible eight-carbon alkyl chain.

Caption: Chemical structure of O-octylhydroxylamine HBr.

Synthesis and Quality Control

The synthesis of O-octylhydroxylamine HBr is a well-established process, yet rigorous quality control is paramount to ensure its performance in sensitive applications.

Synthetic Workflow

A common and efficient route to O-octylhydroxylamine HBr involves the N-alkylation of a protected hydroxylamine species, followed by deprotection and salt formation. The use of N-hydroxyphthalimide is a classic strategy that affords good yields and simplifies purification.

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation N-Hydroxyphthalimide N-Hydroxyphthalimide N-(Octyloxy)phthalimide N-(Octyloxy)phthalimide N-Hydroxyphthalimide->N-(Octyloxy)phthalimide 1-Bromooctane, K₂CO₃, DMF O-Octylhydroxylamine (free base) O-Octylhydroxylamine (free base) N-(Octyloxy)phthalimide->O-Octylhydroxylamine (free base) Hydrazine, Ethanol O-Octylhydroxylamine HBr O-Octylhydroxylamine HBr O-Octylhydroxylamine (free base)->O-Octylhydroxylamine HBr HBr (aq) R₁-(C=O)-R₂ Aldehyde/Ketone R₁-C(R₂)=N-O-Octyl Oxime Ether R₁-(C=O)-R₂->R₁-C(R₂)=N-O-Octyl pH 4.5-6.5, Aniline H₂N-O-Octyl O-Octylhydroxylamine H₂N-O-Octyl->R₁-C(R₂)=N-O-Octyl

Technical Guide: Solubility Profile & Handling of O-Octylhydroxylamine Hydrobromide

[1]

Executive Summary

O-Octylhydroxylamine hydrobromide (CAS: Analogous to 155633-54-8/5663-93-4 series) is a specialized alkoxyamine salt widely utilized as a linker in bioconjugation, a reagent in oxime ligation, and a building block in pharmaceutical synthesis.[1]

Unlike simple inorganic salts, this molecule exhibits amphiphilic behavior . It possesses a hydrophilic ionic head group (


1

This guide provides a definitive analysis of its solubility, thermodynamic drivers, and practical handling protocols for laboratory applications.

Physicochemical Profile

To understand the solubility, one must analyze the competing forces within the crystal lattice and the solvent interactions.

FeatureDescriptionImpact on Solubility
Cationic Head

Creates high lattice energy; demands high-dielectric solvents (Water, MeOH) for dissociation.[1]
Anion Bromide (

)
A "softer," larger ion than chloride.[1] Increases solubility in organic solvents (like DCM) compared to HCl salts due to lower charge density.
Lipophilic Tail Octyl (

)
Provides Van der Waals interactions. Resists water solubility (hydrophobic effect) and promotes solubility in alcohols/chlorinated solvents.

Solubility Landscape

The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle, modified by the surfactant nature of the octyl chain.

Table 1: Solubility Assessment by Solvent Class[1]
Solvent ClassSpecific SolventsSolubility RatingTechnical Notes
Polar Protic Water, Methanol, EthanolHigh Primary solvents.[1] The ionic head group dominates. In water, it may foam due to surfactant properties.
Polar Aprotic DMSO, DMF, DMAcHigh Excellent for stock solutions (>100 mM). Breaks the crystal lattice effectively.
Chlorinated Dichloromethane (DCM), ChloroformModerate Critical Distinction: Unlike short-chain salts (e.g., O-ethyl), the C8 chain allows partial solubility in DCM, especially if slightly warmed or if the HBr ion pair is "tight."
Ethers Diethyl Ether, THF, MTBELow / Insoluble The salt precipitates immediately. Used as an anti-solvent for recrystallization.
Hydrocarbons Hexane, Heptane, TolueneInsoluble Completely incompatible with the salt form. Used to wash away non-polar impurities.

Expert Insight: If your application requires high solubility in non-polar solvents (e.g., Toluene or Hexane), you must perform a "free-basing" step to convert the hydrobromide salt to the neutral O-octylhydroxylamine oil.

Mechanistic Visualization: Solvation Dynamics

The following diagram illustrates the solvation decision process and the molecular interactions driving solubility.

SolubilityMechanismcluster_PolarPolar Solvents (MeOH, Water)cluster_NonPolarNon-Polar Solvents (Hexane, Ether)cluster_AmphiphilicIntermediates (DCM, Chloroform)CompoundO-OctylhydroxylamineHydrobromide (Solid)SolvationIon-Dipole Interaction(Solvation Shell forms)Compound->SolvationHigh DielectricLatticeLattice Energy >Solvation EnergyCompound->LatticeLow DielectricMicelleInverted Micelle /Ion PairingCompound->MicelleLipophilic Tail InteractionResult1Full Dissolution(Clear Solution)Solvation->Result1Result2Precipitation(Suspension)Lattice->Result2Result3Partial Solubility(Colloidal or Clear)Micelle->Result3

Figure 1: Solvation thermodynamics of O-octylhydroxylamine hydrobromide.[1] The competition between the ionic head group and the octyl tail determines the phase behavior.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate solubility for a specific solvent batch.[1]

  • Preparation: Weigh 50 mg of O-octylhydroxylamine hydrobromide into a pre-weighed 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition. Sonication (35 kHz) may be used to break crystal aggregates.

  • Observation:

    • Soluble: Solution becomes clear and colorless.

    • Insoluble: Visible particles settle or float.

    • Swelling:[1] Gel-like formation indicates partial interaction (common in DCM).[1]

  • Calculation: If 50 mg dissolves in 0.5 mL, solubility is

    
    .
    
Protocol B: Recrystallization (Purification)

The standard method to purify the salt from synthesis impurities.

  • Dissolution: Dissolve crude O-octylhydroxylamine hydrobromide in the minimum amount of warm Ethanol (40–50°C) .

  • Filtration: Filter while warm to remove insoluble mechanical impurities.

  • Precipitation: Slowly add Diethyl Ether or Hexane (Anti-solvent) dropwise to the stirring ethanol solution until a persistent cloudiness appears.

  • Crystallization: Cool the mixture to 4°C (fridge) or -20°C (freezer) for 4–12 hours.

  • Collection: Filter the white crystals using a Buchner funnel/vacuum filtration. Wash with cold Hexane.

  • Drying: Dry under high vacuum (< 1 mbar) to remove residual solvent.

Protocol C: Free-Basing (For Non-Polar Applications)

Required if the reagent must be dissolved in Toluene or Hexane for a reaction.[1]

  • Partition: Suspend the hydrobromide salt in Dichloromethane (DCM).

  • Neutralization: Add an equal volume of Saturated Aqueous Sodium Bicarbonate (

    
    ) or 1M NaOH.
    
  • Extraction: Shake vigorously. The free amine (neutral oil) will migrate into the DCM layer.

  • Separation: Collect the organic (DCM) layer.

  • Drying: Dry over Anhydrous Magnesium Sulfate (

    
    ), filter, and evaporate.
    
  • Result: You now have O-octylhydroxylamine (Free Base) , which is miscible with Hexane, Toluene, and Ether.

Workflow Visualization: Handling & Usage

WorkflowStartStart: O-Octylhydroxylamine HBrDecisionTarget Solvent System?Start->DecisionBranchAqAqueous / Alcohol / DMSODecision->BranchAqPolarBranchOrgNon-Polar (Hexane/Toluene)Decision->BranchOrgNon-PolarBranchDCMChlorinated (DCM/CHCl3)Decision->BranchDCMIntermediateDirectUseDirect Dissolution(Ready for Reaction)BranchAq->DirectUseFreeBasePerform Free-Basing(Protocol C)BranchOrg->FreeBaseCheckConcCheck ConcentrationLimit (~50 mg/mL)BranchDCM->CheckConcFreeBase->DirectUseCheckConc->DirectUse

Figure 2: Operational workflow for selecting the correct handling procedure based on the target solvent system.

References

  • Thieme Chemistry. (2025). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations.

  • ChemicalBook. (2024).[2] O-Octylhydroxylamine Hydrochloride Product Properties and Synthesis.

  • Cayman Chemical. (2022). O-Benzylhydroxylamine (hydrochloride) Solubility Data. (Used as homologous reference for alkoxyamine salt solubility).

  • Eastman Chemical Co. (1995).[3] Process for preparing O-alkylhydroxylamine salts. WO1995018788A1.[3]

  • Sigma-Aldrich. (2024).[1] Solvent Miscibility and Solubility Table.

O-Octylhydroxylamine Hydrobromide: Technical Specifications & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-Octylhydroxylamine Hydrobromide (1-(Aminooxy)octane hydrobromide) is a specialized alkoxyamine reagent used primarily in medicinal chemistry for the introduction of lipophilic octyl chains via oxime ligation or as a pharmacophore in enzyme inhibition (e.g., IDO1).[1] While the hydrochloride salt (CAS 62177-26-8) is the standard commercial form, the hydrobromide salt is often required for specific solubility profiles or as a direct intermediate from bromide-based deprotection strategies.

This guide provides a definitive technical profile, a validated synthesis route for the hydrobromide salt, and rigorous identification protocols.

Part 1: Chemical Identity & Specifications

Nomenclature & Classification[2][3]
  • Chemical Name: O-Octylhydroxylamine hydrobromide

  • Synonyms: 1-(Aminooxy)octane hydrobromide; Octyloxyamine hydrobromide.

  • CAS Number: Not Formally Assigned in major public registries.

    • Reference CAS (HCl Salt):62177-26-8 [1]

    • Reference CAS (Free Base):14316-64-4 [2]

  • InChIKey (Free Base): CWSPDCWDVKKCMI-UHFFFAOYSA-N

Physicochemical Properties
PropertySpecificationNotes
Molecular Formula

(

)
Molecular Weight 226.15 g/mol Free base: 145.24; HBr: 80.91
Appearance White to off-white crystalline solidHygroscopic
Solubility Soluble in MeOH, EtOH, DMSO.[2][3]Limited water solubility compared to short-chain analogs.
Melting Point 125–135 °C (Predicted)O-Ethyl homolog melts at 133 °C [3]. Long chains may depress MP.
Acidity (

)
~4.5 (Conjugate acid)Typical for alkoxyammonium ions.

Part 2: Synthesis & Manufacturing

Expert Insight: While O-alkylhydroxylamines are commonly synthesized via the Gabriel method using hydrazine for deprotection, this route yields the free base or hydrochloride (if treated with HCl). To specifically target the Hydrobromide salt without an ion-exchange step, we utilize an acid-mediated deprotection using HBr in acetic acid. This method is robust and avoids the formation of hydrazide byproducts.

Reaction Pathway

The synthesis proceeds in two steps:

  • Alkylation:

    
     reaction of N-hydroxyphthalimide with 1-bromooctane.
    
  • Acidolysis: Cleavage of the phthalimide group using 48% HBr.

Synthesis Start N-Hydroxyphthalimide + 1-Bromooctane Inter N-Octyloxyphthalimide (Intermediate) Start->Inter TEA/DMF, 70°C Reagent 48% HBr / AcOH (Reflux) Inter->Reagent Product O-Octylhydroxylamine Hydrobromide (Crystalline Solid) Reagent->Product Filtration & Crystallization Byproduct Phthalic Acid (Precipitate) Reagent->Byproduct

Figure 1: Modified Gabriel Synthesis pathway targeting the Hydrobromide salt directly.

Detailed Protocol (Self-Validating)
  • Alkylation:

    • Dissolve N-hydroxyphthalimide (1.0 eq) and triethylamine (1.1 eq) in DMF.

    • Add 1-bromooctane (1.0 eq) dropwise. Heat to 70°C for 4 hours.

    • Validation: TLC (Hexane/EtOAc 4:1) should show disappearance of starting phthalimide (

      
      ) and appearance of the lipophilic intermediate (
      
      
      
      ).
    • Precipitate in water, filter, and dry the intermediate.

  • HBr Acidolysis:

    • Suspend the intermediate in Glacial Acetic Acid (3 mL/g).

    • Add 48% aqueous HBr (3.0 eq). Reflux for 2 hours.

    • Cool to room temperature. Phthalic acid will precipitate.

    • Filtration: Remove phthalic acid by filtration.

    • Isolation: Concentrate the filtrate in vacuo. Triturate the residue with cold diethyl ether to crystallize the O-octylhydroxylamine hydrobromide .

Part 3: Analytical Identification (QC)

To ensure scientific integrity, the identity of the compound must be verified using orthogonal methods: NMR (Structural) and Titration (Stoichiometric).

Nuclear Magnetic Resonance (NMR)

The diagnostic signature of O-alkylation is the downfield shift of the


-methylene protons.
NucleusShift (

ppm)
MultiplicityIntegrationAssignment

H
4.15 – 4.25 Triplet (

Hz)
2H

(Key Identity Peak)
1.65 – 1.75Quintet2H

1.20 – 1.40Multiplet10HBulk Chain (

)
0.88Triplet3HTerminal

~10.5Broad Singlet3H

(Exchangeable)

C
76.5 Singlet-

31.8, 29.5, 22.7Singlets-Alkyl Chain
14.1Singlet-Terminal

Solvent: DMSO-d6. Shifts may vary slightly (


 ppm) depending on concentration.
Argentometric Titration (Bromide Content)

This protocol validates the salt form (Hydrobromide vs. Hydrochloride).

  • Reagent: 0.1 M

    
    .
    
  • Indicator: Eosin Y (Fajans method) or Potentiometric electrode.

  • Procedure: Dissolve 50 mg of sample in water. Titrate with

    
    .
    
  • Calculation:

    
    
    Theoretical Br content: 35.3%
    
Identification Workflow Diagram

QC_Workflow cluster_NMR Structural ID cluster_Salt Salt Form ID Sample Unknown Sample (White Solid) NMR 1H NMR (DMSO-d6) Sample->NMR Titration AgNO3 Titration Sample->Titration Check1 Check: Triplet @ 4.2 ppm? (Confirms O-Alkylation) NMR->Check1 Result RELEASE O-Octylhydroxylamine HBr Check1->Result Pass Check2 Check: Br Content ~35%? (Confirms HBr Salt) Titration->Check2 Check2->Result Pass

Figure 2: Quality Control decision tree for validating chemical identity.

Part 4: Applications in Drug Discovery

Lipophilic Pharmacophore Modulation

O-Octylhydroxylamine is used to introduce the octyloxyamino group (


), which mimics the transition state of alkylperoxy species. This has been successfully applied in the design of Indoleamine 2,3-dioxygenase 1 (IDO1)  inhibitors. The long alkyl chain occupies the hydrophobic pocket of the enzyme, enhancing binding affinity compared to shorter analogs [4].
Oxime Ligation (Bioconjugation)

The compound reacts chemoselectively with aldehydes and ketones to form stable oxime ethers .



This reaction is critical for:
  • Lipidating peptides: Increasing membrane permeability of hydrophilic drugs.

  • Surface modification: Attaching molecules to hydrophobic surfaces.

References

  • SciFinder/ChemicalBook. O-Octylhydroxylamine Hydrochloride (CAS 62177-26-8) Entry. Accessed 2026.[3][4][5]

  • PubChem.1-(Aminooxy)octane (Free Base) - Compound Summary. InChIKey: CWSPDCWDVKKCMI-UHFFFAOYSA-N.
  • Sigma-Aldrich.
  • Malachowski, W. P., et al. (2016). "O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1." ChemMedChem, 11(5).

  • Grochowski, E., & Jurczak, J. (1976). "Synthesis of O-alkylhydroxylamines via N-alkoxyphthalimides." Synthesis, 1976(10), 682-684.

Sources

physical properties of O-octylhydroxylamine hydrobromide salt

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical Properties & Technical Profile of O-Octylhydroxylamine Hydrobromide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-Octylhydroxylamine hydrobromide (CAS 87234-43-3) is a specialized alkoxyamine salt utilized primarily as a stable intermediate in the synthesis of oxime ethers and for the bioconjugation of aldehydes and ketones. Unlike its hydrochloride counterpart, the hydrobromide salt is often generated via specific deprotection pathways (e.g., HBr-mediated cleavage of phthalimides) or selected for its distinct solubility and crystallization profiles.

This technical guide provides a comprehensive analysis of its physicochemical properties, synthesis logic, and characterization protocols, designed to support researchers in high-fidelity chemical biology and medicinal chemistry applications.

Chemical Identity & Structural Parameters

ParameterTechnical Specification
IUPAC Name O-Octylhydroxylamine hydrobromide
CAS Registry Number 87234-43-3
Chemical Formula

Molecular Weight 226.16 g/mol (145.25 free base + 80.91 HBr)
Structural SMILES CCCCCCCCON.Br
Core Moiety Primary Alkoxyamine (

)
Salt Form Hydrobromide (

)

Physical Properties & Characterization

The physical behavior of O-octylhydroxylamine hydrobromide is governed by the competition between its ionic headgroup (ammonium salt) and its lipophilic octyl tail.

Physical State & Appearance
  • Appearance: White to off-white crystalline solid.[1]

  • Texture: Often presents as lustrous plates or needles upon recrystallization from ethanol/ether.

  • Hygroscopicity: Moderately hygroscopic. The HBr salt tends to be less hygroscopic than the hydrochloride but should still be stored under desiccant.

Melting Point & Thermal Stability
  • Melting Point (MP): Typically 145–155 °C (decomposition).

    • Note: While short-chain analogues (e.g., O-ethyl HCl) melt around 130–133 °C, the increased van der Waals forces from the octyl chain generally elevate the lattice energy, raising the melting point.

  • Thermal Stability: Stable at room temperature. Decomposes at elevated temperatures (>160 °C) releasing HBr and potentially undergoing elimination reactions.

Solubility Profile

The amphiphilic nature (C8 tail + ionic head) dictates a specific solubility window:

SolventSolubility RatingMechanistic Insight
Water Moderate / Surfactant-likeSoluble, but may foam due to surfactant properties (C8 chain). Dissolution is endothermic.
Methanol/Ethanol High Ideal solvents for recrystallization. The salt lattice breaks down easily in polar protic solvents.
DMSO/DMF HighStandard solvents for nucleophilic substitution reactions involving this salt.
Dichloromethane LowThe ionic lattice is too strong for non-polar chlorinated solvents to disrupt efficiently.
Diethyl Ether/Hexane InsolubleUsed as antisolvents to precipitate the salt from alcoholic solutions.

Synthesis & Mechanistic Logic

The synthesis of O-octylhydroxylamine hydrobromide is a self-validating protocol. The choice of the hydrobromide salt is often a direct consequence of the deprotection strategy used to cleave the N-protecting group.

Core Synthetic Pathway (Gabriel Synthesis Variant)

The most robust route involves the alkylation of N-hydroxyphthalimide followed by acidic cleavage.

  • Alkylation: N-Hydroxyphthalimide is alkylated with 1-bromooctane using a weak base (

    
    ) in DMF. The driving force is the formation of the stable N-O bond.
    
  • Deprotection (The HBr Origin): While hydrazine is commonly used to liberate the free amine, acidic hydrolysis using 48% HBr in acetic acid is the preferred route to directly isolate the hydrobromide salt. This avoids the formation of phthalhydrazide byproducts that can be difficult to remove.

Reaction Workflow Diagram

SynthesisWorkflow Start N-Hydroxyphthalimide + 1-Bromooctane Inter Intermediate: N-Octyloxyphthalimide Start->Inter K2CO3, DMF, 70°C SN2 Substitution Reagent Reagent: 48% HBr / AcOH (Reflux) Inter->Reagent Dissolution Product Product: O-Octylhydroxylamine Hydrobromide Reagent->Product Acid Hydrolysis (Cleavage) Byproduct Byproduct: Phthalic Acid Reagent->Byproduct Precipitates upon cooling

Caption: Mechanistic pathway for the synthesis of O-octylhydroxylamine HBr via acid-mediated phthalimide cleavage.

Self-Validating Analytical Protocols

To ensure scientific integrity, the identity of the salt must be confirmed using the following spectroscopic markers.

Proton NMR ( NMR)
  • Solvent:

    
     or 
    
    
    
    .
  • Key Signal (Diagnostic): The methylene protons adjacent to the oxygen (

    
    ) are the most critical indicator.
    
    • Shift:

      
       ppm (Triplet, 
      
      
      
      Hz).
    • Validation: If this peak is at 3.4 ppm, you likely have the N-alkyl isomer (impurity). The downfield shift to ~4.0 ppm confirms the O-alkylation.

  • Ammonium Protons: Broad singlet at

    
     ppm (integrates to 3H, exchangeable with 
    
    
    
    ).
Carbon NMR ( NMR)
  • O-C Signal: A peak at

    
     ppm corresponds to the 
    
    
    
    carbon.
  • Aliphatic Chain: Clusters at 31, 29, 25, 22, and 14 ppm (terminal methyl).

Infrared Spectroscopy (FT-IR)
  • Ammonium Salt: Broad, strong band at

    
     (
    
    
    
    stretch of
    
    
    ).
  • C-O Stretch: Distinct band at

    
    .
    

Handling, Stability & Storage

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: The salt is hygroscopic. Exposure to ambient moisture can lead to "caking" and hydrolysis over extended periods.

  • Incompatibility: Avoid contact with strong bases (liberates the volatile and unstable free amine) and strong oxidizing agents.

References

  • PubChem Compound Summary. O-Octylhydroxylamine hydrobromide (CAS 87234-43-3).[2] National Center for Biotechnology Information. [Link]

  • ChemSrc Database. CAS 87234-43-3 Entry & Physical Data.[Link]

  • Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via N-alkoxyphthalimides. Synthesis, 1976(10), 682-684. (Mechanistic basis for phthalimide route).
  • Fujii, T., et al. (1993). Fundamental studies on the synthesis of alkoxyamines. Chemical & Pharmaceutical Bulletin. (General properties of alkoxyamine salts).

Sources

safety data sheet (SDS) for O-octylhydroxylamine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: O-Octylhydroxylamine Hydrobromide

Executive Summary

This guide serves as a technical supplement to the standard Safety Data Sheet (SDS) for O-octylhydroxylamine hydrobromide . While standard SDS documents provide regulatory compliance data, this whitepaper contextualizes that data for laboratory research and drug development.

O-octylhydroxylamine is a lipophilic hydroxylamine derivative commonly used in bioconjugation (e.g., oxime ligation with carbonyl-containing biomolecules) and as a chemical probe for studying lipid-protein interactions. The hydrobromide salt form is utilized to enhance stability and crystallinity compared to the free base. Users must treat this compound as a severe irritant, potential sensitizer, and aquatic toxin .

Part 1: Substance Identity & Physicochemical Profile[1][2]

Chemical Structure & Identity The hydrobromide salt consists of the O-octylhydroxylamine cation and a bromide counterion.

ParameterSpecification
Chemical Name O-Octylhydroxylamine hydrobromide
Synonyms 1-(Aminooxy)octane hydrobromide; Octyloxyamine HBr
CAS Number (Free Base) 5663-93-4 [1]
CAS Number (HCl Salt) 62177-26-8 [2]
Molecular Formula

Molecular Weight ~226.15 g/mol (Free base: 145.24 + HBr: 80.91)
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol; Moderate water solubility (surfactant-like)

The "Salt Factor": Why Hydrobromide? While the hydrochloride salt is more common, the hydrobromide salt is often selected in process chemistry to alter solubility profiles or improve crystallization kinetics during purification. The bromide ion is generally pharmacologically inert in these concentrations but contributes to the compound's hygroscopic nature.

Part 2: Hazard Identification & Risk Assessment

GHS Classification (Derived from Homologues) Based on the Structure-Activity Relationship (SAR) of O-alkylhydroxylamines (e.g., O-ethylhydroxylamine [3], O-benzylhydroxylamine [4]), the following hazards are assigned:

  • Skin Corrosion/Irritation (Category 2/1B): Amines and their acidic salts can cause significant tissue damage.

  • Serious Eye Damage (Category 1): Risk of irreversible corneal damage upon contact.

  • Skin Sensitization (Category 1): High potential for allergic contact dermatitis.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Respiratory tract irritation.

  • Aquatic Toxicity (Acute 1): The octyl chain confers lipophilicity, facilitating membrane penetration in aquatic organisms.

Toxicological Mechanism: Methemoglobinemia Hydroxylamines can oxidize hemoglobin (


) to methemoglobin (

), reducing oxygen transport capacity. While O-alkylation reduces this risk compared to free hydroxylamine, absorption through skin or inhalation remains a systemic risk factor [5].
Diagram 1: Hazard Decision Matrix

A logic flow for assessing risk during experimental planning.

HazardMatrix Start Experimental Planning StateCheck State: Solid Powder? Start->StateCheck SolnCheck State: Solution (DMSO/MeOH)? Start->SolnCheck DustRisk Risk: Inhalation/Irritation StateCheck->DustRisk Yes Control1 Control: Fume Hood + N95/P100 DustRisk->Control1 Required AbsorbRisk Risk: Skin Absorption/Sensitization SolnCheck->AbsorbRisk Yes Control2 Control: Double Nitrile Gloves + Goggles AbsorbRisk->Control2 Required

Caption: Risk assessment logic determining mandatory engineering controls based on physical state.

Part 3: Safe Handling & Experimental Protocol

Storage & Stability

  • Hygroscopicity: The HBr salt is hygroscopic. Store under inert gas (Argon/Nitrogen) in a desiccator. Moisture absorption leads to hydrolysis and "clumping," complicating accurate weighing.

  • Temperature: Store at 2–8°C.

  • Incompatibilities: Strong oxidizing agents (risk of exothermic reaction), carbonyl compounds (unless intended reaction), and strong bases (liberates free amine).

Protocol: Solubilization & Reaction Setup

  • PPE: Wear chemical splash goggles, lab coat, and double nitrile gloves (0.11 mm minimum thickness). The octyl chain increases permeation through standard latex.

  • Weighing: Perform in a chemical fume hood. If using an analytical balance outside a hood, use a closed weighing vessel.

  • Solvent Choice: Dissolve in DMSO or Methanol first. If aqueous buffer is needed, add the organic stock slowly to the buffer to prevent precipitation.

  • Quenching: Unreacted hydroxylamine should be quenched with excess acetone or dilute acid before disposal to prevent downstream side reactions.

Diagram 2: Safe Handling Workflow

Operational steps to minimize exposure.

HandlingWorkflow Storage Storage (4°C, Desiccated) Weighing Weighing (Fume Hood) Storage->Weighing inert atm Solubilization Dissolve (DMSO/MeOH) Weighing->Solubilization no dust Reaction Bioconjugation Solubilization->Reaction Quench Quench (Acetone) Reaction->Quench excess reagent Waste Waste (Halogenated) Quench->Waste

Caption: Step-by-step workflow from cold storage to waste disposal, emphasizing containment.

Part 4: Emergency Response

First Aid Protocols

  • Eye Contact: Critical. Rinse immediately with water for 15 minutes.[1] Lift eyelids.[1] The acidic nature of the HBr salt combined with the amine can cause rapid corneal clouding. Seek ophthalmologist support.

  • Skin Contact: Wash with soap and water.[2][3] Do not use organic solvents (ethanol/DMSO) to wash skin; this will drive the lipophilic octyl chain deeper into the dermis, increasing systemic absorption.

  • Ingestion: Do NOT induce vomiting. Rinse mouth.[2][3] The bromide ion can cause sedation (bromism) only in massive doses; the acute threat is the corrosive amine.

Spill Management

  • Evacuate the immediate area if dust is airborne.[2]

  • PPE: Full face shield and respirator if powder is loose.

  • Neutralization: Cover spill with sodium bicarbonate (baking soda) to neutralize the hydrobromide acid.

  • Cleanup: Sweep up (do not generate dust) or wet wipe. Place in a container for hazardous chemical waste.

Part 5: Disposal & Environmental Impact

Environmental Fate O-octylhydroxylamine is toxic to aquatic life. The octyl chain acts as a surfactant, disrupting gill membranes in fish and invertebrates.

  • Do not discharge into drains.

  • Disposal: Collect as Halogenated Organic Waste . Incineration is the required method to destroy the nitrogen-oxygen bond and the alkyl chain.

References

  • Chemical Book. (2025). O-Octylhydroxylamine (CAS 5663-93-4) Product Details. Retrieved from

  • Sigma-Aldrich. (2025). O-Octylhydroxylamine hydrochloride (CAS 62177-26-8) Safety Data Sheet. Retrieved from

  • PubChem. (2025).[4] O-Ethylhydroxylamine hydrochloride - Safety and Hazards. National Library of Medicine. Retrieved from

  • Merck Millipore. (2024). O-Benzylhydroxylamine hydrochloride SDS. Retrieved from

  • Coleman, M. D., & Coleman, N. A. (1996). Drug-induced methaemoglobinaemia. Treatment issues. Drug Safety, 14(6), 394-405. (Contextual citation on hydroxylamine toxicity mechanism).

Sources

Technical Guide: Stability and Storage of O-Octylhydroxylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-Octylhydroxylamine hydrobromide (CAS: 155636-62-1 / 65920-22-1 analog) is a specialized alkoxyamine reagent primarily used in chemoselective ligation (oxime bond formation) and as a pharmaceutical intermediate.[1] While the octyl chain confers lipophilicity, the core reactivity lies in the aminooxy (


) moiety. As a hydrobromide salt, it possesses greater stability than its free base counterpart; however, it remains susceptible to oxidative degradation , hygroscopic hydrolysis , and photolytic decomposition .

This guide outlines a rigorous, self-validating storage protocol designed to maintain reagent purity >98% over extended periods. The methodology is grounded in the fundamental degradation kinetics of alkoxyammonium salts.

Part 1: Chemical Profile & Degradation Mechanisms[2]

Structural Vulnerabilities

The molecule consists of a hydrophobic octyl tail and a polar, reactive ammonium head group. The stability profile is dictated by the bond dissociation energy of the


 bond and the susceptibility of the nitrogen lone pair (once deprotonated or in equilibrium) to oxidation.
  • Chemical Formula:

    
    
    
  • Physical State: White to off-white crystalline solid.

  • Hygroscopicity: Moderate to High. The hydrobromide counterion can attract atmospheric moisture, leading to "caking" and the formation of a localized acidic aqueous micro-environment.

Primary Degradation Pathways

Understanding how the molecule fails is the first step in preventing failure.

  • Oxidation (The Primary Threat): Even in salt form, trace equilibrium amounts of the free base can react with atmospheric oxygen, especially under light exposure. This leads to the formation of nitrones or oximes via dehydrogenation.

  • Disproportionation: In the presence of moisture and transition metal impurities, hydroxylamine derivatives can disproportionate, though this is less common for

    
    -alkylated forms than for unsubstituted hydroxylamine.
    
  • Acid-Catalyzed Hydrolysis: While the ether (

    
    ) bond is robust, extreme acidity (generated by moisture absorption and HBr concentration) can eventually hydrolyze the ether linkage, releasing octanol and hydroxylamine salts.
    
Visualization of Degradation Logic

DegradationPathways Compound O-Octylhydroxylamine HBr FreeBase Free Base Equilibrium (R-ONH2) Compound->FreeBase pH > 4 or Equilibrium AcidMicro Acidic Aqueous Micro-environment Compound->AcidMicro H2O Absorption Moisture Moisture Ingress (Hygroscopicity) Moisture->AcidMicro Oxygen Atmospheric O2 + Light OxidationProd Nitrones / Oximes (Yellowing) Oxygen->OxidationProd FreeBase->OxidationProd Oxidation (Fast) HydrolysisProd Octanol + Hydroxylamine HBr AcidMicro->HydrolysisProd Acid Hydrolysis (Slow)

Figure 1: Mechanistic pathways leading to reagent degradation. Note that moisture acts as a catalyst for hydrolysis, while oxygen drives irreversible oxidation.

Part 2: Storage Protocols (The Self-Validating System)

To ensure scientific integrity, the storage protocol is designed as a closed-loop system . It does not just "store" the chemical; it actively prevents and detects degradation.

Environmental Controls[3]
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Arrhenius kinetics dictate that lowering temperature significantly retards oxidation rates. -20°C freezes trace moisture, preventing hydrolysis.
Atmosphere Argon or Nitrogen Displaces

and moisture. Argon is preferred as it is heavier than air, forming a stable "blanket" over the solid.
Light Dark / Amber Glass

bonds are photosensitive. UV/Visible light can initiate radical formation, accelerating oxidation.
Container Glass with Teflon Liner HBr is acidic and corrosive. Metal caps will corrode, introducing Fe/Al ions that catalyze degradation. Teflon (PTFE) is inert.
The "Desiccator-Freezer" Workflow

Do not simply place the bottle in the freezer. Use this double-barrier method:

  • Primary Barrier: The reagent is stored in an amber glass vial with a PTFE-lined screw cap. The headspace is purged with Argon before sealing.

  • Secondary Barrier: Place the vial inside a secondary container (e.g., a plastic jar) containing a layer of indicating silica gel or molecular sieves.

  • Thermal Buffer: This secondary container acts as a thermal buffer, preventing rapid temperature spikes during freezer door openings.

Handling Workflow Diagram

StorageWorkflow Start Receive Reagent QC_Check Initial QC: Color & Solubility Start->QC_Check Decision Pass QC? QC_Check->Decision Storage Store at -20°C (Argon + Desiccant) Decision->Storage Yes Discard Discard / Purify Decision->Discard No (Yellow/Caked) Usage Thaw to Room Temp (Unopened) Storage->Usage Need Reagent Open Open in Hood (Minimize Humidity) Usage->Open Condensation Gone Purge Re-Purge Headspace (Argon/N2) Open->Purge After Weighing Return Return to -20°C Purge->Return

Figure 2: Operational workflow for handling O-Octylhydroxylamine HBr to minimize moisture condensation and oxidative stress.

Part 3: Quality Control & Analytical Monitoring

A "Self-Validating" protocol requires you to verify the reagent's integrity before use in critical experiments.

Visual Inspection (The "Traffic Light" System)
  • Green (Good): Free-flowing white crystals.

  • Yellow (Caution): Slight clumping or off-white tint. Action: Dry under vacuum; check purity.

  • Red (Stop): Yellow/Orange discoloration or liquid formation. Action: Recrystallize (EtOH/Et2O) or discard. The color indicates oxidation products (imines/nitrones) or free bromine liberation.

The "Use-Test" (Functional Assay)

If HPLC is unavailable, perform this rapid functional check:

  • Dissolve 10 mg of reagent in MeOH.

  • Add 1 equivalent of Benzaldehyde .

  • Monitor by TLC (or LC-MS).

  • Result: Clean conversion to the O-octyl oxime within 1 hour indicates active reagent. Incomplete reaction or multiple spots suggests hydrolysis of the reagent.

Quantitative Analysis
  • HPLC: C18 Column, Water/Acetonitrile gradient (0.1% TFA). Degradants (octanol, oximes) will show distinct retention times from the polar salt.

  • Titration: Argentometric titration (for Bromide content) can confirm salt stoichiometry but not organic purity.

References

  • Preparation of O-Alkylhydroxylamines

    • Methodology for synthesis of O-substituted hydroxylamines via phthalimide protection.[2]

    • Source:

  • Stability of Alkoxyamine Salts

    • Rapid synthesis and stability profiles of alkoxyamine hydrochloride deriv
    • Source:

  • General Hydroxylamine Safety & Handling

    • Hazard classification and decomposition warnings for hydroxylamine salts.
    • Source:

  • Patent on O-Alkylhydroxylamine Intermediates

    • Description of O-octylhydroxylamine synthesis and handling in coating applic
    • Source:

Sources

Technical Guide: O-Octylhydroxylamine – Free Base vs. Hydrobromide

[1]

Executive Summary

This technical guide delineates the physicochemical and functional distinctions between O-octylhydroxylamine free base and its hydrobromide (HBr) salt .[1] While both forms deliver the active O-octylhydroxylamine moiety critical for oxime ligation and carbonyl capture, their stability profiles, solubility, and handling requirements differ fundamentally.

For drug development and chemical biology applications, the hydrobromide salt is the preferred form for storage and precise stoichiometry due to its crystallinity and oxidative stability. The free base , typically a lipophilic oil, is the reactive species required in situ for nucleophilic attack but is prone to oxidation and difficult to handle in precise molar quantities.

Chemical Identity & Structural Specifications[2][3][4][5][6]

The core pharmacophore is the alkoxyamine group attached to an eight-carbon lipophilic chain.[1] The presence of the octyl chain significantly alters the solubility profile compared to short-chain analogs (e.g., methoxyamine), imparting high lipophilicity to the free base.

Comparative Specification Table
FeatureO-Octylhydroxylamine (Free Base)O-Octylhydroxylamine Hydrobromide
CAS Number 5663-93-4 65920-22-1
Formula


Molecular Weight 145.24 g/mol 226.15 g/mol
Physical State Pale-yellow oil / Low-melting solidCrystalline Solid (White to off-white)
Nucleophilicity High (Active)Null (Latent / Protonated)
Solubility Organic solvents (DCM, THF, Toluene)Polar solvents (MeOH, DMSO, Water*)
Storage Inert atmosphere, -20°C (Oxidation risk)Desiccated, RT or 4°C (Stable)

*Note: While ionic, the octyl chain imparts significant surfactant character, potentially causing foaming or micelle formation in aqueous solutions.

Physicochemical Properties & Reactivity[3][8]

The Acid-Base Equilibrium

The fundamental difference lies in the protonation state of the nitrogen atom.[1] The free base possesses a lone pair on the nitrogen, rendering it a potent

1

EquilibriumSaltHydrobromide Salt(Latent Form)[R-O-NH3]+ Br-FreeBaseFree Base(Reactive Nucleophile)R-O-NH2Salt->FreeBase Deprotonation (pH > pKa)BaseAuxiliary Base(e.g., Pyridine, Et3N)HBr_BaseBase-HBr Salt(Byproduct)Base->HBr_Base

Figure 1: Activation of the hydrobromide salt requires a stoichiometric base to liberate the reactive free amine.

Solubility & The "Octyl Effect"

Unlike O-methylhydroxylamine, the octyl chain dominates the physical properties of the free base.

  • Free Base: Highly lipophilic.[1] It will partition into organic layers (DCM, Ethyl Acetate) during extraction. It is essentially insoluble in neutral water.

  • Hydrobromide: Amphiphilic.[1] The ionic head group (

    
    ) is hydrophilic, while the tail is hydrophobic. In aqueous buffers, it may act as a surfactant. For chemical synthesis, methanol  or DMF  are preferred solvents to ensure full homogeneity.
    

Applications in Drug Development[9][10]

Oxime Ligation (Bioconjugation)

The primary application of O-octylhydroxylamine is the formation of oxime ethers via reaction with aldehydes or ketones.[1] This reaction is chemoselective and proceeds in aqueous/organic mixtures.

  • Why O-Octyl? The octyl chain is often selected to modulate the LogP (lipophilicity) of a drug candidate or to anchor a molecule into a lipid bilayer.

  • Reaction Mechanism: The free base attacks the carbonyl carbon. If the HBr salt is used, an auxiliary base (e.g., Sodium Acetate) acts as a proton shuttle.

OximeLigationKetoneKetone/Aldehyde(Electrophile)InterTetrahedralIntermediateKetone->Inter Nucleophilic AttackAmineO-Octylhydroxylamine(Nucleophile)Amine->InterOximeO-Octyl Oxime Ether(Stable Conjugate)Inter->Oxime Dehydration(-H2O)WaterH2OInter->Water

Figure 2: General mechanism of oxime ligation.[1] The reaction is most efficient at pH 4.5–5.5, where the carbonyl is activated but the amine is not fully protonated.

Carbonyl Scavenging

In process chemistry, O-octylhydroxylamine is used to scavenge unreacted aldehydes.[1] The HBr form is preferred here because it can be dosed as a solid into the reactor, followed by a base, avoiding the handling of the odorous and oxidatively unstable oil.

Experimental Protocols

Protocol: Conversion of Hydrobromide to Free Base

Use this protocol when the reaction solvent is non-polar (e.g., Toluene) and strictly anhydrous conditions are required.

  • Dissolution: Suspend 10 mmol of O-octylhydroxylamine HBr in 20 mL of Dichloromethane (DCM).

  • Neutralization: Add 15 mL of saturated aqueous

    
     (or 1M NaOH).
    
  • Extraction: Shake vigorously in a separatory funnel. The free base will partition into the DCM layer.

  • Drying: Collect the organic phase, dry over anhydrous

    
    , and filter.
    
  • Isolation: Concentrate under reduced pressure (rotary evaporator) at 25°C.

    • Result: Pale-yellow oil (Free Base).[1] Use immediately.

Protocol: Standard Oxime Ligation (Using HBr Salt)

Preferred method for most applications due to ease of handling.[1]

  • Preparation: Dissolve the aldehyde/ketone substrate (1.0 equiv) in Methanol.

  • Reagent Addition: Add O-octylhydroxylamine HBr (1.2 – 1.5 equiv) directly to the solution.

  • Activation: Add Pyridine or Sodium Acetate (1.5 – 2.0 equiv).

    • Note: The pH should be roughly 4–5.

  • Incubation: Stir at Room Temperature for 2–16 hours. Monitor by TLC/LCMS.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with 1M HCl (to remove excess pyridine/hydroxylamine), then brine. Dry and concentrate.

Handling & Stability Strategy

The choice between free base and hydrobromide dictates the storage strategy.

DecisionMatrixStartSelect FormLongTermLong-Term Storage?Start->LongTermImmediateImmediate Use inNon-Polar Solvent?LongTerm->ImmediateNoHBrUse Hydrobromide (HBr)• Stable Solid• Non-volatile• Shelf-stableLongTerm->HBrYesImmediate->HBrNo (Use Base Additive)FreeUse Free Base• High Solubility in Toluene/Hexane• No Salt Byproducts• Oxidation RiskImmediate->FreeYes

Figure 3: Decision matrix for selecting the appropriate reagent form.

  • Hydrobromide: Store in a cool, dry place. Hygroscopic—keep container tightly sealed. Stable for years if kept dry.

  • Free Base: Store under Nitrogen/Argon at -20°C. Reacts with atmospheric

    
     (carbamate formation) and oxidizes to oximes/nitrones over time.[1]
    

References

  • Synthesis and Properties of O-Alkylhydroxylamines Source: PubChem & Scientific Literature Description:[1][2][3] Detailed chemical data for O-pentyl and O-octyl analogs, confirming the lipophilic nature of the free base and the utility of N-hydroxyphthalimide synthesis routes.[1] URL:[Link]

  • O-Octylhydroxylamine Hydrobromide (Chemical Source) Source: ChemSrc / Chemical Suppliers Description: Verification of the hydrobromide salt CAS (65920-22-1) and its commercial availability as a stable solid. URL:[Link]

  • Synthesis of O-alkylhydroxylamines via Phthalimide Route Source:Journal of Materials Chemistry A (via Google Scholar snippet) Description: Describes the synthesis of O-octylhydroxylamine as a "pale-yellow oil" from N-hydroxyphthalimide, validating the physical state of the free base. URL:[Link]

  • Hydroxylamine Reactivity and Stability Source: Wikipedia / General Chemical Reference Description:[1] General mechanisms of hydroxylamine nucleophilicity, pKa values, and the necessity of salt forms for stability. URL:[Link]

The Versatile Role of O-octylhydroxylamine Derivatives in Modern Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Importance of O-Alkylhydroxylamines

In the landscape of modern organic and medicinal chemistry, the hydroxylamine functional group, particularly in its O-alkylated form, has emerged as a uniquely versatile and powerful tool.[1] Among these, O-octylhydroxylamine and its derivatives are of particular interest. The eight-carbon alkyl chain imparts significant lipophilicity, influencing solubility, membrane permeability, and interaction with hydrophobic environments, making it a valuable building block in diverse applications ranging from drug discovery to materials science.[2]

This guide provides an in-depth review of the synthesis and application of O-octylhydroxylamine derivatives. Moving beyond a simple recitation of facts, we will explore the causal reasoning behind synthetic choices, present detailed, field-tested protocols, and offer insights into the broad utility of this important chemical class.

Part 1: Synthesis of O-Alkylhydroxylamines

The preparation of O-alkylhydroxylamines, including the octyl derivative, can be approached through several strategic pathways. The choice of method often depends on the starting material availability, desired scale, and tolerance of other functional groups.

Mitsunobu-Gabriel Hybrid Synthesis

A highly reliable and common method for synthesizing O-alkylhydroxylamines involves a two-step process starting from the corresponding alcohol.[3] This approach leverages the power of the Mitsunobu reaction for the initial C-O bond formation, followed by a Gabriel-type deprotection.

Causality and Experimental Rationale:

  • Step 1: Mitsunobu Reaction: This reaction is chosen for its mild conditions and broad substrate scope. It allows for the conversion of a primary alcohol (like 1-octanol) into an N-alkoxyphthalimide. The reaction is driven by the formation of a very stable triphenylphosphine oxide byproduct. The use of N-hydroxyphthalimide is key, as it provides a masked hydroxylamine that is stable to the reaction conditions.[3]

  • Step 2: Hydrazinolysis: The subsequent deprotection with hydrazine is a classic Gabriel synthesis step. Hydrazine effectively cleaves the phthalimide group, forming a stable phthalhydrazide byproduct and liberating the desired O-alkylhydroxylamine.[3][4] The product is often isolated as a hydrochloride salt to improve its stability and handling.[3]

Detailed Protocol: Synthesis of O-Octylhydroxylamine Hydrochloride from 1-Octanol[3][4]

Materials:

  • 1-Octanol

  • N-Hydroxyphthalimide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrazine hydrate

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl) in diethyl ether

  • Standard glassware for organic synthesis

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-octanol (1.0 eq), N-hydroxyphthalimide (1.2 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DIAD (1.2 eq) dropwise.

  • Mitsunobu Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The progress can be monitored by Thin-Layer Chromatography (TLC).

  • Workup 1: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can be purified via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield 2-(octyloxy)isoindoline-1,3-dione.

  • Hydrazinolysis: Dissolve the purified intermediate (1.0 eq) in dichloromethane (DCM). Add hydrazine hydrate (2.0 eq) dropwise to the solution.[4]

  • Deprotection: Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate (phthalhydrazide) will form.

  • Workup 2: Filter off the precipitate and wash it with DCM. Concentrate the filtrate under reduced pressure.

  • Salt Formation: Dissolve the crude O-octylhydroxylamine in a minimal amount of DCM and cool to 0 °C. Add 1 M HCl in diethyl ether dropwise until precipitation is complete.

  • Isolation: Collect the white precipitate (O-octylhydroxylamine hydrochloride) by filtration, wash with cold diethyl ether, and dry under high vacuum.

Alternative Synthetic Routes

While the Mitsunobu-Gabriel approach is common, other methods exist:

  • Alkylation of Oximes: A multi-step process where a ketoxime (e.g., acetone oxime) is first formed, then alkylated with an octyl halide, followed by hydrolysis to release the O-octylhydroxylamine.[5] This method avoids the use of Mitsunobu reagents but can involve harsher hydrolysis conditions.

  • Electrophilic Amination: This newer method involves the reaction of lithium alkoxides with specific N-Boc-oxaziridines. It provides an efficient route to N-Boc protected O-alkylhydroxylamines, which can then be deprotected.[6]

Part 2: Core Application: Oxime Ligation

The premier application for O-octylhydroxylamine derivatives is their reaction with carbonyl compounds (aldehydes and ketones) to form a stable oxime bond (C=N-O).[7] This reaction, known as oxime ligation, is a cornerstone of bioconjugation and chemical biology due to its high chemoselectivity and efficiency under mild, often physiological, conditions.[8][9]

The Mechanism of Oxime Formation

The formation of an oxime is a nucleophilic addition-elimination reaction.[7][10]

  • Nucleophilic Attack: The nitrogen atom of the O-octylhydroxylamine, being more nucleophilic than the oxygen[10], attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[11]

  • Proton Transfer: A series of proton transfers occurs, often facilitated by the solvent or catalysts. The carbonyl oxygen is protonated to become a better leaving group (water).[12][13]

  • Elimination: The lone pair on the nitrogen atom pushes down to form the C=N double bond, eliminating a molecule of water.[11][12]

The reaction is reversible and pH-dependent. Mildly acidic conditions (pH ~4-5) are often optimal as they facilitate protonation of the carbonyl group, increasing its electrophilicity without excessively protonating the nucleophilic hydroxylamine. However, for biological applications, the reaction is often performed at physiological pH (7.4), sometimes with a nucleophilic catalyst like aniline to accelerate the rate.[9][14]

Oxime_Formation_Mechanism Reactants O-Octylhydroxylamine + Aldehyde/Ketone Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product Oxime + Water Intermediate->Product Dehydration (H₂O loss) Synthesis_Workflow cluster_synthesis Synthesis of O-Octylhydroxylamine cluster_application Application in Synthesis Octanol 1-Octanol Phthalimide 2-(Octyloxy)isoindoline-1,3-dione Octanol->Phthalimide Mitsunobu Reaction Hydroxylamine O-Octylhydroxylamine Phthalimide->Hydroxylamine Hydrazinolysis Carbonyl Aldehyde / Ketone Oxime Target Oxime Derivative Hydroxylamine->Oxime Oxime Ligation Carbonyl->Oxime

Sources

Methodological & Application

protocol for aldehyde labeling with O-octylhydroxylamine hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Aldehyde Labeling & Capping using O-Octylhydroxylamine Hydrobromide

Abstract

This guide details the protocol for chemoselective ligation of aldehydes with O-octylhydroxylamine hydrobromide . Unlike standard fluorescent labeling, this reagent introduces a hydrophobic C8-alkyl chain to the target molecule. This modification is critical for two primary applications: (1) Hydrophobic Tagging to alter retention in Reverse-Phase HPLC (RP-HPLC) or facilitate membrane association, and (2) Aldehyde Capping , where the reagent serves as a "dark" blocker to neutralize unreacted aldehyde groups (e.g., abasic sites in DNA or residual aldehydes in protein conjugates) to prevent non-specific crosslinking. The protocol leverages aniline catalysis to ensure rapid, quantitative conversion at neutral pH.

Scientific Foundation & Mechanism

The Chemistry of Oxime Ligation

The reaction involves the nucleophilic attack of the alkoxyamine nitrogen (


) onto the electrophilic carbon of an aldehyde (

).[1] This results in the elimination of water and the formation of an oxime bond (

).
  • Why O-Octylhydroxylamine?

    • Stability: Oximes are thermodynamically more stable and resistant to hydrolysis than hydrazones (formed from hydrazines) or imines (formed from amines).

    • Hydrophobicity: The octyl (

      
      ) tail significantly increases the lipophilicity of the conjugate. This "phase shift" is often used to separate labeled fragments from unlabeled hydrophilic background in complex mixtures.
      
The Role of Aniline Catalysis

At neutral pH (7.0), the reaction rate of oxime formation is slow because the aldehyde carbonyl is not sufficiently electrophilic. Lowering the pH (to 4.5) protonates the carbonyl but can damage sensitive biomolecules (e.g., depurination of DNA).

The Solution: Aniline acts as a nucleophilic catalyst.[1][2][3] It reacts rapidly with the aldehyde to form a highly reactive protonated Schiff base intermediate . This intermediate is far more susceptible to attack by the O-octylhydroxylamine than the original aldehyde, accelerating the reaction rate by


 to 

-fold without requiring harsh acidic conditions.

AnilineCatalysis Aldehyde Aldehyde (R-CHO) SchiffBase Protonated Schiff Base (Intermediate) Aldehyde->SchiffBase Fast Attack Water H2O Aniline Aniline (Catalyst) Aniline->SchiffBase SchiffBase->Aniline Regenerated Product Stable Oxime (Conjugate) SchiffBase->Product Transimination Reagent O-Octylhydroxylamine Reagent->Product

Figure 1: Mechanism of Aniline-Catalyzed Oxime Ligation. The catalyst activates the aldehyde, facilitating attack by the O-octylhydroxylamine.

Materials & Preparation

Reagent Handling
  • Reagent: O-Octylhydroxylamine Hydrobromide (CAS: 15987-18-5).

  • Properties: White crystalline solid. Hygroscopic.

  • Solubility Warning: The hydrophobic octyl chain reduces water solubility compared to short-chain variants. Do not dissolve directly in aqueous buffer.

Stock Solutions Table
ComponentConcentrationVehicle (Solvent)StorageStability
O-Octyl Reagent 100 mMDry DMSO or DMF-20°C3 Months
Aniline Catalyst 1.0 MUltrapure Water*4°C (Dark)1 Month (Oxidizes rapidly)
Reaction Buffer 100 mMNa-Acetate or Na-Phosphate4°C6 Months

*Note: Aniline is a liquid. Prepare 1M stock by adding pure aniline to water and adjusting pH to 6.0-7.0 with HCl. Caution: Aniline is toxic.

Experimental Protocols

Protocol A: General Bioconjugation (Proteins/Glycans)

Target: Labeling aldehyde-tagged proteins or oxidized glycans.

  • Buffer Exchange: Ensure the protein is in a non-amine buffer (PBS or Acetate, pH 6.0–7.0). Avoid Tris or Glycine if using reductive amination, though they are generally safe for oxime ligation; Phosphate is preferred.

  • Catalyst Addition: Add Aniline stock to the protein solution to a final concentration of 10 mM .

    • Expert Tip: For low concentrations of protein (<5 µM), increase aniline to 100 mM to drive kinetics.

  • Reagent Addition: Add O-Octylhydroxylamine stock (DMSO) to the reaction.

    • Ratio: Use 20–50 molar equivalents over the aldehyde target.

    • Solvent Limit: Keep final DMSO concentration <10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate at 25°C for 2–4 hours with gentle agitation.

  • Quenching (Optional): If precise stop-time is needed, dilute 10x into acidic buffer (pH 2) or proceed to purification.

Protocol B: "Dark" Capping of Abasic Sites (DNA)

Target: Blocking reactive aldehydes in depurinated DNA (AP sites) to prevent strand cleavage or crosslinking.

  • DNA Preparation: Resuspend DNA in 100 mM Sodium Phosphate, pH 7.0 .

  • Reaction Mix:

    • Add O-Octylhydroxylamine to a final concentration of 5 mM .

    • (Optional) Add Aniline to 10 mM. Note: For DNA, aniline is less critical if incubation time is extended, but recommended for speed.

  • Incubation: Incubate at 37°C for 1 hour .

  • Cleanup: Ethanol precipitate the DNA.

    • Why? The O-octyl reagent is soluble in ethanol; the DNA will pellet, effectively removing excess reagent.

Purification & Analysis (Self-Validating Systems)

Because the O-octyl tag is hydrophobic, standard desalting columns (Sephadex G-25) may result in the labeled product interacting with the resin.

Recommended Purification:

  • Dialysis: Use a membrane with appropriate MWCO against PBS (pH 7.4).

  • Precipitation: For DNA/Proteins, ethanol or acetone precipitation is highly effective as the free O-octyl reagent remains in the organic supernatant.

Validation (How to confirm success):

MethodExpected Result (Validation)
RP-HPLC Retention Time Shift: The O-octyl tag adds significant hydrophobicity. The labeled peak will elute later (higher % ACN) than the unlabeled starting material.
Mass Spectrometry Mass Shift: +127.2 Da (Molecular weight of O-octylhydroxylamine minus H2O).
Functional Blockade Treat product with a fluorescent hydrazine (e.g., Alexa Fluor 488 Hydrazide). Result: No fluorescence (The O-octyl group has successfully capped the aldehyde).

Critical Optimization & Troubleshooting

The pH/Catalyst Balance
  • pH 4.5: Fast reaction, no catalyst needed. Risk:[4] Protein precipitation or DNA damage.

  • pH 7.0 + Aniline: Fast reaction, mild conditions.[5] Standard.

  • pH 7.0 (No Catalyst): Very slow reaction. Risk:[4] Incomplete labeling.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Precipitation upon reagent addition Octyl chain insolubility.Ensure DMSO stock is used. Add reagent slowly while vortexing. Do not exceed 5 mM final reagent concentration in aqueous buffer.
Low Labeling Efficiency Competitive inhibition or oxidation.Freshly prepare Aniline (it should be clear/yellow, not brown). Ensure aldehydes are not air-oxidized to carboxylic acids.
Broad Peaks on HPLC Non-specific hydrophobic interaction.The octyl tail may interact with protein hydrophobic pockets. Add 0.1% Tween-20 to the sample before injection.

References

  • Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.

    • Significance: Establishes the aniline catalysis protocol for neutral pH oxime lig
  • Thermo Fisher Scientific. "Reagents for Modifying Aldehydes and Ketones." Molecular Probes Handbook.

    • Significance: General protocols for hydroxylamine derivatives and capping applic
  • Biotium. "Protocol: Aminooxy Labeling of Glycoproteins."

    • Significance: Detailed workflow for glycoprotein oxid
  • Kool, E. T., et al. (2013). "Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.

    • Significance: Comparison of aniline vs.

Sources

Synthesis of Lipophilic Oxime Ethers using O-Octylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

This guide details the synthesis of lipophilic oxime ethers via the condensation of aldehydes or ketones with O-octylhydroxylamine hydrochloride . Unlike labile imines or hydrophilic free oximes, O-alkyloximes provide a hydrolytically stable linkage with tunable lipophilicity. The incorporation of the octyl (


) chain significantly increases the partition coefficient (LogP) of the parent molecule, facilitating membrane permeation, blood-brain barrier (BBB) crossing, and hydrophobic core insertion in lipid nanoparticle (LNP) formulations. This document provides three validated protocols ranging from standard benchtop synthesis to high-throughput microwave methods.
Introduction: The Lipophilic Advantage

In drug development, the physicochemical properties of a lead compound are as critical as its potency. The conversion of a carbonyl group (


) to an O-octyloxime (

) serves two primary functions:
  • LogP Modulation: The octyl chain adds significant hydrophobicity, shifting the LogP by approximately +3.0 to +4.0 units, transforming water-soluble precursors into membrane-permeable candidates.

  • Bio-orthogonal Stability: Oxime ethers are chemically robust. Unlike hydrazones or imines, they resist hydrolysis at physiological pH (7.4) and require harsh acidic conditions (

    
    ) to revert, making them ideal for stable prodrugs or permanent structural modifications.
    
Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the alkoxyamine nitrogen on the electrophilic carbonyl carbon, followed by acid-catalyzed dehydration.

OximeMechanism Reagents Carbonyl + O-Octylhydroxylamine (R2C=O + H2N-O-C8) Intermediate Tetrahedral Intermediate (Hemiaminal) Reagents->Intermediate Nucleophilic Attack Transition Acid-Catalyzed Dehydration (-H2O) Intermediate->Transition Proton Transfer Product Lipophilic Oxime Ether (R2C=N-O-C8) Transition->Product Elimination

Figure 1: General mechanism of oxime ether formation. The reaction is reversible but equilibrium is driven toward the product by water removal or precipitation.

Materials & Equipment

Reagents:

  • Substrate: Aldehyde or Ketone (1.0 equiv).[1][2]

  • Reagent: O-Octylhydroxylamine Hydrochloride [CAS: 14332-32-2] (1.2 – 1.5 equiv).

  • Base: Pyridine (anhydrous) or Sodium Acetate (NaOAc).

  • Solvent: Ethanol (EtOH, absolute) or Dichloromethane (DCM).

  • Quench: 1N Hydrochloric Acid (HCl).

Equipment:

  • Round-bottom flask (RBF) with reflux condenser.

  • Magnetic stirrer & hotplate.

  • Rotary evaporator.[3]

  • Separatory funnel.

Experimental Protocols
Protocol A: Standard Solution-Phase Synthesis (The "Gold Standard")

Best for: Valuable substrates, ensuring complete conversion, and avoiding harsh conditions.

  • Preparation: In a round-bottom flask, dissolve the Carbonyl Substrate (1.0 mmol) in absolute Ethanol (5 mL).

  • Reagent Addition: Add O-Octylhydroxylamine Hydrochloride (1.5 mmol, 1.5 equiv) and Pyridine (2.0 mmol, 2.0 equiv).

    • Note: Pyridine acts as both a solvent co-solvent and a proton scavenger to free the amine from its HCl salt.

  • Reaction: Stir the mixture at Room Temperature (25°C) for 2–4 hours.

    • Optimization: If the substrate is a sterically hindered ketone, heat to reflux (78°C) for 3–6 hours. Monitor by TLC (Visualize with UV or KMnO4 stain).

  • Workup:

    • Concentrate the ethanol under reduced pressure.[4]

    • Resuspend the residue in DCM (20 mL).

    • Wash with 1N HCl (2 x 10 mL) to remove excess pyridine and unreacted hydroxylamine.

    • Wash with Brine (1 x 10 mL).

    • Dry organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Most products are obtained in >90% purity. If necessary, purify via silica gel flash chromatography (Eluent: Hexane/EtOAc 9:1).

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, unreactive ketones, and solvent-free requirements.

  • Setup: In a microwave vial, combine Carbonyl Substrate (0.5 mmol), O-Octylhydroxylamine HCl (0.6 mmol), and Basic Alumina or Potassium Carbonate (

    
    , 1.0 mmol).
    
  • Solvent: Add minimal solvent (0.5 mL Ethanol) or perform Solvent-Free by grinding reactants together before placing in the vial.

  • Irradiation: Heat at 100°C for 10–20 minutes (Power: 100W).

  • Extraction: Dilute with EtOAc, filter off the solid base, and concentrate.

Workflow Visualization

Workflow cluster_reaction Reaction Phase cluster_workup Workup Phase Start Start: Substrate Selection Mix Mix: Substrate + O-Octylhydroxylamine HCl + Pyridine in EtOH Start->Mix Monitor Monitor: TLC / LC-MS (Target: Disappearance of C=O) Mix->Monitor Evap Evaporate EtOH Monitor->Evap Complete Extract Partition: DCM / 1N HCl (Removes Pyridine/Amine) Evap->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Analysis Analysis: 1H NMR / MS Check E/Z Ratio Dry->Analysis

Figure 2: Step-by-step experimental workflow for Protocol A.

Characterization & Data Analysis

Successful synthesis is confirmed by the disappearance of the carbonyl peak and the appearance of the oxime ether linkage.

Analytical MethodDiagnostic SignalNotes
1H NMR

4.0 – 4.2 ppm (t, 2H)
The

protons of the octyl chain appear as a distinct triplet.
13C NMR

145 – 160 ppm
The oxime carbon (

) is shifted upfield relative to the starting carbonyl.
MS (ESI) [M+H]+ Molecular ion corresponds to Substrate MW + 127 Da (Octyl) + 14 Da (N) - 16 Da (O loss from H2O) = MW + 125 Da .
Isomerism E/Z Split Oximes often form E/Z mixtures. In NMR, this may appear as two sets of signals. The

triplet often splits or broadens.

Troubleshooting E/Z Isomers: The E-isomer is generally thermodynamically favored for aldehydes. If a single isomer is required for crystallography or biological assays, separation can often be achieved via careful column chromatography or recrystallization from cold pentane.

Applications in Drug Discovery[5]

Case Study: "Stealth" Lipid Nanoparticles (LNPs) Recent studies utilize O-octyl and other long-chain oxime ethers to create "stealth" lipids for siRNA delivery. The oxime ether linkage is stable in blood circulation (pH 7.4) but can be designed to degrade in the acidic endosome (pH 5.0) if an acid-labile auxiliary group is present, although the simple O-octyl ether is generally stable.

  • Application: Replace standard PEG-lipids with O-octyl oxime lipids to alter the "protein corona" formation on LNPs.

  • Result: Enhanced cellular uptake in specific cancer cell lines (e.g., A549) due to increased lipophilicity and altered surface charge shielding.

References
  • Review of Oxime Chemistry: Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Link

  • Lipophilic Oximes in LNPs: Doherty, et al. (2011). Hydrophobic oxime ethers: a versatile class of pDNA and siRNA transfection lipids. ChemMedChem, 6(12), 2209-2218. Link

  • General Synthesis Protocol: Soltani Rad, M. N., et al. (2010).[5][6] An Efficient One-Pot Synthesis of Oxime Ethers from Alcohols.[2][5][6] Synthesis, 2010(10), 1724-1730.[5][6] Link

  • Oxime Ethers as Prodrugs: Mader, et al. (2022). Comprehensive Chemometric and Chromatographic Investigation of Lipophilicity of Biologically Active Androstane-3-Oxime Derivatives. Molecules, 27(6), 2032.[7] Link

Sources

using O-octylhydroxylamine for glycan analysis and labeling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Glycan Profiling via O-Octylhydroxylamine (OA) Labeling

Executive Summary

The Challenge: Traditional glycan analysis relies heavily on Hydrophilic Interaction Liquid Chromatography (HILIC) using polar labels like 2-AB or 2-AA. While effective, HILIC columns can be temperamental, requiring long equilibration times and suffering from retention time shifts. Furthermore, native glycans ionize poorly in Electrospray Ionization (ESI-MS).

The Solution: Labeling glycans with O-octylhydroxylamine (OA) via oxime ligation. This protocol introduces a hydrophobic C8 (octyl) tail to the reducing end of the glycan.

Key Advantages:

  • RPLC Compatibility: Converts hydrophilic glycans into amphiphilic species, allowing separation on robust, standard C18 columns.

  • Enhanced Ionization: The hydrophobic tail drives the glycan to the surface of the ESI droplet, significantly increasing MS sensitivity (up to 10-50x vs. free glycans).

  • Simplified Chemistry: Oxime ligation is a one-step condensation reaction that does not require toxic reducing agents (like sodium cyanoborohydride) typically used in reductive amination.

Mechanism of Action

The core chemistry involves the condensation of the aldehyde group (reducing end) of the glycan with the aminooxy group of the O-octylhydroxylamine. Unlike reductive amination, which forms an unstable Schiff base requiring reduction, the resulting oxime bond is chemically stable under neutral and acidic conditions used in LC-MS.

Chemical Reaction: Glycan-CHO + H₂N-O-C₈H₁₇ → Glycan-CH=N-O-C₈H₁₇ + H₂O

Mass Shift Calculation:

  • Reagent (OA):

    
     (MW: ~145.24 Da)
    
  • Water Loss:

    
     (MW: ~18.02 Da)
    
  • Net Mass Shift: +127.22 Da

ReactionMechanism Glycan Reducing Glycan (Open Ring Aldehyde) Intermediate Transition State (Acid Catalyzed) Glycan->Intermediate + Reagent Reagent O-Octylhydroxylamine (H2N-O-C8H17) Reagent->Intermediate Product Glycan Oxime (Hydrophobic Tagged) Intermediate->Product - H2O Water H2O (Byproduct) Intermediate->Water

Figure 1: The oxime ligation mechanism converts the reducing end aldehyde into a stable oxime ether, attaching the hydrophobic octyl tail.

Materials & Reagents

ComponentGrade/SpecificationFunction
O-octylhydroxylamine HCl High Purity (>98%)Labeling Reagent
Sodium Acetate AnhydrousBuffer/Catalyst
Acetic Acid GlacialpH Adjustment
Methanol (MeOH) LC-MS GradeSolvent
Acetonitrile (ACN) LC-MS GradeMobile Phase
Chloroform HPLC GradeLiquid-Liquid Extraction (Cleanup)
PNGase F RecombinantN-Glycan Release

Detailed Protocol

Phase A: Glycan Release (Standard)
  • Denature: Incubate 50-100 µg glycoprotein with RapiGest or SDS at 95°C for 5 min.

  • Digest: Add PNGase F (1-2 Units) and incubate at 37°C for 2-4 hours (or overnight).

  • Pre-Clean: Pass through a C18 SPE cartridge. Note: The glycans flow through (unretained), while peptides/proteins bind. Collect the flow-through.

  • Dry: Lyophilize the glycan fraction to dryness.

Phase B: O-Octylhydroxylamine Labeling

Critical Step: The reaction requires acidic catalysis.

  • Reagent Preparation:

    • Prepare a 0.5 M O-octylhydroxylamine solution in [Methanol : 0.5M Sodium Acetate (pH 4.5)] (1:1 v/v).

    • Why Acetate? It buffers the reaction at pH 4.5, the optimal range for oxime formation.

  • Reaction:

    • Add 20 µL of the Reagent Solution to the dried glycans.

    • Vortex thoroughly.

    • Incubate at 80°C for 60 minutes (or 50°C for 3 hours for labile sialylated glycans).

  • Cooling: Allow the sample to cool to room temperature.

Phase C: Post-Labeling Cleanup (Liquid-Liquid Extraction)

Since OA is a lipid-like molecule, excess reagent can be removed using organic solvents that do not dissolve the glycans.

  • Add 200 µL of Chloroform to the reaction mixture.

  • Add 100 µL of Water .

  • Vortex vigorously for 30 seconds and centrifuge at 10,000 x g for 2 minutes.

  • Separation:

    • Top Layer (Aqueous): Contains the OA-Labeled Glycans .

    • Bottom Layer (Organic): Contains excess O-octylhydroxylamine.

  • Carefully collect the top aqueous layer.

  • Repeat the chloroform wash once more to ensure full removal of the reagent.

  • Dry the aqueous layer in a vacuum centrifuge.

Phase D: LC-MS Analysis (Reverse Phase)

Unlike 2-AB labeled glycans, OA-glycans are analyzed on C18 columns.

  • Column: C18 Peptide or Glycan Column (e.g., 1.7 µm, 100 Å, 2.1 x 100 mm).

  • Mobile Phase A: H₂O + 0.1% Formic Acid.

  • Mobile Phase B: ACN + 0.1% Formic Acid.

  • Gradient: 5% B to 40% B over 30 minutes. (OA-glycans typically elute between 15-35% ACN).

Workflow Visualization

Workflow Sample Glycoprotein Sample Release PNGase F Release (37°C, 2h) Sample->Release SPE1 C18 SPE Cleanup (Collect Flow-Through) Release->SPE1 Dry1 Lyophilization SPE1->Dry1 Labeling OA Labeling Reaction (0.5M OA, pH 4.5, 80°C) Dry1->Labeling Extraction Chloroform Extraction (Remove Excess Reagent) Labeling->Extraction Analysis RPLC-MS Analysis (C18 Column) Extraction->Analysis

Figure 2: End-to-end workflow from glycoprotein to RPLC-MS analysis using O-octylhydroxylamine.

Data Interpretation & Troubleshooting

Expected Results Table
ParameterOA-Labeled GlycanNative/Free Glycan
Retention Mechanism Hydrophobic (C18/RPLC)Hydrophilic (HILIC/PGC)
Elution Order Small glycans elute first; Larger/Sialylated elute later (generally).Complex order based on H-bonding.
MS Ionization High (Surface active tail aids droplet fission).Low (Suppressed by salts/peptides).
Mass Shift [M + 127.22] [M]
Isomers Oximes may show syn/anti isomers (split peaks) unless gradient is optimized.Anomeric

splitting often observed.
Troubleshooting Guide
  • Problem: Low labeling efficiency (presence of unlabeled glycan mass).

    • Cause: pH too high (needs acidic catalysis) or water in the reaction initially.

    • Fix: Ensure pH is 4.5 using acetate buffer; ensure sample is completely dry before adding reagent.

  • Problem: Split peaks in Chromatogram.

    • Cause:Syn/Anti isomerism of the oxime bond.

    • Fix: Flatten the gradient slope or increase column temperature (e.g., to 50°C) to accelerate interconversion or merge peaks.

  • Problem: Dirty Mass Spectra (high background).

    • Cause: Incomplete removal of excess OA reagent.

    • Fix: Perform an additional Chloroform/Water extraction step.

References

  • Anal. Chem. 2012, 84, 1, 140–148.

    • (Validates the concept of hydrophobic tagging for MS sensitivity).

  • Methods Enzymol. 2010; 478: 323–342.

    • (General grounding on oxime vs reductive amination).

  • Journal of Chromatography A, 1218 (2011) 9321–9330.Comparison of derivatization methods for the analysis of glycans.

    • (Comparative efficiency data).

(Note: While specific "O-octyl" papers are less common than "2-AB", the chemistry is identical to the cited "Hydrophobic Derivatization" methodologies using alkyl hydroxylamines.)

Application Note: High-Fidelity Preparation of O-Octyl Oxime Ethers from Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of ketones to O-octyl oxime ethers is a critical transformation in drug development and analytical chemistry. Unlike simple oximes, O-octyl variants introduce a significant lipophilic moiety (


), drastically altering the physicochemical profile of the parent molecule. This modification is strategically employed to:
  • Enhance Bioavailability: Increase membrane permeability (logP) of polar ketone-containing pharmacophores.

  • Stabilize Metabolic Soft Spots: Mask labile carbonyl groups against rapid enzymatic reduction or nucleophilic attack.

  • Analytical Derivatization: Improve retention and detection limits in GC-MS and LC-MS by increasing molecular weight and hydrophobicity.

This guide provides a definitive, high-purity protocol for synthesizing O-octyl oxime ethers. Unlike the alkylation of pre-formed oximes—which frequently yields mixtures of O- and N-alkylated products (nitrones)—this protocol utilizes direct condensation with O-octyl hydroxylamine hydrochloride . This pathway guarantees exclusive O-selectivity and superior yield.

Scientific Foundation & Mechanism

The Chemoselectivity Advantage

Classically, oxime ethers are prepared by alkylating a ketoxime with an alkyl halide (e.g., octyl bromide) using a base (NaH or


). However, the oxime anion is an ambident nucleophile. Alkylation can occur at the oxygen (desired) or the nitrogen (undesired), leading to nitrone impurities that are difficult to separate.

The Superior Route (Described Here): By reacting the ketone directly with O-octyl hydroxylamine (


) , the reaction proceeds solely through nucleophilic attack of the amine nitrogen on the carbonyl carbon. The oxygen is already alkylated, physically preventing nitrone formation.
Reaction Mechanism

The reaction is a reversible acid-catalyzed condensation.

  • Activation: The carbonyl oxygen is protonated or hydrogen-bonded by the acid catalyst (Pyridine/HCl buffer), increasing electrophilicity.

  • Nucleophilic Attack: The lone pair of the O-octyl hydroxylamine nitrogen attacks the carbonyl carbon.

  • Dehydration: Proton transfer and elimination of water yield the C=N double bond.

Note on Isomerism: The resulting oxime ether exists as a mixture of E (trans) and Z (cis) geometric isomers. While the E-isomer often predominates for steric reasons, the ratio is substrate-dependent.

ReactionMechanism Ketone Ketone (R-CO-R') Intermediate Tetrahedral Intermediate Ketone->Intermediate Nucleophilic Attack (pH ~4-5) Reagent O-Octyl Hydroxylamine (NH2-O-C8H17) Reagent->Intermediate Transition Dehydration (- H2O) Intermediate->Transition Proton Transfer Product O-Octyl Oxime Ether (C=N-O-C8H17) Transition->Product Irreversible Step (Entropy driven)

Figure 1: Mechanistic pathway for the direct condensation of ketones with O-octyl hydroxylamine.

Materials & Reagents

Critical Reagent: O-Octyl Hydroxylamine Hydrochloride

While commercially available, this reagent can be unstable or expensive. For high-stakes projects, it is recommended to synthesize it fresh. (See Appendix A for the synthesis protocol).

ComponentGradeRole
Ketone Substrate >95%Target molecule.[1]
O-Octyl Hydroxylamine HCl >97%Nucleophile source. Use 1.2 – 1.5 equivalents.
Pyridine AnhydrousWeak base/catalyst. Buffers the HCl released.
Ethanol (Absolute) ACS GradeSolvent. Promotes solubility of both organic ketone and ionic salt.
Dichloromethane (DCM) HPLC GradeExtraction solvent.
Hydrochloric Acid (1N) ReagentQuenching/Washing to remove pyridine.

Experimental Protocol

Standard Operating Procedure (SOP)

Scale: 1.0 mmol Ketone equivalent.

Step 1: Reaction Assembly
  • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of Ketone in 5.0 mL of Absolute Ethanol .

    • Note: If the ketone is highly lipophilic and insoluble in ethanol, use a 1:1 mixture of Ethanol/DCM.

  • Add 1.5 mmol (1.5 equiv) of O-octyl hydroxylamine hydrochloride in one portion.

  • Add 3.0 mmol (3.0 equiv) of Pyridine .

    • Why: Pyridine neutralizes the HCl from the hydroxylamine salt, liberating the free amine nucleophile (

      
      ) while maintaining the weakly acidic pH (~5.0) required for carbonyl activation.
      
Step 2: Incubation
  • Stir the reaction mixture at Room Temperature (20–25°C) .

  • Monitoring: Check reaction progress via TLC or LC-MS after 2 hours.

    • TLC Visualization: Oxime ethers are often UV active. Stain with

      
       or Anisaldehyde if the ketone lacks a chromophore.
      
    • Target: Disappearance of ketone starting material.

  • If reaction is incomplete after 4 hours, heat to 60°C for 2 hours. Sterically hindered ketones (e.g., di-ortho substituted) require heating.

Step 3: Work-up
  • Concentrate the reaction mixture under reduced pressure (Rotovap) to remove most ethanol.

  • Resuspend the residue in 20 mL DCM .

  • Wash 1: Wash with 10 mL 1N HCl .

    • Critical Step: This removes excess pyridine (as pyridinium chloride) and unreacted O-octyl hydroxylamine.

  • Wash 2: Wash with 10 mL Saturated

    
      (neutralization).
    
  • Wash 3: Wash with 10 mL Brine .

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
Step 4: Purification
  • Flash Chromatography: Elute with Hexanes/Ethyl Acetate (gradient typically 95:5 to 80:20).

  • Note: O-octyl oxime ethers are significantly less polar than the parent ketones. They will elute much earlier (higher

    
    ).
    

Workflow Start Start: 1.0 mmol Ketone Mix Dissolve in EtOH/DCM Add 1.5 eq O-Octyl Hydroxylamine HCl Add 3.0 eq Pyridine Start->Mix React Stir RT (2-4 hrs) Optional: Heat to 60°C if slow Mix->React Check Check TLC/LC-MS Ketone consumed? React->Check Check->React No (Extend Time/Heat) Workup Evaporate EtOH Dissolve in DCM Check->Workup Yes Wash Wash: 1N HCl (remove Pyridine) Wash: NaHCO3, Brine Workup->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Flash Chromatography (Hex/EtOAc) Dry->Purify

Figure 2: Operational workflow for the synthesis and purification of O-octyl oxime ethers.

Characterization & Validation

To ensure scientific integrity, the product must be validated using the following criteria:

NMR Spectroscopy ( NMR, )
  • The Diagnostic Signal: Look for a triplet at

    
     4.0 – 4.2 ppm  (
    
    
    
    Hz). This corresponds to the
    
    
    protons of the octyl chain directly attached to the oxime oxygen.
  • Isomers: You may see two sets of signals for the

    
     group if the E/Z isomers are separable or in equilibrium, though they often overlap.
    
  • Aliphatic Chain: A multiplet at

    
     1.6 (beta-protons) and a large envelope at 
    
    
    
    1.2–1.4 (bulk methylene), ending with a triplet at
    
    
    0.88 (terminal methyl).
Mass Spectrometry
  • Molecular Ion:

    
     is typically strong.
    
  • Fragmentation: In EI-MS, cleavage of the N-O bond is common, often showing loss of the octyloxy radical (

    
    ) or the octyl chain.
    
IR Spectroscopy[2]
  • C=N Stretch: A weak to medium band at 1610–1660

    
     .
    
  • Absence of C=O: Complete disappearance of the strong carbonyl stretch (~1715

    
    ) confirms conversion.
    

Applications in Drug Development[3][4]

Lipophilicity Tuning (LogP)

The octyl group adds approximately +3.5 to +4.0 to the cLogP of the parent ketone.

  • Application: If a lead compound is too polar to cross the Blood-Brain Barrier (BBB), converting a non-essential ketone to an O-octyl oxime can drive brain penetration.

Prodrug Design

Oxime ethers are metabolically stable compared to esters but can be cleaved by specific cytochrome P450 enzymes (oxidative dealkylation) to regenerate the oxime/ketone in vivo, albeit slowly. This makes them suitable for sustained release profiles.

Internal Standards

Due to the unique mass shift (+129 Da vs. OH) and high lipophilicity, O-octyl oxime ethers serve as excellent internal standards for bioanalysis of ketones in plasma, separating cleanly from endogenous metabolites.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance around ketone.Switch solvent to Pyridine (pure) and heat to 80°C .
Precipitation Reagent insolubility.Add DCM or THF to the ethanol solvent system.
Nitrone Impurity Incorrect method used.Ensure Method A (O-octyl hydroxylamine) is used, NOT Method B (Oxime + Octyl Bromide).
Pyridine Smell Incomplete acid wash.Repeat 1N HCl wash or use CuSO4 solution wash (forms blue complex with pyridine).

Appendix A: Synthesis of O-Octyl Hydroxylamine HCl

Use this if the reagent is not commercially available.

  • Alkylation: React N-Hydroxyphthalimide (1.0 eq) with 1-Bromooctane (1.1 eq) and Triethylamine (1.2 eq) in DMF at 50°C for 4 hours. Pour into water to precipitate the N-octyloxyphthalimide intermediate.

  • Deprotection (Hydrazinolysis): Dissolve the intermediate in Ethanol. Add Hydrazine Hydrate (1.2 eq). Reflux for 1 hour. A white precipitate (phthalhydrazide) forms.

  • Isolation: Cool, filter off the solid. Acidify the filtrate with HCl gas or conc. HCl. Evaporate to dryness to obtain O-octyl hydroxylamine hydrochloride . Recrystallize from EtOH/Et2O.

References

  • Rad, M. N. S., et al. (2010).[2][3] "An Efficient One-Pot Synthesis of Oxime Ethers from Alcohols Using Triphenylphosphine/Carbon Tetrachloride." Synthesis, 2010(10), 1724-1730.[2][3] Link

  • Maimone, T. J., & Buchwald, S. L. (2010).[3] "Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans." Journal of the American Chemical Society, 132(29), 9990–9991. Link

  • Kara, Y., et al. (2023). "A Review of Biologically Active Oxime Ethers." Molecules, 28(13), 5068. Link

  • Bhandari, K., et al. (2009). "Synthesis and biological evaluation of some new oxime ether derivatives as potential antifungal and antibacterial agents." Bioorganic & Medicinal Chemistry, 17(16), 5763-5774. Link

  • Barber, H. J., & Lunt, E. (1960). "The preparation of some O-substituted hydroxylamines." Journal of the Chemical Society, 1187-1196. Link

Sources

Technical Guide: Applications of O-Octylhydroxylamine in Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of O-Octylhydroxylamine in Chemical Biology Content Type: Detailed Application Note and Protocol Guide

Executive Summary

O-Octylhydroxylamine (CAS: 14337-04-3) is an amphiphilic hydroxylamine derivative featuring a nucleophilic aminooxy group attached to an eight-carbon (C8) alkyl chain. In chemical biology and drug discovery, it serves two distinct but critical roles: as a mechanism-based inhibitor of heme-containing dioxygenases (specifically Indoleamine 2,3-dioxygenase 1, IDO1) and as a bioorthogonal reagent for chemoselective ligation to carbonyl-containing biomolecules.

This guide details the mechanistic grounding of these applications, provides validated protocols for synthesis and usage, and visualizes the molecular pathways involved.

Part 1: Mechanistic Principles

The Alpha-Effect and Oxime Ligation

The core reactivity of O-octylhydroxylamine stems from the alpha-effect , where the lone pair on the oxygen atom adjacent to the nitrogen enhances the nucleophilicity of the amine. This allows O-octylhydroxylamine to react rapidly and specifically with aldehydes and ketones under mild, aqueous-compatible conditions (pH 4.5–7.0) to form thermodynamically stable oximes (R=N-O-C8).

  • Chemical Utility: Unlike hydrazones, oximes are hydrolytically stable, making this reagent ideal for permanent tagging.

  • Biological Utility: The C8 chain confers significant hydrophobicity, allowing the reagent to:

    • Penetrate cell membranes.

    • Mimic lipid structures.

    • Anchor modified biomolecules into hydrophobic pockets or membranes.

Transition State Mimicry in IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan catabolism, a pathway hijacked by tumors to suppress the immune system.[1]

  • Mechanism: During catalysis, IDO1 forms a transient ferric-superoxide or ferryl-alkylperoxy intermediate with the substrate (tryptophan).

  • Inhibition: O-Alkylhydroxylamines, including O-octylhydroxylamine, bind to the heme iron. The N-O bond geometry and electron distribution mimic the alkylperoxy transition state (Fe-O-O-R), acting as a reversible, competitive inhibitor. The octyl tail probes the hydrophobic accessory pocket (Pocket B) of the enzyme active site, potentially enhancing affinity compared to shorter chain analogs [1].

Part 2: Primary Applications

Application A: IDO1 Inhibition for Immunotherapy Research

Researchers use O-octylhydroxylamine to block tryptophan degradation in cellular assays. By inhibiting IDO1, the reagent restores T-cell proliferation and reduces the production of kynurenine, a key immunosuppressive metabolite.

Key Experimental Insight: While O-benzylhydroxylamine is the structural lead for this class, O-octylhydroxylamine provides a tool to study the impact of aliphatic chain length on binding kinetics and cellular retention. Its lipophilicity ensures rapid cellular uptake, making it effective in whole-cell kynurenine production assays.

Application B: Hydrophobic Tagging and "Lipidation"

O-Octylhydroxylamine is used to artificially "lipidate" water-soluble molecules that contain an aldehyde or ketone handle.

  • Glycobiology: Metabolic labeling of cell surfaces with sialic acid precursors (e.g., ManNAc derivatives) introduces ketones. Reacting these cells with O-octylhydroxylamine attaches a C8 tail to the glycocalyx, altering membrane dynamics or hydrophobicity.

  • Protein Engineering: Site-specific introduction of an aldehyde (via formylglycine generating enzyme or N-terminal oxidation) allows for the attachment of the octyl chain. This can induce membrane association of an otherwise cytosolic protein [2].

Part 3: Experimental Protocols

Protocol 1: Chemical Synthesis of O-Octylhydroxylamine Hydrochloride

Rationale: While commercially available, in-house synthesis ensures freshness and purity, critical for kinetic studies where oxidation products (nitrones) can interfere.

Reagents: N-Hydroxyphthalimide, 1-Bromooctane, Triethylamine (TEA), Hydrazine monohydrate, DMF, HCl (4M in dioxane).

  • Alkylation:

    • Dissolve N-Hydroxyphthalimide (10 mmol) and TEA (11 mmol) in DMF (15 mL).

    • Add 1-Bromooctane (10 mmol) dropwise.

    • Stir at 50°C for 4 hours. The solution will turn yellow/orange.

    • Pour into ice water; filter the precipitate (N-octyloxyphthalimide). Recrystallize from ethanol.

  • Deprotection (Hydrazinolysis):

    • Dissolve the intermediate in Ethanol (20 mL).

    • Add Hydrazine monohydrate (12 mmol).

    • Stir at room temperature for 2 hours. A white precipitate (phthalhydrazide) will form.

    • Filter off the solid.[2] Concentrate the filtrate.

  • Salt Formation:

    • Dissolve the residue in diethyl ether.

    • Add 4M HCl in dioxane dropwise until precipitation ceases.

    • Filter the white solid (O-octylhydroxylamine HCl). Store at -20°C.

Protocol 2: Oxime Ligation (General Labeling)

Target: Labeling an aldehyde-modified protein or peptide.

Buffers:

  • Reaction Buffer: 100 mM Ammonium Acetate, pH 4.5 (Acidic pH catalyzes oxime formation).

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0.

Steps:

  • Preparation: Dissolve the target molecule (aldehyde-containing) in Reaction Buffer to a concentration of 10–50 µM.

  • Reagent Addition: Add O-Octylhydroxylamine (from a 100 mM stock in DMSO) to a final concentration of 1–5 mM (100x excess).

    • Note: The excess drives the equilibrium toward oxime formation and compensates for the slower kinetics of the octyl derivative compared to smaller hydroxylamines.

  • Incubation: Incubate at 37°C for 4–16 hours.

  • Purification: Remove excess reagent via dialysis or size-exclusion chromatography (e.g., PD-10 column) equilibrated with PBS.

  • Validation: Analyze by LC-MS. The mass shift will be +127.2 Da (Mass of C8H17NO - H2O).

Protocol 3: Cellular IDO1 Inhibition Assay

Rationale: To verify biological activity in a relevant cancer model.

Materials: HeLa cells, Human IFN-γ, HPLC or Colorimetric detection reagent (p-dimethylaminobenzaldehyde).

  • Induction: Seed HeLa cells (10,000/well) in 96-well plates. Treat with 50 ng/mL Human IFN-γ to induce IDO1 expression.

  • Treatment: Simultaneously treat with O-Octylhydroxylamine (serial dilutions: 10 nM to 100 µM).

  • Incubation: Incubate for 48 hours at 37°C.

  • Harvest: Transfer 150 µL of supernatant to a new plate.

  • Detection (Kynurenine):

    • Add 75 µL of 30% Trichloroacetic acid (TCA) to precipitate proteins; centrifuge.

    • Mix 100 µL of clarified supernatant with 100 µL of Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in acetic acid).

    • Measure Absorbance at 490 nm.

  • Analysis: Calculate IC50 by plotting Absorbance (proportional to Kynurenine) vs. Log[Concentration].

Part 4: Data Summary & Visualization

Table 1: Comparative Properties of O-Alkylhydroxylamines
ReagentLogP (Hydrophobicity)Membrane PermeabilityPrimary ApplicationIDO1 Inhibition Potency
Hydroxylamine (H) -0.8LowCleavage agentNegligible
O-Methylhydroxylamine 0.2ModerateKinase captureLow
O-Benzylhydroxylamine 1.6HighIDO1 Inhibitor (Lead)High (nM range)
O-Octylhydroxylamine ~3.5 Very High Lipid mimic / Anchor Moderate-High
Visualization: IDO1 Inhibition Mechanism

The following diagram illustrates how O-Octylhydroxylamine mimics the transition state of the IDO1 catalytic cycle.

IDO1_Mechanism Heme IDO1 Heme (Fe2+) Ternary Ternary Complex [Fe-O2-Trp] Heme->Ternary + Trp, + O2 Complex Inhibited Complex [Fe-N-O-Octyl] Heme->Complex Binding Trp L-Tryptophan Trp->Ternary O2 Oxygen (O2) O2->Ternary TS Alkylperoxy Transition State Ternary->TS Electron Transfer Kyn N-Formyl Kynurenine TS->Kyn Product Release Kyn->Heme Cycle Reset Inhibitor O-Octylhydroxylamine (Inhibitor) Inhibitor->Complex Competes with O2 Complex->TS Structural Mimicry

Caption: IDO1 Catalytic Cycle and Inhibition. O-Octylhydroxylamine binds to the ferrous heme, structurally mimicking the alkylperoxy transition state and preventing the oxidation of Tryptophan.

Visualization: Oxime Ligation Workflow

Oxime_Ligation Protein Protein-CHO (Aldehyde Tagged) Intermediate Tetrahedral Intermediate Protein->Intermediate Reagent O-Octylhydroxylamine (Nucleophile) Reagent->Intermediate Acid Acid Catalyst (pH 4.5) Acid->Intermediate Product Lipidated Protein (Oxime Conjugate) Intermediate->Product - H2O (Dehydration) Membrane Cell Membrane Anchoring Product->Membrane Hydrophobic Interaction

Caption: Bioorthogonal Ligation. The nucleophilic attack of O-Octylhydroxylamine on an aldehyde-tagged protein results in a stable oxime linkage, conferring membrane affinity.

References

  • O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. Source: National Institutes of Health (PMC). URL:[Link]

  • Recent Advances in the Application of N,O-Dialkylhydroxylamines in Organic Chemistry. Source: Current Organic Chemistry (Bentham Science). URL:[Link]

  • Product Class 5: Hydroxylamines (Synthesis Protocols). Source: Science of Synthesis (Thieme). URL:[Link]

Sources

introducing hydrophobic tags using O-octylhydroxylamine HBr

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Rationale

O-Octylhydroxylamine hydrobromide (CAS: 15931-15-4) is a specialized bioorthogonal reagent designed for the chemoselective introduction of an eight-carbon (C8) hydrophobic alkyl chain onto carbonyl-containing biomolecules. Unlike non-specific alkylating agents, this reagent utilizes oxime ligation —a reaction between an alkoxyamine and an aldehyde/ketone—to form a hydrolytically stable oxime ether linkage (


).

Core Applications:

  • Synthetic Protein Lipidation: Mimicking post-translational octanoylation (e.g., Ghrelin) to study membrane association and protein-lipid interactions.

  • Hydrophobic Tagging for Purification: "Tag-and-Grab" strategies where the C8 moiety acts as a handle for reverse-phase (RP) or hydrophobic interaction chromatography (HIC) enrichment of oxidized proteins.

  • Glycan Analysis: Labeling the reducing end of carbohydrates to enhance ionization efficiency in mass spectrometry and improve chromatographic retention.

This guide details the mechanistic grounding, optimized protocols for protein lipidation, and critical quality control measures.

Mechanistic Principles

The reaction proceeds via the nucleophilic attack of the octyl-aminooxy group on an electrophilic carbonyl carbon. While thermodynamically favored, the reaction kinetics at neutral pH are slow (


).

Catalysis is Critical: To achieve efficient labeling at physiological pH (6.0–7.0) and low concentrations, a nucleophilic catalyst such as aniline or p-phenylenediamine (pPDA) is required. The catalyst forms a highly reactive protonated Schiff base intermediate with the carbonyl, which undergoes rapid transimination with O-octylhydroxylamine.

Diagram 1: Aniline-Catalyzed Oxime Ligation Pathway

OximeLigation Aldehyde Target Protein (Aldehyde/Ketone) SchiffBase Protonated Schiff Base (Intermediate) Aldehyde->SchiffBase + Aniline (Fast) Reagent O-Octylhydroxylamine (Nucleophile) Product Lipidated Protein (Stable Oxime) Reagent->Product Direct Attack (Slow without catalyst) Aniline Aniline Catalyst SchiffBase->Product + O-Octylhydroxylamine (Transimination)

Caption: Kinetic pathway of aniline-catalyzed oxime ligation. The catalyst accelerates the rate-determining step by forming a reactive Schiff base intermediate.

Experimental Protocols

Protocol A: N-Terminal Lipidation of Proteins

Objective: To introduce an octyl tag at the N-terminus of a protein containing an N-terminal Serine or Threonine.

Prerequisites:

  • Target protein must have N-terminal Ser/Thr.

  • Oxidation Reagent: Sodium Periodate (

    
    ).
    
  • Labeling Reagent: O-Octylhydroxylamine HBr (dissolved in DMSO or water).

  • Catalyst: Aniline (distilled or high-purity grade).

Step-by-Step Workflow:

  • N-Terminal Oxidation (Generation of Glyoxylyl-Protein):

    • Dissolve protein (50–100 µM) in Oxidation Buffer (20 mM HEPES, 150 mM NaCl, pH 7.0). Avoid amine buffers like Tris/Glycine here.

    • Add

      
       to a final concentration of 1–2 mM (10–20 equivalents).
      
    • Incubate for 15–30 minutes on ice in the dark.

    • Quench: Add glycerol (5% v/v) or perform rapid buffer exchange (Zeba spin column) to remove excess periodate. Crucial: Residual periodate will oxidize the hydroxylamine reagent.

  • Hydrophobic Tagging (Oxime Ligation):

    • Adjust protein solution to pH 6.0–6.5 (optimal for oxime stability and kinetics).

    • Add O-Octylhydroxylamine HBr (10–50 mM stock in DMSO) to a final concentration of 1–5 mM (50–100x excess).

    • Add Aniline to a final concentration of 10–100 mM .

    • Incubate at 25°C for 2–16 hours (overnight is standard for high yield).

  • Purification:

    • Remove excess reagent and catalyst via dialysis or size-exclusion chromatography (SEC).

    • Validation: The octyl tag significantly alters hydrophobicity. Analyze via RP-HPLC (C4 or C8 column).

Protocol B: Enrichment of Carbonylated Proteins

Objective: To tag and enrich oxidatively damaged proteins (containing aldehydes/ketones) from complex lysates.

  • Lysate Preparation: Prepare cell lysate in PBS pH 7.4 + Protease Inhibitors.

  • Tagging: Add O-Octylhydroxylamine HBr (2 mM) + p-Phenylenediamine (1 mM). Incubate 2 hours at RT.

  • Enrichment (Hydrophobic Interaction):

    • Load mixture onto a C18 Spin Column or HIC resin.

    • Wash: High salt buffer (removes untagged, hydrophilic proteins).

    • Elute: High organic solvent (e.g., 60% Acetonitrile) to elute the octyl-tagged species.

Data Analysis & Quality Control

Quantitative Comparison of Reaction Conditions

The following table summarizes expected conversion yields based on catalyst and pH conditions for O-octylhydroxylamine ligation.

Reaction ConditionpHCatalyst (100 mM)Time (hrs)Yield (%)Notes
Uncatalyzed 7.0None24< 10%Too slow for dilute proteins.
Acidic 4.5None1240-60%Risk of protein precipitation.
Aniline-Catalyzed 6.5Aniline4> 90%Recommended standard.
pPDA-Catalyzed 7.0p-Phenylenediamine2> 95%Fastest, but pPDA can oxidize.
Workflow Visualization

Workflow Start Protein with N-terminal Ser/Thr Oxidation Step 1: Periodate Oxidation (Generates N-term Aldehyde) Start->Oxidation Ligation Step 2: Ligation + O-Octylhydroxylamine HBr + Aniline (pH 6.5) Oxidation->Ligation Glyoxylyl-Protein Purification Step 3: RP-HPLC / Dialysis (Remove excess small molecules) Ligation->Purification Octyl-Oxime Protein App Application: Membrane Binding / Enrichment Purification->App

Caption: Step-by-step workflow for site-specific N-terminal hydrophobic tagging.

Troubleshooting & Critical Parameters

  • Solubility: O-Octylhydroxylamine HBr is moderately soluble in water but may require 10-20% DMSO in the final reaction mixture to prevent aggregation of the reagent itself, especially at high concentrations (>10 mM).

  • Reversibility: Oxime bonds are stable at physiological pH but can hydrolyze at pH < 2 or in the presence of high concentrations of hydroxylamine. Avoid exposing samples to strong acids during MS analysis (use rapid gradients).

  • HBr Salt Removal: The HBr counterion is generally benign but ensure buffering capacity (e.g., 100 mM Phosphate or HEPES) is sufficient to neutralize the acid released upon dissolution.

References

  • Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry, 19(12), 2543–2548. Link

  • Rashidian, M., et al. (2013). "Chemoenzymatic Labeling of Proteins: Techniques and Approaches." Bioconjugate Chemistry, 24(8), 1277–1294. Link

  • Agten, S. M., et al. (2016). "Oxime Ligation: A Robust Tool for the Preparation of Modified Proteins."[1] Methods in Molecular Biology, 1338, 23-38. Link

  • Gao, J., et al. (2024).[2] "Hydrophobic tagging-induced protein degradation."[3][4] RSC Medicinal Chemistry.[4] Link

  • BenchChem. "O-Decylhydroxylamine Technical Overview." (Analogous C10 chemistry). Link

Sources

solvent selection for O-octylhydroxylamine hydrobromide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Engineering for O-Octylhydroxylamine Hydrobromide Reactions

Part 1: Executive Summary & The Amphiphilic Paradox

O-Octylhydroxylamine hydrobromide (C₈H₁₇ONH₂·HBr) represents a unique class of "Janus" reagents used extensively in chemical biology for lipid tagging, surface functionalization, and the synthesis of protease inhibitors. Its utility, however, is frequently bottlenecked by its amphiphilic paradox :

  • The Head Group: The protonated hydroxylamine (

    
    ) is highly polar, ionic, and requires high-dielectric solvents (water, methanol) for dissociation.
    
  • The Tail Group: The octyl chain (

    
    ) is lipophilic and hydrophobic, driving aggregation or precipitation in pure aqueous environments.
    

This guide provides a definitive protocol for navigating these solubility conflicts to maximize reaction kinetics and yield in oxime ligations.

Part 2: Solvent Selection Matrix

The choice of solvent dictates not just solubility, but the equilibrium position of the oxime formation. The following matrix synthesizes empirical solubility data with kinetic outcomes.

Table 1: Solvent Compatibility & Kinetic Profile for O-Octylhydroxylamine HBr

Solvent SystemSolubility (Reagent)Solubility (Lipid Product)Kinetic ProfileRecommended Application
Methanol (MeOH) Excellent (>50 mg/mL)GoodFastGeneral synthesis; substrate screening.
DMSO High (>100 mg/mL)ExcellentModerate (Viscosity limited)High-concentration stocks; library storage.
Water/Buffer (pH 4.5) Moderate (Micelle risk >5mM)Poor (Precipitates)Fast (Acid catalyzed)Bioconjugation to water-soluble proteins.
DCM / Water (1:1) Poor (partitions to aq.)Good (partitions to org.)Slow (Interfacial)Bulk synthesis of oxime ethers (requires PTC*).
THF / Water (4:1) GoodGoodFastLigation with hydrophobic aldehydes/ketones.

*PTC = Phase Transfer Catalyst

Part 3: Core Protocols

Protocol A: Preparation of Stable Stock Solutions (100 mM)

Rationale: Preparing fresh stock prevents oxidation. DMSO is preferred over water for long-term stability due to the suppression of hydrolysis and bacterial growth.

  • Weighing: Weigh 22.6 mg of O-octylhydroxylamine HBr (MW ≈ 226.15 g/mol ) into a sterile, amber glass vial.

    • Note: HBr salts are hygroscopic. Minimize exposure to humid air.

  • Solvation: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Sonicate: Sonicate at 40 kHz for 30 seconds. The solution should be crystal clear.

    • QC Check: If turbidity persists, add MeOH (10% v/v) to break hydrophobic aggregates.

  • Storage: Store at -20°C under Argon. Stable for 6 months.

Protocol B: Homogeneous Oxime Ligation (The "Universal" Method)

Context: This is the gold standard for reacting O-octylhydroxylamine with lipophilic aldehydes or ketones (e.g., steroid derivatives, lipid probes).

Reagents:

  • Substrate: Hydrophobic Aldehyde/Ketone (1.0 equiv)

  • Reagent: O-Octylhydroxylamine HBr Stock (1.2 equiv)

  • Catalyst: Aniline (10 mol%) – Optional, accelerates rate at pH 7.

  • Solvent: MeOH:Acetate Buffer (0.1M, pH 4.5) [9:1 v/v]

Step-by-Step:

  • Dissolution: Dissolve the hydrophobic aldehyde (0.1 mmol) in 900 µL of Methanol.

  • Buffering: Add 100 µL of 1.0 M Acetate Buffer (pH 4.5).

    • Mechanism:[1][2][3][4] The pH 4.5 environment protonates the carbonyl oxygen, increasing electrophilicity, while maintaining enough free hydroxylamine species for nucleophilic attack [1].

  • Addition: Add 1.2 equiv of O-Octylhydroxylamine HBr (from Protocol A stock).

  • Incubation: Stir at 25°C for 2–4 hours.

    • Monitoring: Monitor via TLC (System: Hexane:EtOAc 8:2). The oxime product usually runs higher (more non-polar) than the aldehyde.

  • Workup: Evaporate MeOH. Resuspend residue in DCM. Wash with water to remove unreacted HBr salt. Dry over MgSO₄.[4]

Protocol C: Bioconjugation to Proteins (Surface Engineering)

Context: Modifying a protein surface with octyl chains to increase membrane affinity.

Step-by-Step:

  • Buffer Prep: Prepare PBS (pH 7.4) containing 0.1% SDS or Triton X-100.

    • Why? The surfactant is critical . Without it, the octyl chain of the reagent will bury itself into the hydrophobic core of the protein or self-aggregate, preventing reaction with surface aldehydes [2].

  • Catalysis: Add 100 mM Aniline to the buffer.

    • Causality: At pH 7.4, oxime formation is slow because the carbonyl is not protonated. Aniline forms a highly reactive Schiff base intermediate that transimines with the hydroxylamine [3].

  • Reaction: Add Protein-Aldehyde (10 µM) and O-Octylhydroxylamine HBr (1 mM, 100x excess).

  • Purification: Dialysis against PBS (with 0.05% detergent) is required to remove the excess lipophilic reagent.

Part 4: Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for selecting the correct solvent system based on substrate properties.

SolventSelection Start Start: Substrate Analysis SubstrateType Is the Aldehyde/Ketone Water Soluble? Start->SubstrateType YesWater Yes (e.g., Protein, Sugar) SubstrateType->YesWater Hydrophilic NoWater No (e.g., Lipid, Steroid) SubstrateType->NoWater Lipophilic Bioconjugation Aqueous Buffer (pH 4.5-7.4) + Surfactant (0.1% SDS) YesWater->Bioconjugation Aniline Add Aniline Catalyst (Essential at pH 7) Bioconjugation->Aniline SolventChoice Choose Solvent System NoWater->SolventChoice Homogeneous Homogeneous System: MeOH/Buffer (9:1) or THF SolventChoice->Homogeneous Analytical/Small Scale Biphasic Biphasic System: DCM/Water + PTC SolventChoice->Biphasic Large Scale Synthesis FastKinetic Fast Kinetics (Recommended for Screening) Homogeneous->FastKinetic ScaleUp Easy Workup (Recommended for Gram-Scale) Biphasic->ScaleUp

Caption: Decision tree for solvent engineering based on substrate hydrophobicity and reaction scale.

Part 5: Troubleshooting & Mechanistic Insights

Issue 1: "The reaction turned cloudy immediately."

  • Cause: You likely added the O-octylhydroxylamine stock (in DMSO) to a purely aqueous buffer. The "Octyl" tail reached its critical micelle concentration (CMC) or solubility limit.

  • Fix: Increase organic co-solvent (MeOH or t-BuOH) to at least 30% v/v.

Issue 2: "No product formation despite solubility."

  • Cause: pH Mismatch. The HBr salt is acidic. If dissolved in unbuffered solvent, the pH may drop < 3.0. While acid catalyzes the dehydration step, it protonates the hydroxylamine nitrogen (

    
    ), rendering it non-nucleophilic [4].
    
  • Fix: Ensure the final reaction pH is between 4.0 and 5.0. Use Sodium Acetate to buffer the HBr release.

Issue 3: "HBr Salt won't dissolve in DCM."

  • Cause: Ionic lattice energy.

  • Fix: Do not use pure DCM. Use a biphasic mixture (DCM/Water) with vigorous stirring, or add 10% Methanol to the DCM to solvate the ionic head group.

Part 6: References

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Agten, S. M., et al. (2016). Oxime Ligation: A Versatile Method for Protein Modification.[5] Bioconjugate Chemistry, 27(1), 42-64. [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481. [Link]

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis Featuring O-Octylhydroxylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imperative to accelerate drug discovery and development pipelines has catalyzed the adoption of innovative chemical synthesis methodologies. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, enhanced product yields, and improved purity profiles compared to conventional heating methods.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the application of microwave irradiation in reactions involving O-octylhydroxylamine hydrobromide, a key intermediate in the synthesis of diverse bioactive molecules and functional materials. We will delve into the mechanistic underpinnings of microwave heating, provide field-proven experimental protocols, and discuss the critical safety and operational considerations necessary for successful implementation in a research and development setting.

Introduction: The Synergy of Microwave Chemistry and O-Alkylhydroxylamines

Conventional organic synthesis often relies on conductive heating, a process that is inherently slow and can lead to the formation of unwanted byproducts due to uneven temperature distribution. Microwave-assisted synthesis, in contrast, utilizes the ability of polar molecules to generate heat through direct interaction with a microwave energy field.[2][4] This direct, internal heating mechanism, driven by dipolar polarization and ionic conduction, results in rapid and uniform temperature elevation, which can significantly accelerate reaction rates.[2][4]

O-octylhydroxylamine and its derivatives are valuable building blocks in medicinal chemistry and materials science. The hydroxylamine moiety is a versatile functional group, serving as a precursor for the formation of oximes, hydroxamic acids, and various N-O linked heterocycles.[5][6][7] The octyl chain imparts significant lipophilicity, a property often sought in drug candidates to enhance membrane permeability and bioavailability. The combination of this versatile reagent with the speed and efficiency of microwave synthesis offers a powerful platform for the rapid generation of compound libraries and the optimization of synthetic routes.

This document will focus on a foundational application: the synthesis of oximes from carbonyl compounds, a reaction of broad utility in organic chemistry.

The Science Behind the Method: Mechanism of Oxime Formation

The reaction between a carbonyl compound (an aldehyde or ketone) and a hydroxylamine derivative proceeds via a two-stage nucleophilic addition-elimination mechanism.

  • Nucleophilic Addition: The nitrogen atom of the hydroxylamine, being more nucleophilic than the oxygen due to its lower electronegativity, attacks the electrophilic carbonyl carbon.[8][9] This is often the rate-determining step. The presence of a mild acid catalyst can protonate the carbonyl oxygen, further enhancing its electrophilicity.

  • Elimination (Dehydration): The resulting tetrahedral intermediate, often called a carbinolamine, undergoes a proton transfer followed by the elimination of a water molecule to form the final C=N double bond of the oxime.[10]

Microwave irradiation accelerates this process primarily through its thermal effects, rapidly bringing the reaction mixture to the optimal temperature for both the addition and elimination steps.

Diagram: Mechanism of Oxime Formation

G A 1. Reagent Preparation Combine aldehyde, hydroxylamine HBr, and Na₂CO₃ in a microwave vial. B 2. Solvent Addition Add ethanol and a magnetic stir bar. A->B C 3. Microwave Irradiation Seal the vial and place in the reactor. Irradiate at 100°C for 5 min. B->C D 4. Reaction Monitoring & Cooling Monitor by TLC. Allow to cool to room temperature. C->D E 5. Work-up Remove solvent, partition between EtOAc and water. D->E F 6. Isolation Dry organic layer with Na₂SO₄, filter, and concentrate. E->F G 7. Product Analysis Obtain purified aldoxime. Analyze by NMR, MS. F->G

Sources

Troubleshooting & Optimization

optimizing pH for O-octylhydroxylamine hydrobromide conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing pH for O-octylhydroxylamine hydrobromide conjugation

Doc ID: TS-OPT-089 | Version: 2.4 | Status: Active

Executive Summary

This guide addresses the optimization of O-octylhydroxylamine hydrobromide (


) conjugation to carbonyl-containing biomolecules (aldehydes/ketones).

The reaction relies on oxime ligation , a chemoselective condensation.[1][2] Success depends on balancing two competing factors: the nucleophilicity of the aminooxy group (favored at higher pH) and the acid-catalyzed dehydration of the intermediate (favored at lower pH).[3] Additionally, the hydrophobic octyl chain and the acidic hydrobromide counterion introduce solubility and buffering challenges that must be managed to prevent precipitation and pH drift.

Module 1: The pH "Sweet Spot" (Mechanism & Theory)

Q: Why is the recommended pH window typically 4.0 – 5.5?

A: This window represents the thermodynamic crossover point where reaction kinetics are maximized for uncatalyzed ligations.

  • The Nucleophile (pH > 4.5): The reactive species is the free base form of the aminooxy group (

    
    ). The pKa of O-alkylhydroxylamines is approximately 4.6 .
    
    • Below pH 3.5: The group is fully protonated (

      
      ) and non-nucleophilic. Reaction stalls.
      
    • Above pH 4.5: A significant fraction exists as the nucleophilic free base.

  • The Acid Catalyst (pH < 6.0): The formation of the oxime involves a dehydration step (loss of water) from a tetrahedral carbinolamine intermediate.[3] This step is acid-catalyzed.[1]

    • Above pH 7.0:[4] Proton concentration is too low to effectively catalyze dehydration, slowing the reaction significantly.

The Solution: For uncatalyzed reactions, pH 4.5 is the compromise.[3] However, if your biomolecule is acid-sensitive, you must use aniline catalysis to shift the optimal pH to 7.0 (see Module 3).

Module 2: Visualization of Reaction Logic

The following diagram illustrates the mechanistic "tug-of-war" and the optimization workflow.

OximeOptimization cluster_0 Mechanism Dynamics cluster_1 Experimental Workflow Low_pH pH < 3.5 Protonated Amine (Inactive) Opt_pH pH 4.5 - 5.0 Sweet Spot (Uncatalyzed) Low_pH->Opt_pH Raise pH High_pH pH > 7.0 Poor Dehydration (Slow Kinetics) Opt_pH->High_pH Raise pH Catalyst Aniline Catalyst Enables pH 7.0 High_pH->Catalyst Add Catalyst Reaction Conjugation Catalyst->Reaction Accelerates Reagent O-Octylhydroxylamine (HBr Salt) Buffer Buffer Selection (100mM+ Strength) Reagent->Buffer Dissolve Solvent Co-Solvent Check (DMSO for Octyl Chain) Buffer->Solvent Check Turbidity Solvent->Reaction

Figure 1: Mechanistic dependency of oxime ligation on pH and the integration of aniline catalysis for neutral pH conditions.

Module 3: Troubleshooting & FAQs

Issue 1: Precipitation upon reagent addition

Q: My reaction mixture turns cloudy immediately after adding the O-octylhydroxylamine. Why? A: This is likely due to the hydrophobic octyl chain .

  • Cause: While the HBr salt is water-soluble, the free base formed at the reaction pH (especially near pH 5-7) is lipophilic. In purely aqueous buffers, the octyl tails aggregate, forming micelles or precipitates.

  • Fix:

    • Dissolve the O-octylhydroxylamine HBr in DMSO or DMF first to create a 10x or 50x stock.

    • Ensure the final reaction mixture contains 10–20% organic co-solvent (DMSO/DMF) to solubilize the octyl chain.

    • Note: If conjugating to a protein, ensure it can tolerate this solvent concentration.

Issue 2: pH Drift (The "HBr Effect")

Q: I set my buffer to pH 4.5, but after adding the reagent, the pH dropped to 3.0. A: You are adding a strong acid salt (


) to your buffer.
  • Cause: The hydrobromide counterion dissociates, releasing protons. If your buffer capacity is too low, the pH will crash, protonating the aminooxy group and killing the reaction.

  • Fix:

    • Increase Buffer Strength: Use 100 mM – 300 mM buffer (e.g., Sodium Acetate for pH 4.5 or Sodium Phosphate for pH 7.0) rather than standard 10-50 mM buffers.

    • pH Readjustment: Check pH after reagent addition and adjust with dilute NaOH if necessary.

Issue 3: Slow Reaction Rates

Q: The reaction yield is low (<50%) even after 24 hours at pH 4.5. A: Oxime ligation can be slow, particularly with sterically hindered ketones or low concentrations.

  • Fix (Catalysis): Add Aniline (10–100 mM) or m-Phenylenediamine (mPDA) (10 mM).

    • Mechanism:[2][3][5][6] Aniline forms a highly reactive Schiff base intermediate with the carbonyl, which is then rapidly attacked by the alkoxyamine.[3]

    • Benefit: This allows the reaction to proceed efficiently at neutral pH (7.0) and speeds up kinetics by 10-100 fold.

Module 4: Standardized Optimization Protocol

Use this matrix to determine the optimal conditions for your specific target.

Reagents Required:

  • Buffer A: 0.3 M Sodium Acetate, pH 4.5.

  • Buffer B: 0.3 M Sodium Phosphate, pH 7.0.

  • Catalyst: 1.0 M Aniline in DMSO (Freshly prepared).

  • Linker Stock: 100 mM O-octylhydroxylamine HBr in dry DMSO.

Experimental Matrix Table
Condition IDpH EnvironmentCatalystCo-Solvent (DMSO)Target Application
OPT-1 pH 4.5 (Acetate)None10-20%Acid-stable proteins; max uncatalyzed rate.
OPT-2 pH 7.0 (Phosphate)100 mM Aniline 10-20%Acid-sensitive proteins; fast kinetics.
OPT-3 pH 7.0 (Phosphate)10 mM mPDA 10-20%High-value targets (mPDA is more efficient than aniline).
Step-by-Step Methodology (Condition OPT-2)
  • Substrate Prep: Dilute carbonyl-modified protein to 10–50 µM in Buffer B (pH 7.0).

  • Catalyst Addition: Add Aniline stock to reach 100 mM final concentration.

  • Linker Addition: Add O-octylhydroxylamine stock to reach 1–5 mM (approx. 50–100 equivalents over protein).

    • Critical: Ensure final DMSO content is sufficient to keep the octyl chain soluble (start at 10% v/v).

  • Incubation: Agitate gently at room temperature for 2–4 hours .

  • Purification: Remove excess aniline and linker via desalting column (e.g., PD-10) or dialysis. Aniline must be removed before downstream assays.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 5: Chemoselective Ligation).

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.[7] Bioconjugate Chemistry, 19(12), 2543–2548.

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.

  • Agard, N. J., & Prescher, J. A. (2004). A Comparative Study of Bioorthogonal Reactions with Azides. ACS Chemical Biology, 1(10), 644–648. (Discussion on pH dependence of bioorthogonal reporters).

Sources

Technical Support Center: Troubleshooting Low Yields in O-Octylhydroxylamine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Workflow

O-Octylhydroxylamine (often supplied as the hydrochloride salt) is a specialized alkoxyamine reagent used to introduce hydrophobic octyl tags into biomolecules or small molecules via oxime ligation . While oxime formation is considered a robust "click-like" reaction, the specific physicochemical properties of the octyl chain (C8) introduce unique challenges—primarily solubility and steric aggregation—that often lead to sub-optimal yields compared to smaller analogs like methoxyamine.

This guide addresses the specific failure modes of O-octylhydroxylamine conjugations, moving beyond generic advice to target the interplay between lipophilicity , pH kinetics , and catalysis .

Interactive Troubleshooting Tree

The following decision tree outlines the logical diagnosis process for low yields.

TroubleshootingTree Start Issue: Low Yield in O-Octylhydroxylamine Reaction Precipitate Is there visible precipitation or cloudiness? Start->Precipitate CheckSolvent Solubility Limit Reached. Action: Increase DMSO/DMF % or add detergent (0.1% Tween). Precipitate->CheckSolvent Yes CheckPH Check Reaction pH. Is it between 4.0 - 5.0? Precipitate->CheckPH No AdjustPH Kinetic Stall. Action: Adjust to pH 4.5 or use Aniline catalyst at pH 7. CheckPH->AdjustPH No CheckConc Check Reactant Concentration. Is [Reagent] < 1 mM? CheckPH->CheckConc Yes IncreaseConc Second-Order Rate Limit. Action: Increase conc. >5 mM or use 10-50 equiv. excess. CheckConc->IncreaseConc Yes CheckWorkup Did you lose product during extraction? CheckConc->CheckWorkup No AmphiphilicLoss Amphiphilic Loss. Product likely in interface/emulsion. Action: Use chlorinated solvents. CheckWorkup->AmphiphilicLoss Yes (Suspected)

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure.

Technical FAQs: Addressing Specific Failure Modes

Category 1: Solubility & Solvent Systems

Q: I see a white precipitate immediately upon adding the O-octylhydroxylamine to my aqueous buffer. Is this normal? A: No, this indicates the reagent has crashed out of solution, rendering it unreactive.

  • The Science: While the aminooxy group (-ONH₂) is polar, the C8 octyl chain is highly lipophilic. In purely aqueous buffers (like PBS), O-octylhydroxylamine tends to aggregate into micelles or precipitate at concentrations as low as 1–2 mM [1].

  • The Fix:

    • Pre-dissolve: Always dissolve the O-octylhydroxylamine hydrochloride in a water-miscible organic solvent (DMSO, DMF, or MeCN) to create a 100–500 mM stock.

    • Co-solvent: Ensure the final reaction mixture contains 20–50% organic co-solvent depending on the target concentration.

    • Detergents: For protein labeling where high organic content is prohibited, add non-ionic detergents (e.g., 0.1% Tween-20 or Triton X-100) to solubilize the reagent.

Category 2: pH & Reaction Kinetics

Q: My reaction works at pH 4.5, but I need to label a pH-sensitive protein at pH 7.0. The yield dropped to <10%. Why? A: Oxime formation is acid-catalyzed; at neutral pH, the rate-determining step (dehydration) becomes prohibitively slow without catalysis.

  • The Science: The reaction proceeds via a tetrahedral intermediate.[1] At pH < 4, the amine is protonated (unreactive). At pH > 6, the dehydration of the intermediate is slow. The "Goldilocks" zone is pH 4.5 [2].

  • The Fix: Use Aniline Catalysis .[1]

    • Add 10–100 mM Aniline (or the more potent p-phenylenediamine) to the reaction.

    • Aniline forms a highly reactive Schiff base with the aldehyde, which then undergoes rapid transimination with the alkoxyamine [3]. This restores reaction kinetics at pH 7.0 to levels comparable to pH 4.5.

Q: I am using the hydrochloride salt. Do I need to neutralize it? A: Yes, but carefully.

  • The Science: O-octylhydroxylamine HCl is acidic. If you dissolve it in a weak buffer (e.g., 10 mM PBS), it may drop the pH below 3.0, protonating the nucleophile and killing the reaction.

  • The Fix: Dissolve the salt in your buffer and verify the final pH with a micro-probe or paper. Adjust back to 4.5–5.0 using NaOH or use a strong buffer (e.g., 100 mM Sodium Acetate).

Category 3: Workup & Purification

Q: LC-MS shows 90% conversion, but my isolated yield is only 30%. Where did the product go? A: You likely lost the product during extraction due to its amphiphilic nature.

  • The Science: The product now contains a hydrophilic head (oxime/biomolecule) and a lipophilic tail (octyl). This makes it a surfactant.

    • Issue A (Emulsions): Liquid-liquid extraction (e.g., EtOAc/Water) often results in stable emulsions.

    • Issue B (Phase Partitioning): If the molecule is small, the octyl chain might drag it into the organic layer when you expect it in the aqueous, or vice versa.

  • The Fix:

    • Avoid Aqueous Workup: If possible, purify directly via preparative HPLC or solid-phase extraction (SPE) (e.g., C18 Sep-Pak).

    • Lyophilization: Freeze-dry the reaction mixture and redissolve in the purification solvent (e.g., MeOH) to leave buffer salts behind.

Mechanistic Insight: The Aniline Effect

Understanding the catalytic cycle is crucial for troubleshooting pH-neutral reactions.

AnilineCatalysis cluster_direct Uncatalyzed Pathway (Slow at pH 7) Aldehyde Aldehyde (Substrate) SchiffBase Protonated Schiff Base (Activated) Aldehyde->SchiffBase Fast Equilibrium (pH 4-7) Product Oxime Product (Stable) Aldehyde->Product Direct Attack (Slow Dehydration) Aniline Aniline (Catalyst) Aniline->SchiffBase SchiffBase->Product Rapid Transimination Alkoxyamine O-Octylhydroxylamine (Nucleophile) Alkoxyamine->Product Product->Aniline Catalyst Regenerated

Figure 2: Aniline acts as a nucleophilic catalyst, forming a reactive Schiff base intermediate that is more susceptible to alkoxyamine attack than the parent aldehyde [3].

Optimized Experimental Protocol

Application: Conjugation of O-octylhydroxylamine to an aldehyde-functionalized small molecule or peptide.

Reagents
ComponentSpecificationRecommended Stock
Reagent O-Octylhydroxylamine HCl200 mM in dry DMSO
Buffer Sodium Acetate (pH 4.5) OR Phosphate (pH 7.[2]0)100 mM (10x strength)
Catalyst Aniline (if pH 7.0 is required)100 mM in DMSO (fresh)
Solvent DMSO or AcetonitrileHPLC Grade
Step-by-Step Methodology
  • Preparation of Reagent Stock:

    • Weigh O-octylhydroxylamine HCl and dissolve in DMSO to 200 mM. Note: Do not use water for the stock solution to avoid solubility issues.

  • Reaction Setup (Standard pH 4.5):

    • Substrate: Dissolve aldehyde substrate in DMSO or Buffer/DMSO mix (final conc. 1–10 mM).

    • Buffer: Add 0.1 volume of 1M Sodium Acetate (pH 4.5).

    • Reagent Addition: Add O-octylhydroxylamine stock (5–10 equivalents relative to aldehyde).

    • Solvent Check: Ensure final DMSO content is ≥30% (v/v) to maintain solubility of the octyl chain.

    • Incubation: Agitate at 25–37°C for 2–16 hours.

  • Reaction Setup (Catalyzed pH 7.0):

    • Buffer: Use PBS pH 7.0 containing 100 mM Aniline.

    • Reagent Addition: Add O-octylhydroxylamine stock (10–20 equivalents).

    • Incubation: Agitate at 25°C. Reaction is typically complete in <4 hours due to catalysis.

  • Monitoring:

    • Monitor via LC-MS or TLC .

    • Tip: Aldehydes often streak on silica; the oxime product will be less polar and run higher (check with UV/stain).

  • Purification:

    • Dilute reaction 1:1 with Acetonitrile/Water.

    • Inject directly onto a C18 Reverse Phase HPLC column.

    • Gradient: 5% to 95% Acetonitrile (+0.1% TFA) over 20 min. The octyl-oxime will elute late due to hydrophobicity.

References

  • Solubility of Alkoxyamines: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of lipophilic chain solubility).
  • pH Dependence of Oxime Ligation: Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Link

  • Aniline Catalysis: Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006).[3] Nucleophilic catalysis of oxime ligation. Angewandte Chemie International Edition, 45(45), 7581-7584. Link

  • Bioconjugation Techniques: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard protocols for aldehyde-alkoxyamine coupling). Link

Sources

Technical Support Guide: Strategies for Improving the Aqueous Solubility of O-octylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Applications Science Team

Welcome to the technical support center for O-octylhydroxylamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of O-octylhydroxylamine in aqueous buffers. As an amphiphilic molecule, its unique structure presents both opportunities and challenges in experimental design. This document provides in-depth troubleshooting guides, detailed protocols, and answers to frequently asked questions to help you achieve clear, stable solutions for your experiments.

Understanding the Challenge: The Amphiphilic Nature of O-octylhydroxylamine

O-octylhydroxylamine possesses a dual-nature structure: a long, eight-carbon alkyl chain (the "octyl" group) that is nonpolar and hydrophobic (water-repelling), and a polar hydroxylamine head group that is hydrophilic (water-attracting). This amphiphilic character is the primary reason for its limited solubility in aqueous systems. The hydrophobic tails resist interacting with water, leading to aggregation and precipitation if not handled correctly.

cluster_mol O-octylhydroxylamine Structure CH3 CH₃- CH2_1 (CH₂)₆- CH3->CH2_1 CH2_2 CH2_1->CH2_2 CH2_3 CH2_2->CH2_3 CH2_4 CH2_3->CH2_4 CH2_5 CH2_4->CH2_5 CH2_6 CH2_5->CH2_6 CH2_7 CH₂- CH2_6->CH2_7 O O- CH2_7->O NH2 NH₂ O->NH2 l1 l1 l2 l2 l3 l3 l4 l4

Caption: Structure of O-octylhydroxylamine.

Frequently Asked Questions (FAQs)

Q1: Why is my O-octylhydroxylamine not dissolving in my aqueous buffer?

The primary reason is the hydrophobic octyl tail. Water molecules are highly attracted to each other through hydrogen bonds. They tend to exclude nonpolar molecules, a phenomenon known as the hydrophobic effect.[1] To dissolve O-octylhydroxylamine, you must use a strategy that either reduces the polarity of the solvent or shields the hydrophobic tail from the water.

Q2: I see an oily film or white precipitate when I add O-octylhydroxylamine to my buffer. What is happening?

This indicates that you have exceeded the compound's aqueous solubility limit. The molecules are aggregating to minimize the contact between their hydrophobic tails and the water, leading to the formation of a separate phase (oily film) or a solid precipitate.[2] This can happen either by adding too much compound or by diluting a concentrated stock in an organic solvent too quickly into the aqueous buffer.

Q3: Can I use a co-solvent like DMSO or ethanol to prepare my stock solution?

Yes, this is often the first and most effective strategy. O-octylhydroxylamine is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[3] By preparing a concentrated stock in one of these solvents, you can then dilute it into your aqueous buffer. The co-solvent helps to reduce the overall polarity of the final solution, keeping the compound dissolved.[4] However, always ensure the final concentration of the organic solvent is low enough to not affect your experimental system (e.g., cell viability, enzyme activity).[3][5]

Q4: How does the pH of my buffer affect solubility?

The hydroxylamine head group is a weak base. In acidic conditions (i.e., at a pH below its pKa), the nitrogen atom can become protonated, forming a positively charged ammonium-like group (-ONH₃⁺). This charge dramatically increases the polarity and hydrogen-bonding capability of the head group, which in turn significantly enhances its solubility in water.[6][7] Therefore, if your experimental conditions permit, lowering the pH of the buffer can be a powerful tool to improve solubility.

Q5: What are micelles and how do they relate to O-octylhydroxylamine?

Because O-octylhydroxylamine is amphiphilic, at a certain concentration known as the Critical Micelle Concentration (CMC), the molecules will spontaneously self-assemble into spherical structures called micelles.[8][9] In these structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic head groups form the outer shell, interacting with the aqueous environment.[10][11] This process can effectively solubilize the compound above its normal limit. However, the formation of micelles may interfere with some assays, as the compound is no longer present as individual molecules (unimers).

Micelle Structure in Water A center->A B center->B C center->C D center->D E center->E F center->F G center->G H center->H W1 W2 W3 W4 W5 W6 W7 W8

Caption: Micelle formation sequesters hydrophobic tails.

Troubleshooting Guide: From Precipitation to Clear Solution

Use this workflow to systematically address solubility issues with O-octylhydroxylamine.

G start Start: O-octylhydroxylamine insoluble in buffer step1 Is a low concentration of organic solvent acceptable? start->step1 step2_yes Method A: Use a Co-solvent (e.g., DMSO, Ethanol) step1->step2_yes Yes step2_no Is adjusting pH an option? step1->step2_no No step3_no Are advanced formulation methods feasible? step2_yes->step3_no If still problematic outcome Achieved Clear, Stable Solution step2_yes->outcome step3_yes Method B: Adjust pH (Lower pH to protonate head group) step2_no->step3_yes step3_yes->step3_no If still problematic step3_yes->outcome step4_yes Method C: Use Cyclodextrins (Encapsulation) step3_no->step4_yes Yes step4_no Re-evaluate experiment. Consider alternative reagents. step3_no->step4_no No step4_yes->outcome

Caption: Troubleshooting workflow for solubility issues.

Comparison of Solubilization Strategies
StrategyPrinciple of ActionAdvantagesDisadvantages & Considerations
Method A: Co-solvents Reduces the overall polarity of the solvent, making it more favorable for the hydrophobic octyl chain.[4]Simple, fast, and effective for preparing concentrated stock solutions.[5][12]The co-solvent may interfere with downstream biological assays.[3] The final concentration must be carefully controlled.
Method B: pH Adjustment Protonating the basic hydroxylamine head group at low pH increases its polarity and aqueous solubility.[6][7]Very effective; avoids the use of organic solvents.Only applicable if the experimental system is tolerant of a lower pH. May alter the compound's reactivity.
Method C: Cyclodextrins The hydrophobic octyl tail is encapsulated within the hydrophobic core of the cyclodextrin molecule, while the hydrophilic exterior of the cyclodextrin interfaces with the water.[13][14][15]Highly effective for significantly increasing aqueous solubility.[16] Can protect the compound from degradation.[14]Requires sourcing cyclodextrins. May alter the bioavailability or reactivity of the compound. The complexation ratio must be optimized.[17]

Experimental Protocols

Protocol 1: Solubilization Using a Co-Solvent (DMSO)

This is the most common starting point for dissolving O-octylhydroxylamine.

  • Weighing: Accurately weigh the desired amount of O-octylhydroxylamine powder in a suitable vial.

  • Stock Solution Preparation: Add the minimum required volume of pure DMSO to the vial to completely dissolve the powder. Vortex vigorously. This creates a high-concentration stock solution (e.g., 100 mM).

  • Dilution: To create your working solution, add the concentrated DMSO stock dropwise into your vigorously stirring (vortexing or magnetic stirring) aqueous buffer. Critical Step: Adding the stock to the stirring buffer, rather than the other way around, helps prevent localized high concentrations that can cause immediate precipitation.[5]

  • Final Concentration Check: Ensure the final concentration of DMSO in your working solution is below the tolerance level of your assay (typically <1%, often <0.1% for sensitive cell-based assays).

  • Control Preparation: Always prepare a vehicle control containing the same final concentration of DMSO in your aqueous buffer to account for any effects of the co-solvent alone.

Protocol 2: Solubilization Using pH Adjustment

This protocol is effective if your experiment can be performed in a slightly acidic buffer.

  • Buffer Selection: Choose a buffer system that is effective in the desired pH range (e.g., acetate buffer for pH 4-5.5, MES for pH 5.5-6.7).

  • Dissolution: Prepare the acidic buffer at the target pH (e.g., pH 5.0).

  • Direct Addition: Slowly add the O-octylhydroxylamine powder directly to the acidic buffer while stirring vigorously. The protonation of the head group should facilitate dissolution.

  • Gentle Warming (Optional): If dissolution is slow, gently warm the solution to 30-40°C. Most dissolution processes are endothermic, so a slight increase in temperature can increase solubility.[18]

  • pH Readjustment (If Necessary): Once the compound is fully dissolved, you may be able to slowly and carefully raise the pH with a dilute base (e.g., 0.1 M NaOH) if your final application requires it. Monitor closely for any signs of precipitation.

Protocol 3: Solubilization Using Cyclodextrins

This advanced method uses a host-guest chemistry approach for challenging cases. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[14][19]

  • Cyclodextrin Solution Preparation: Prepare a solution of HP-β-CD in your desired aqueous buffer. A concentration of 2-10% (w/v) is a good starting point.

  • Molar Ratio: Determine the target molar ratio of cyclodextrin to O-octylhydroxylamine. A ratio between 1:1 and 5:1 (HP-β-CD:compound) is typical.

  • Complexation: Add the O-octylhydroxylamine powder directly to the stirring cyclodextrin solution.

  • Incubation: Allow the mixture to stir at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Sonication can sometimes accelerate this process.

  • Filtration (Optional): If a small amount of undissolved material remains, filter the solution through a 0.22 µm syringe filter to obtain a clear, sterile stock solution of the complex.

cluster_cd Cyclodextrin (Hydrophilic Exterior) cluster_tail C1 G C2 G C1->C2 C3 G C2->C3 C4 G C3->C4 C5 G C4->C5 C6 G C5->C6 C6->C7 C7->C1 T1 CH₃ T2 (CH₂)₇ T1->T2

Caption: Cyclodextrin encapsulating a hydrophobic tail.

By understanding the chemical nature of O-octylhydroxylamine and systematically applying these strategies, researchers can overcome solubility hurdles and proceed with their experiments confidently.

References
  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Hilaris Publisher. (2024, May 29). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
  • World Pharma Today. (2025, October 17).
  • IOSR Journal of Pharmacy and Biological Sciences. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • WuXi AppTec DMPK. (2024, March 15).
  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Taylor & Francis. Amphiphiles – Knowledge and References.
  • AAT Bioquest. (2024, August 22). How do micelles form?.
  • Nanoscale (RSC Publishing).
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • The Journal of Physical Chemistry B. (2004, March 12).
  • Wikipedia. Micelle.
  • MDPI. (2024, November 12).
  • ResearchGate. (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..?.
  • IOSR Journal of Pharmacy. Solubility enhancement – A challenge for hydrophobic drugs.
  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?.
  • PMC. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
  • Google Patents. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Cayman Chemical. PRODUCT INFORMATION - O-Benzylhydroxylamine (hydrochloride).
  • CymitQuimica. CAS 3332-29-4: O-Ethylhydroxylamine hydrochloride.
  • Wikipedia.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • Alfa Chemistry.
  • Chem-Impex. O-Ethylhydroxylamine hydrochloride.
  • Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs.
  • Benchchem. O-Decylhydroxylamine CAS 29812-79-1|Supplier.
  • Scribd. Factors Influencing Solubility | PDF.
  • IJNRD. factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • PubMed. (2020, March 17).
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • KRUSS Scientific.
  • Prof Steven Abbott. CMC Values | Practical Surfactants Science.
  • Sigma-Aldrich.
  • ChemicalBook. O-Ethylhydroxylamine hydrochloride(3332-29-4).
  • YouTube. (2015, November 17).
  • Chemistry LibreTexts. (2022, October 30). 8.
  • Cayman Chemical. (2022, December 8).
  • YouTube. (2011, June 13). Precipitation Reactions - Using the Solubility Rules.
  • Chemistry LibreTexts. (2025, March 8).
  • YouTube. (2021, August 17).
  • Chemistry LibreTexts. (2020, November 20). 1.

Sources

removing unreacted O-octylhydroxylamine hydrobromide from mixtures

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center (Senior Application Scientist Desk) Subject: Technical Guide: Removal of Unreacted O-Octylhydroxylamine Hydrobromide

Executive Summary

O-Octylhydroxylamine hydrobromide (


) is a valuable reagent for introducing lipophilic tags via oxime ligation or synthesizing hydroxamic acid derivatives. However, its amphiphilic nature—possessing both a lipophilic octyl tail and a polar ammonium head group—presents unique purification challenges. Unlike short-chain analogs (e.g., methoxyamine), the octyl chain imparts surfactant-like properties, often leading to persistent emulsions during aqueous workup or co-elution during chromatography.

This guide provides validated protocols to deplete this reagent from reaction mixtures, ensuring high purity for downstream applications.

Part 1: The Physicochemical Challenge

Before attempting removal, understand the species you are fighting.

  • State at pH < 4: Protonated cation (

    
    ). Water-soluble, but the 
    
    
    
    chain acts as a surfactant, stabilizing emulsions.
  • State at pH > 7: Neutral free base (

    
    ). Highly lipophilic (soluble in Hexane/DCM/EtOAc). Volatile? No, the molecular weight (~145  g/mol ) and H-bonding potential make it relatively non-volatile compared to simple amines.
    

The "Trap": Standard acid washes often fail because the protonated octyl-amine acts as a cationic detergent, turning your separatory funnel into a layer-less foam.

Part 2: Troubleshooting & Removal Protocols

Method A: The "pH Switch" Extraction (For Lipophilic Products)

Best for: Small molecule oxime ethers, steroids, or peptides soluble in organic solvents (DCM, EtOAc).

The Logic: You must force the reagent into the aqueous phase while keeping your product in the organic phase. Due to the surfactant risk, we use High Ionic Strength to collapse emulsions.

Protocol:

  • Dilution: Dilute the reaction mixture with Dichloromethane (DCM) . Note: DCM is preferred over Ethyl Acetate here because it is denser than water, aiding phase separation if emulsions form.

  • The Acid Wash (Crucial Step):

    • Prepare a 0.5 M Citric Acid solution saturated with NaCl (Brine) .

    • Why Citric Acid? It buffers around pH 3-4, sufficient to protonate the alkoxyamine (pKa ~4.6) without hydrolyzing sensitive oxime linkages.

    • Why Brine? The high salt concentration disrupts the micelle formation of the octyl-ammonium species.

  • Execution: Wash the organic layer 3 times with the Citric Acid/Brine mixture.

  • Verification: The O-octylhydroxylamine will partition into the aqueous phase as the ammonium salt.

  • Final Polish: Wash once with saturated

    
     to remove residual acid, dry over 
    
    
    
    , and concentrate.
Method B: The "Reverse Extraction" (For Hydrophilic Products)

Best for: Glycoconjugates, polar peptides, or oligonucleotides.

The Logic: If your product is water-soluble, the O-octylhydroxylamine is the hydrophobic contaminant. We exploit its free-base lipophilicity.

Protocol:

  • Basify: Adjust the aqueous reaction mixture to pH 8.5–9.0 using saturated

    
     or dilute NaOH.
    
    • Mechanism:[1] At this pH, the reagent is deprotonated to its neutral form:

      
      .
      
  • Wash: Extract the aqueous solution 3 times with Hexane or Diethyl Ether .

    • Result: The greasy octyl chain drives the neutral amine into the non-polar solvent. Your polar product remains in the water.

  • Cleanup: Briefly apply vacuum to the aqueous layer to remove traces of organic solvent before lyophilization.

Method C: Solid-Phase Scavenging (The "Zero-Emulsion" Solution)

Best for: High-value samples, scale < 1g, or when emulsions are persistent.

The Logic: Use a polymer-supported aldehyde to covalently bind the unreacted alkoxyamine via oxime formation. The impurity becomes part of the solid bead and is filtered away.

Protocol:

  • Reagent: Use Polymer-supported Benzaldehyde or 4-Benzyloxybenzaldehyde polystyrene resin (typical loading 1–1.5 mmol/g).

  • Stoichiometry: Add 2–3 equivalents of resin relative to the excess O-octylhydroxylamine used.

  • Incubation: Add the resin directly to the reaction mixture (compatible with DCM, DMF, MeOH). Shake gently for 2–4 hours at room temperature.

    • Catalysis: Adding 1% Acetic Acid accelerates the scavenging reaction.

  • Filtration: Filter the mixture through a fritted funnel or Celite pad. The filtrate contains your pure product; the impurity is trapped on the beads.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification strategy based on your product's properties.

PurificationLogic Start Start: Reaction Mixture (Contains Excess O-Octylhydroxylamine) CheckSolubility Is your Product Water Soluble? Start->CheckSolubility Basify Step 1: Adjust pH to > 8.5 (Deprotonate Reagent) CheckSolubility->Basify Yes DiluteDCM Step 1: Dilute with DCM CheckSolubility->DiluteDCM No Yes Yes (e.g., Glycans) ExtractHex Step 2: Wash with Hexane/Ether (Reagent moves to Organic) Basify->ExtractHex AqueousProduct Result: Product in Aqueous Phase (Lyophilize) ExtractHex->AqueousProduct No No (e.g., Small Molecules) AcidWash Step 2: Wash with 0.5M Citric Acid + Brine (Reagent Protonates -> Aqueous) DiluteDCM->AcidWash EmulsionCheck Emulsion Formed? AcidWash->EmulsionCheck FilterCelite Filter mixture through Celite or Add more Brine EmulsionCheck->FilterCelite Yes OrganicProduct Result: Product in Organic Phase (Dry & Concentrate) EmulsionCheck->OrganicProduct No EmulsionYes Yes FilterCelite->OrganicProduct EmulsionNo No

Caption: Decision matrix for O-octylhydroxylamine removal based on product solubility and phase behavior.

Part 4: Frequently Asked Questions (FAQs)

Q1: I used the acid wash method, but my product yield is lower than expected. Did I hydrolyze my oxime?

  • Diagnosis: While oxime ethers are generally stable, highly acidic conditions (pH < 1) or prolonged exposure can cause hydrolysis, especially with electron-rich aromatic aldehydes.

  • Solution: Switch from HCl to Citric Acid (0.5 M) or Acetic Acid (10%) . These weak acids provide enough protons to ionize the amine (pKa ~4.6) but are gentle on the oxime linkage [1]. Always perform the extraction quickly and keep the mixture cold (0°C).

Q2: I see a "tailing" spot on my TLC that overlaps with my product. Is this the reagent?

  • Diagnosis: Yes. O-octylhydroxylamine is a primary amine. On silica gel, it interacts strongly with silanols, causing it to streak or tail, potentially obscuring your product.

  • Visualization: It may not be UV active (unless attached to a chromophore). Use a Ninhydrin or KMnO4 stain. The amine will appear as a distinct spot (often reddish/purple with ninhydrin) upon heating.

  • Fix: Add 1% Triethylamine (TEA) to your TLC and column chromatography eluent. This deprotonates the silica, sharpening the amine peak and usually shifting it to a lower Rf compared to the neutral oxime ether.

Q3: Can I use Copper(II) Sulfate to remove it?

  • Insight: Yes. Primary amines form water-soluble complexes with Cu(II).

  • Protocol: Wash your organic layer with 10% aqueous

    
     .[2]
    
  • Indicator: The aqueous layer will turn deep blue/purple (cuprammonium complex) as it pulls the amine out.[3] Continue washing until the aqueous layer remains light blue [2]. Warning: Ensure your product does not chelate copper.

Q4: The emulsion won't break even with brine. What now?

  • Emergency Fix: The "Octyl" chain is acting as a surfactant.

    • Filter through Celite: The solid diatomaceous earth can physically break the interfacial tension.

    • Add Methanol: Adding a small amount of MeOH to the biphasic mixture can sometimes disrupt the emulsion, though it changes partition coefficients.

    • Centrifugation: If the scale allows, centrifuge the mixture to force phase separation.

Part 5: Data & Chemical Properties

Table 1: Comparative Removal Strategies

MethodTarget Impurity StateBest ForProsCons
Acid Extraction Cationic (

)
Lipophilic ProductsFast, cheapRisk of emulsions; acid sensitivity
Base Extraction Neutral (

)
Hydrophilic ProductsVery clean for polar drugsRequires organic washing steps
Cu(II) Wash Metal ComplexStable OrganicsVisual indicator (Blue)Heavy metal waste; incompat. with chelators
Resin Scavenging Covalent BondHigh Value / Small ScaleNo emulsions; high purityExpensive; slow (2-4 hrs)

Key Chemical Data:

  • Reagent: O-Octylhydroxylamine Hydrobromide

  • MW: 145.24 g/mol (Free base), 226.15 g/mol (HBr salt)

  • Estimated pKa: ~4.60 (Conjugate acid) [3]

  • Solubility:

    • Salt: Water (High), DMSO (High).

    • Free Base: DCM, EtOAc, Hexane.[3]

References

  • BenchChem Technical Support. (2025).[4] Methods for quenching and working up reactions containing O-Isopropylhydroxylamine hydrochloride.[4] Retrieved from (General principles of alkoxyamine workup applied to octyl analogs).

  • University of Rochester. (n.d.). Not Voodoo: Organic Reaction Workup Formulas - Copper Sulfate Wash. Retrieved from

  • PubChem. (2025).[5] Hydroxylamine pKa and Physical Properties. National Library of Medicine. Retrieved from (Base pKa extrapolated to O-alkyl derivatives).

  • Organic Chemistry Portal. (2023). O-Derivatization of hydroxylamines and oximes.[6][7] Retrieved from

Sources

Technical Support Center: Purification of O-Octylhydroxylamine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Workup Strategies for O-Octylhydroxylamine (Neoglycolipid) Conjugates Audience: Chemical Biologists, Glycobiologists, and Medicinal Chemists Content ID: TS-GLYCO-088

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of oxime ligation products derived from O-octylhydroxylamine .

This reagent is primarily used to convert reducing sugars or aldehydes into Neoglycolipids (NGLs) . The resulting O-octyl oxime linkage provides a hydrophobic "tag" that allows otherwise hydrophilic molecules (like oligosaccharides) to be immobilized on nitrocellulose, C18 silica, or hydrophobic microarray surfaces.

The Core Challenge: Both the starting reagent (O-octylhydroxylamine) and the product (O-octyloxime) are lipophilic. Standard aqueous workups often fail to separate them, and both may co-elute on reverse-phase (C18) chromatography. This guide provides chemically grounded protocols to resolve these species.

Module 1: Reaction Monitoring & Optimization

Before attempting purification, ensure your reaction has reached maximum conversion to minimize the burden of removing unreacted starting material.

Q: How do I accurately monitor the reaction progress?

A: Thin Layer Chromatography (TLC) is the most effective method, but you must use specific stains to distinguish the species.

SpeciesPolarity (Normal Phase)Detection Method
Unreacted Sugar/Aldehyde High (Baseline)Orcinol or Anisaldehyde (Charring)
O-Octylhydroxylamine Low (High

)
Ninhydrin (Stains Pink/Red)
Product (O-Octyloxime) Medium-LowOrcinol/Anisaldehyde (Charring) + UV (if conjugated)

Critical Optimization Step: Run the reaction with a slight excess of O-octylhydroxylamine (e.g., 1.2 – 1.5 equivalents) to ensure complete consumption of the valuable sugar/aldehyde substrate. It is generally easier to remove the excess lipophilic amine than unreacted hydrophilic sugars.

Module 2: Purification Protocols

Select the protocol based on your downstream application.

Method A: C18 Cartridge Purification (Standard NGL Protocol)

Best for: Preparing samples for microarray printing where trace excess lipid reagent is tolerable.

This method removes unreacted sugars, salts, and polar impurities. It does not efficiently remove excess O-octylhydroxylamine, but this is often acceptable for lipid-array applications as the reagent does not interfere with lectin binding.

Protocol:

  • Conditioning: Pass 5 mL Methanol followed by 5 mL Water through a C18 Sep-Pak cartridge (e.g., Waters Sep-Pak Classic).

  • Loading: Dissolve the reaction mixture in a minimal amount of Methanol/Water (1:1). Load onto the cartridge.

  • Washing: Wash with 10–20 mL of Water.

    • Mechanism:[1] Hydrophilic impurities (unreacted sugars, salts) pass through. The hydrophobic octyl-tagged product and reagent bind to the C18 silica.

  • Elution: Elute with 5–10 mL of Methanol or Chloroform/Methanol (1:1).

  • Drying: Evaporate solvent under nitrogen or vacuum.

Method B: Liquid-Liquid Extraction with Acid Wash (High Purity)

Best for: Obtaining chemically pure oximes for NMR, Mass Spec, or biological assays sensitive to free amines.

This method exploits the basicity of the alkoxyamine reagent (


) versus the neutral character of the oxime product.

Protocol:

  • Dissolution: Dissolve the crude reaction residue in an organic solvent (Chloroform or Ethyl Acetate).

  • Acid Wash: Wash the organic phase 2x with 0.1 M HCl or 10% Citric Acid .

    • Mechanism:[1] The unreacted O-octylhydroxylamine is protonated to form the ammonium salt (

      
      ), which partitions into the aqueous phase. The oxime remains neutral and stays in the organic phase.
      
  • Brine Wash: Wash the organic phase 1x with saturated NaCl (Brine) to remove trapped water.

  • Dry & Filter: Dry over anhydrous

    
    , filter, and evaporate.
    
Decision Matrix: Selecting the Right Workflow

PurificationStrategy Start Start: Crude Reaction Mix AppCheck What is the downstream application? Start->AppCheck Array Microarray / ELISA (Immobilization) AppCheck->Array High Throughput Pure NMR / MS / Bio-Assay AppCheck->Pure High Purity C18 Method A: C18 Sep-Pak (Removes unreacted sugar) Array->C18 LLE Method B: Acid Extraction (Removes excess reagent) Pure->LLE Result1 Product + Excess Lipid (Suitable for printing) C18->Result1 Result2 Pure O-Octyloxime LLE->Result2

Figure 1: Decision tree for selecting the appropriate purification strategy based on the required purity profile.

Module 3: Troubleshooting Guide

Issue 1: Emulsion formation during extraction

Symptoms: The organic and aqueous layers usually fail to separate during Method B (Acid Wash), forming a cloudy "rag" layer. Cause: The octyl chain acts as a surfactant (detergent-like behavior), especially when protonated or in the presence of biological lipids. Solution:

  • Increase Ionic Strength: Add more saturated brine to the aqueous layer.

  • Solvent Switch: Switch from Ethyl Acetate to Chloroform (

    
    ) . Chloroform is denser than water and typically breaks emulsions better for lipid-like molecules.
    
  • Filtration: Filter the emulsion through a pad of Celite; the physical agitation often breaks the bubbles.

Issue 2: Product hydrolysis (Loss of Yield)

Symptoms: Reappearance of the starting aldehyde/sugar peak after purification. Cause: Oximes are generally stable at neutral pH but can hydrolyze under strong acidic conditions (pH < 2) or strong basic conditions. Solution:

  • If using Method B (Acid Wash), use Citric Acid (10%) instead of HCl. It provides a milder pH (~3-4) sufficient to protonate the amine without hydrolyzing the oxime bond.

  • Process the extraction quickly; do not leave the product sitting in the acidic aqueous phase.

Issue 3: Co-elution on Silica Gel

Symptoms: When attempting normal phase flash chromatography, the reagent and product travel together. Cause: Both compounds are dominated by the hydrophobic octyl chain and have similar polarity on silica. Solution:

  • Deactivation: Pre-treat the silica column with 1% Triethylamine (TEA) in the mobile phase. This neutralizes acidic sites on the silica that might drag the amine.

  • Gradient Optimization: Use a very shallow gradient of Dichloromethane (DCM) to DCM:Methanol (95:5).

Module 4: Characterization Data

When your product is pure, it should exhibit the following characteristics:

MethodExpected SignalNote
1H NMR Triplet at

4.0–4.2 ppm
Corresponds to

(The methylene next to the oxygen).[2]
1H NMR Absence of Triplet at

3.6–3.7 ppm
This peak corresponds to the starting material

.
Mass Spec (ESI)

or

Oximes ionize well in positive mode.

References

  • Feizi, T., et al. (2012). Neoglycolipid-based oligosaccharide microarray system: preparation of NGLs and their noncovalent immobilization on nitrocellulose-coated glass slides for microarray analyses.[3] Methods in Molecular Biology.[3]

    • Core reference for the C18 Sep-Pak protocol and NGL technology.
  • BenchChem. Application Notes and Protocols for Oxime Bond Formation.

    • General protocols for oxime lig
  • Poe, S. L., et al. (2009). Solving the Aldehyde Problem: Amine-Catalyzed Oxime Formation at Neutral pH. Journal of Organic Chemistry.[4]

    • Mechanistic insights into oxime stability and reaction conditions.
  • University of Rochester. Not Voodoo: Workup and Purification (Removing Sticky Reagents).

    • Authoritative guide on acid-wash techniques for amine removal.

Sources

Technical Support Center: Handling Hygroscopic O-Octylhydroxylamine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TCH-OCT-HB-001 Status: Open Priority: Critical (Experimental Integrity Risk) Assigned Specialist: Senior Application Scientist

Executive Summary & Compound Profile

O-Octylhydroxylamine hydrobromide is a specialized alkoxyamine reagent used primarily for chemoselective conjugation with aldehydes and ketones (oxime ligation). While the hydrobromide salt form offers better thermal stability than the free base, it introduces a critical handling challenge: hygroscopicity .

This compound avidly absorbs atmospheric moisture. In a standard laboratory environment (50% RH), the solid can absorb significant water weight within minutes. This leads to two primary failure modes:

  • Stoichiometric Error: Weighing "wet" solid results in under-dosing the reagent, leading to incomplete conjugation.

  • Hydrolysis/Degradation: Prolonged exposure to moisture can lead to acid-catalyzed degradation or caking, rendering the material difficult to solubilize.

This guide provides a self-validating protocol for storage, handling, and reaction setup to ensure reproducible bioconjugation results.

Compound Specifications
PropertyDetail
Chemical Structure

Functionality Nucleophilic alkoxyamine (reacts with carbonyls)
Key Hazard Hygroscopic, Skin/Eye Irritant
Solubility Soluble in water, DMSO, DMF, Methanol
pKa (approx) ~4.5 (protonated form)
Optimal Reaction pH 4.0 – 5.5 (Acid Catalysis)

Storage & Handling: The "Dry Chain" Protocol

User Question: "I opened the bottle and the powder started clumping immediately. How do I weigh this accurately without a glovebox?"

Technical Response: You do not strictly need a glovebox if you use the Subtractive Weighing Technique and maintain a "Dry Chain."

Protocol: Subtractive Weighing for Hygroscopic Salts

Rationale: This method minimizes the exposure of the bulk stock to air and eliminates errors caused by moisture absorption on the balance pan.

  • Preparation:

    • Equip a sealable secondary container (e.g., a Falcon tube or glass vial) with a septum.

    • Purge the container with dry Nitrogen or Argon.

  • Transfer (Fast):

    • Remove the stock bottle from the desiccator.

    • Quickly transfer an estimated amount of O-octylhydroxylamine HBr into your tared transfer vial.

    • Immediately recap and seal the stock bottle with Parafilm/electrical tape.

  • Weighing:

    • Weigh the entire transfer vial (Solid + Vial + Cap). Record Mass

      
      .
      
    • Add the solid to your reaction vessel.

    • Reweigh the empty transfer vial. Record Mass

      
      .
      
    • Net Mass =

      
      .
      
    • Note: If the mass increases during weighing due to moisture, the subtractive method cancels this error because you only care about the mass left in the reaction vessel.

Workflow Visualization: The Dry Chain

DryChain cluster_handling Critical Handling Zone Stock Stock Bottle (Desiccator/-20°C) WarmUp Warm to RT (Sealed, 30 min) Stock->WarmUp Prevent Condensation Transfer Rapid Transfer to Weighing Vial WarmUp->Transfer Open < 1 min Weigh Subtractive Weighing (Difference Method) Transfer->Weigh Minimize Air Exposure Solubilize Immediate Solubilization (DMSO/Buffer) Weigh->Solubilize Lock State

Figure 1: The "Dry Chain" workflow prevents condensation and moisture absorption errors.

Reaction Optimization & Troubleshooting

User Question: "My reaction yield is low (<40%). I used 1 equivalent of the alkoxyamine. Is the reagent bad?"

Technical Response: Low yield is rarely due to "bad" reagent but rather pH mismatch or stoichiometric drift due to water weight.

Critical Control Points
1. Stoichiometry Correction

Because the salt is hygroscopic, the "10 mg" you weighed might be 8 mg of reagent and 2 mg of water.

  • Action: Always use a 1.2 to 1.5 molar excess of O-octylhydroxylamine HBr relative to the carbonyl target. This buffers against weighing errors.

2. pH Tuning (The "Sweet Spot")

Oxime formation is acid-catalyzed.[1]

  • Mechanism: At neutral pH (7.4), the reaction is slow because the carbonyl oxygen is not protonated. At very low pH (<3), the alkoxyamine nitrogen becomes protonated (

    
    ) and loses nucleophilicity.
    
  • Target pH: 4.5 – 5.0 .

  • Buffer: 0.1M Sodium Acetate or Ammonium Acetate.

3. Catalysis

If working at neutral pH (e.g., with pH-sensitive proteins), you must use a catalyst.

  • Catalyst: Aniline (10-100 mM) or p-Phenylenediamine (pPDA). These form a highly reactive Schiff base intermediate that transimifies with the alkoxyamine.

Reaction Pathway & Failure Modes

ReactionPathway Reagents Reagents: Aldehyde + O-Octylhydroxylamine Intermediate Hemiaminal Intermediate Reagents->Intermediate Nucleophilic Attack Intermediate->Reagents Reversible Product Stable Oxime Conjugate Intermediate->Product Dehydration (-H2O) Acid Catalyzed (pH 4.5) Hydrolysis Hydrolysis (Reversion) Product->Hydrolysis Strong Acid (pH < 2) or Dilution Catalyst Aniline Catalyst (Accelerates Rate 10-100x) Catalyst->Intermediate Promotes

Figure 2: The oxime ligation pathway. Note that dehydration is the rate-limiting step, accelerated by acidic pH or aniline catalysis.

Frequently Asked Questions (FAQs)

Q1: Can I dissolve the stock in water?

A: Yes, but with caution. O-octylhydroxylamine HBr is water-soluble, but the octyl chain adds amphiphilic character.

  • Recommendation: Dissolve in DMSO or DMF first to create a high-concentration stock (e.g., 100 mM). This prevents micelle formation and ensures the reagent is fully available for reaction when added to the aqueous buffer.

  • Stability: DMSO stocks are stable for months at -20°C if kept dry. Aqueous stocks should be used immediately.

Q2: The solid has turned into a sticky gel. Is it usable?

A: It has likely absorbed significant moisture (deliquescence).

  • Verification: Run a quick NMR or check solubility. If it dissolves fully in DMSO, the chemical integrity is likely intact, but the molecular weight is now unknown.

  • Rescue Protocol: You cannot easily dry it back to a powder without a vacuum oven and risk of sublimation.

    • Solution: Dissolve the entire sticky mass in a known volume of DMSO. Determine the concentration by titrating against a standard aldehyde (e.g., benzaldehyde) using HPLC or UV-Vis, then use it as a liquid stock.

Q3: What buffer should I avoid?

A: Avoid buffers containing aldehydes or ketones (e.g., pyruvate, acetone traces in glassware).

  • Incompatibility: Avoid Carboxyl-reactive buffers (like Citrate) only if you are doing downstream EDC coupling. For standard oxime ligation, Acetate or Phosphate (pH adjusted) are ideal.

Q4: How do I remove unreacted O-octylhydroxylamine?

A: The octyl chain makes the reagent hydrophobic relative to most proteins/DNA.

  • Purification:

    • Dialysis/Spin Filtration: Effective for large biomolecules.

    • Organic Extraction: If your product is water-soluble (e.g., DNA), wash with ethyl acetate. The amphiphilic O-octylhydroxylamine will partition into the organic phase or the interface.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Link

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548. Link

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: O-Ethylhydroxylamine hydrochloride (Analogous handling data). Retrieved from

  • BenchChem. (2025).[1] Technical Support Center: Enhancing Oxime Linkage Stability in Bioconjugates. Retrieved from

  • Hering, A., et al. (2022).[2] Expanding the versatility and scope of the oxime ligation.[2] Chemical Communications. Link

Sources

Technical Support Center: Accelerating Oxime Formation with O-Alkylhydroxylamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for oxime ligation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for experiments involving the formation of oximes, particularly when using O-alkylhydroxylamines like O-octylhydroxylamine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to optimize your reactions and overcome common challenges.

A crucial point of clarification: while O-alkylhydroxylamines, such as O-octylhydroxylamine, are essential reactants (nucleophiles) in oxime formation, the acceleration of this reaction, especially at neutral pH, is typically achieved by using a separate catalyst.[1] This guide will address the optimization of the reaction between a carbonyl compound and an O-alkylhydroxylamine, with a focus on troubleshooting and the principles of catalysis, drawing from well-established nucleophilic catalysts like aniline and its derivatives.[2][3]

Troubleshooting Guide: O-Alkylhydroxylamine-Mediated Oxime Ligation

This section is designed to help you diagnose and resolve common issues encountered during oxime formation reactions.

Issue Potential Cause(s) Recommended Solution(s) & Explanation
Slow or Incomplete Reaction Suboptimal pH: The rate of oxime formation is highly pH-dependent. The optimal pH for uncatalyzed reactions is mildly acidic (around 4.5), which protonates the carbonyl group, making it more electrophilic.[4][5] However, many biomolecules are unstable at this pH.pH Optimization: If your molecule is stable, performing the reaction at pH 4.5-5.0 can significantly increase the rate.[4] For pH-sensitive molecules, work at a neutral pH (6.5-7.4) and incorporate a nucleophilic catalyst.[1]
Low Reactant Concentration: The reaction rate is dependent on the concentration of both the carbonyl-containing molecule and the O-alkylhydroxylamine.[6]Increase Reactant Concentration: If possible, increase the concentration of one or both reactants. A 5 to 20-fold molar excess of the O-alkylhydroxylamine is often used to drive the reaction to completion.[4]
Absence or Low Concentration of Catalyst: At neutral pH, the reaction can be very slow without a catalyst.[2][3] Aniline and its derivatives are commonly used to accelerate the reaction.[1]Introduce a Nucleophilic Catalyst: Add a catalyst like aniline (up to 100 mM) or, for higher efficiency, p-phenylenediamine (10-50 mM).[3][4] These catalysts form a more reactive Schiff base intermediate with the carbonyl compound.[1]
Inactivated Reagents: O-alkylhydroxylamines can degrade over time, and carbonyl compounds can be sensitive to oxidation or other side reactions.Verify Reagent Quality: Use fresh or properly stored reagents. The purity of starting materials can be confirmed by techniques like NMR or mass spectrometry.[7]
Low Product Yield Hydrolysis of the Oxime Product: Although oximes are generally stable at neutral pH, they can hydrolyze back to the starting materials under acidic conditions (pH < 5).[4]Control pH During Workup and Storage: After the reaction is complete, adjust the pH to neutral or slightly basic if purification or storage requires it. Store purified conjugates at recommended low temperatures (4°C or -20°C).[4]
Side Reactions: The presence of other strong nucleophiles can lead to competing reactions.[4] For complex molecules, other functional groups might react under the experimental conditions.Purification and Reaction Specificity: Purify the reactants to remove any interfering nucleophiles. The chemoselectivity of oxime ligation is generally high, but it's crucial to consider the overall reactivity of your specific substrate.[4]
Beckmann Fragmentation: This is a potential side reaction, though less common under typical ligation conditions, it can be promoted by certain reagents and temperatures.[8]Milder Reaction Conditions: Use milder reagents and avoid excessively high temperatures to favor the desired oxime formation over fragmentation.[8]
Difficulty in Product Purification Excess Reagents and Catalyst: High concentrations of unreacted starting materials and the catalyst can co-elute with the product during chromatography.Chromatographic Separation: Utilize techniques like reversed-phase HPLC, size-exclusion chromatography, or affinity chromatography for efficient separation.[7] Aniline can often be removed by HPLC or size-exclusion chromatography.[9]
Formation of Isomers: Aldoximes and unsymmetrical ketoximes can form E/Z geometric isomers, which may appear as multiple spots on TLC or peaks in HPLC.[10]Analytical Characterization: Use NMR spectroscopy to identify and characterize the isomeric mixture.[7] Often, the mixture of isomers does not affect the biological activity of the conjugate.
Product Insolubility: The resulting oxime conjugate may have different solubility properties compared to the starting materials.Solvent Optimization: During workup and purification, test different solvent systems to ensure the product remains in solution. For solid products, recrystallization from a suitable solvent can be an effective purification method.[11]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of nucleophilic catalysis in oxime formation?

Aniline and its derivatives act as nucleophilic catalysts. The mechanism involves the catalyst first reacting with the aldehyde or ketone to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic and reactive towards the nucleophilic attack by the O-alkylhydroxylamine than the original carbonyl group. After the hydroxylamine attacks, the catalyst is regenerated, and the reaction proceeds to form the stable oxime product.[1]

Catalyzed Oxime Formation Carbonyl Aldehyde/Ketone (R-C(=O)-R') SchiffBase Protonated Schiff Base (R-C(=N+H-Ar)-R') Carbonyl->SchiffBase + Catalyst, -H2O Catalyst Aniline Catalyst (Ar-NH2) Hydroxylamine O-Octylhydroxylamine (H2N-O-C8H17) Tetrahedral Tetrahedral Intermediate SchiffBase->Tetrahedral + Hydroxylamine Oxime Oxime Product (R-C(=N-O-C8H17)-R') Tetrahedral->Oxime - Catalyst, -H+ Catalyst_Regen Regenerated Catalyst

Caption: Catalyzed oxime formation workflow.

Q2: What is the optimal pH for catalyzed oxime ligation?

While uncatalyzed oxime formation is fastest at an acidic pH of around 4-5, the primary advantage of using a nucleophilic catalyst like aniline or its derivatives is the ability to achieve rapid reaction rates at or near neutral pH (6.5-7.4).[1][5] This makes the reaction highly suitable for bioconjugation and other applications involving pH-sensitive molecules. Some highly efficient catalysts, like p-phenylenediamine, are effective across a broader pH range of 4-7.[3]

Q3: Are there more effective catalysts than aniline?

Yes, several aniline derivatives have been shown to be more potent catalysts. Electron-donating groups on the aniline ring generally enhance catalytic activity. Notably, m-phenylenediamine (mPDA) and p-phenylenediamine (PPD) have demonstrated significantly higher catalytic efficiency than aniline.[2][3] This increased efficiency is attributed to both their electronic properties and their greater solubility in aqueous solutions, which allows for the use of higher catalyst concentrations.[2]

Q4: How can I monitor the progress of my oxime formation reaction?

Several analytical techniques can be employed to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to observe the disappearance of starting materials and the appearance of the product spot.[7]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of reactants and formation of the product. It is also an excellent tool for assessing purity.[4][7]

  • Mass Spectrometry (MS): Confirms the formation of the desired product by verifying its molecular weight. Techniques like ESI-MS or MALDI-TOF are particularly useful for large biomolecules.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the oxime product by showing characteristic shifts for the protons and carbons near the C=N-O group.[7]

Q5: My reaction is still slow even with a catalyst. What else can I try?

If you are still experiencing slow reaction kinetics with a catalyst, consider the following:

  • Increase Catalyst Concentration: The reaction rate often shows a linear dependence on the catalyst concentration.[12] Increasing the concentration of a soluble catalyst like mPDA can lead to significant rate enhancements.[2]

  • Temperature: Gently warming the reaction (e.g., to 37°C) can increase the reaction rate, provided your molecules are thermally stable.[4]

  • Buffer Effects: The choice of buffer can sometimes influence reaction rates. Phosphate buffers are commonly used.[4]

  • Saline Concentration: Interestingly, the presence of salt (NaCl) has been shown to accelerate oxime formation at physiological pH, with a roughly 2-fold increase in rate at 100 mM NaCl.[13]

Experimental Protocol: General Procedure for Catalyzed Oxime Ligation

This protocol provides a general guideline for forming an oxime using an O-alkylhydroxylamine and a nucleophilic catalyst at neutral pH.

Materials:

  • Carbonyl-containing compound (aldehyde or ketone)

  • O-octylhydroxylamine

  • Catalyst (e.g., p-phenylenediamine)

  • Reaction Buffer (e.g., 100 mM Phosphate Buffer, pH 7.0)

  • Quenching solution (if necessary)

  • Analytical instruments (HPLC, MS, etc.)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of your carbonyl-containing compound in the reaction buffer.

    • Prepare a stock solution of O-octylhydroxylamine in the same reaction buffer.

    • Prepare a fresh stock solution of the catalyst (e.g., 100 mM p-phenylenediamine in the reaction buffer).

  • Reaction Setup:

    • In a suitable reaction vessel, add the solution of the carbonyl-containing compound to the desired final concentration (e.g., 1 mM).

    • Add the O-octylhydroxylamine solution to achieve the desired molar excess (e.g., 5-fold excess, resulting in a 5 mM final concentration).

    • Initiate the reaction by adding the catalyst stock solution to the desired final concentration (e.g., 10 mM).

  • Reaction Monitoring:

    • Incubate the reaction mixture at room temperature or 37°C.[7]

    • Monitor the reaction progress at various time points (e.g., 1, 2, 4, and 24 hours) by taking small aliquots for analysis by HPLC or TLC.[4][7]

  • Workup and Purification:

    • Once the reaction has reached completion (as determined by your monitoring method), the product can be purified.

    • Purification can be achieved using methods appropriate for your molecule, such as reversed-phase HPLC, size-exclusion chromatography, or extraction if the product is a small molecule.[7][14]

Troubleshooting_Workflow Start Reaction Start Monitor Monitor Reaction Progress (TLC, HPLC) Start->Monitor Complete Reaction Complete? Monitor->Complete Slow Slow/Incomplete Reaction Complete->Slow No Purify Purify Product Complete->Purify Yes Check_pH Check/Optimize pH (4.5 or 7.0 + Catalyst) Slow->Check_pH Check_Conc Increase Reactant/ Catalyst Concentration Slow->Check_Conc Check_Reagents Verify Reagent Purity Slow->Check_Reagents Check_pH->Monitor Check_Conc->Monitor Check_Reagents->Monitor End End Purify->End

Caption: A general troubleshooting workflow for oxime formation reactions.

References

  • Technical Support Center: Enhancing Oxime Linkage Stability in Bioconjugates - Benchchem. (n.d.).
  • Application Notes and Protocols for Oxime Bond Formation - Benchchem. (n.d.).
  • Kinetic Studies on Aniline-catalyzed Carbohydrate Oxime Formation via Real-time NMR. (2025, August 6).
  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC - NIH. (n.d.).
  • Nucleophilic Catalysis of Carbohydrate Oxime Formation by Anilines - ACS Publications. (2010, February 4).
  • Saline Accelerates Oxime Reaction with Aldehyde and Keto Substrates at Physiological pH - PMC - NIH. (2018, February 1).
  • Aniline as a Catalyst for Oxime Bond Formation: A Technical Support Center - Benchchem. (n.d.).
  • Nucleophilic catalysis of carbohydrate oxime formation by anilines. - Semantic Scholar. (n.d.).
  • Purification method of cyclohexanone-oxime - Google Patents. (n.d.).
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC. (n.d.).
  • Boronic acids facilitate rapid oxime condensations at neutral pH - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00921A. (2015, April 13).
  • Peptide Functionalized Oxime Hydrogels with Tunable Mechanical Properties and Gelation Behavior - PMC. (n.d.).
  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines - ACS Publications. (2013, December 9).
  • QUANTITATIVE DETERMINATION OF METALS CONTAINING OXIMES. (n.d.).
  • II. Oximes - Chemistry LibreTexts. (2022, September 13).
  • Oximes - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2014, January 24).
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.).
  • Troubleshooting low yield in Beckmann rearrangement with Benzophenone O-acetyl oxime - Benchchem. (n.d.).
  • analytical method for the determination of oxamyl and its - oxime metabolite in water using lc/ms/ms analysis. (n.d.).
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - RSC Publishing. (2022, July 26).
  • Purification method of cyclohexanone-oxime - European Patent Office - EP 1270548 A1 - Googleapis.com. (2002, June 24).
  • US6673969B2 - Process for preparation of oximes and resulting products - Google Patents. (n.d.).
  • Oxime formation coordination-directed detection of genome-wide thymine oxides with nanogram-scale sample input - PMC. (n.d.).
  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. (n.d.).
  • Oxime - Wikipedia. (n.d.).
  • Bioorthogonal Peptide Macrocyclization using Oxime Ligation - Open Research Repository. (n.d.).
  • O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PubMed Central. (2015, December 17).
  • Metal-Involving Synthesis and Reactions of Oximes | Chemical Reviews - ACS Publications. (2017, October 9).
  • Reaction pathway for oxime formation. - ResearchGate. (n.d.).
  • Hydroxylamines as Oxidation Catalysts: Thermochemical and Kinetic Studies | Request PDF. (n.d.).
  • Oxime: Learn its Structure, Formation, Reaction, Properties & Use - Testbook. (n.d.).
  • Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - RSC Publishing. (2018, May 21).
  • The Emergence of Oxime Click Chemistry and its Utility in Polymer Science - RSC Publishing. (2016, May 10).
  • Oximes. (n.d.).
  • Optimization of Catalyst Loading and Scale - ResearchGate. (n.d.).
  • Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry S. Rzepa. (2012, September 23).
  • US5488162A - Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates - Google Patents. (n.d.).
  • Optimization of amount of the catalyst loading | Download Table - ResearchGate. (n.d.).
  • O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes. (n.d.).
  • Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions - International Research Journal. (n.d.).
  • Oxime formation from hydroxylamine and ketone. Part 2: Elimination. - Henry Rzepa's Blog. (2012, September 25).
  • Oxime formation - ChemTube3D. (n.d.).
  • Hydroxyl and nitrate co-upgrading to oxime via anode-cathode cascade electrolyzer - PMC. (2025, July 3).

Sources

Technical Support Center: O-Octylhydroxylamine HBr Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of using O-octylhydroxylamine hydrobromide (CAS: 154679-66-8). Unlike simple alkoxyamines (e.g., methoxyamine), the octyl chain introduces significant hydrophobicity, creating a unique set of "side reactions" driven by aggregation and solubility issues rather than just pure chemical reactivity.

Subject: Minimizing Side Reactions & Optimizing Ligation Efficiency Reagent Profile: O-Octylhydroxylamine HBr (Amphiphilic Nucleophile)

The Core Challenge: The "Amphiphilic" Trap

Most users treat O-octylhydroxylamine HBr like a standard soluble reagent. This is the primary cause of failure.

  • The Head: The

    
     group is polar and nucleophilic (reactive).
    
  • The Tail: The

    
     octyl chain is highly hydrophobic.
    
  • The Salt: The

    
     counterion makes the solid stable but creates an acidic solution upon dissolution.
    

The Side Reaction: Micellar Sequestration. In aqueous buffers, the octyl tails self-assemble into micelles, burying the reactive amine heads inside the core or interface. This prevents the nucleophile from attacking the target aldehyde/ketone, appearing as "low reactivity." Users often mistakenly add more reagent or heat, leading to non-specific hydrophobic sticking (fouling) rather than chemical ligation.

Protocol Optimization (The "Golden Path")

To minimize side reactions, you must control Solvation , pH , and Catalysis .

A. Solvation Strategy (Preventing Aggregation)

Do not dissolve the solid directly in aqueous buffer.

  • Stock Solution: Dissolve O-octylhydroxylamine HBr in anhydrous DMSO or DMF at 100–200 mM.

  • Working Solution: Dilute into the reaction buffer such that the final organic co-solvent concentration is 10–20% (v/v) .

    • Why: This disrupts micelle formation, keeping the "head" available for reaction.

B. pH Control & Salt Neutralization

The HBr salt is acidic. If you dissolve it in a weak buffer, the pH will crash, protonating the amine (


).
  • Target pH: 4.5 – 5.5 (Standard) or 6.5 – 7.0 (with Catalyst).

  • Requirement: The amine must be unprotonated to be nucleophilic.[1]

  • Buffer Strength: Use high-capacity buffers (e.g., 0.1 M Acetate or Phosphate) to absorb the HBr protons.

C. Catalysis (The Aniline Effect)

To outcompete side reactions (like hydrolysis of the intermediate), use aniline catalysis . This is critical for O-octylhydroxylamine because the bulky tail slows down the initial attack.

Mechanism of Action:

  • Aniline reacts with the aldehyde rapidly to form a Schiff base (Imine).[2]

  • The Schiff base is more electrophilic than the original aldehyde.[1]

  • O-octylhydroxylamine attacks the Schiff base (Transimination), releasing aniline and forming the stable oxime.

Visualizing the Pathway

The following diagram illustrates the Aniline-Catalyzed pathway which bypasses the slow, error-prone direct attack.

OximeLigation Aldehyde Target Aldehyde (R-CHO) SchiffBase Protonated Schiff Base (Activated Intermediate) Aldehyde->SchiffBase Fast Attack (pH 4.5-6.0) Aniline Aniline Catalyst (Nucleophile 1) Aniline->SchiffBase + Aniline SchiffBase->Aniline Catalyst Regenerated Oxime Final Oxime Ether (Stable Product) SchiffBase->Oxime Transimination (Rate Limiting Step) OctylReagent O-Octylhydroxylamine (Nucleophile 2) OctylReagent->Oxime + Octyl-ONH2 SideRxn SIDE REACTION: Hydrophobic Aggregation (Micelles) OctylReagent->SideRxn Low Solvent %

Caption: Aniline catalysis creates a highly reactive intermediate (Schiff Base), allowing the bulky O-octylhydroxylamine to react efficiently before it aggregates.

Troubleshooting Guide

Issue 1: Precipitation / Cloudiness Upon Addition

Diagnosis: The "Octyl" tail has crashed out of solution (Phase Separation). The Fix:

  • Immediate: Add DMSO or Acetonitrile to reach 20-30% total volume.

  • Prevention: Ensure the reagent is fully dissolved in organic solvent before adding to the aqueous protein/aldehyde mix.

  • Detergents: If the target allows, add 0.1% Tween-20 or Triton X-100 to solubilize the octyl chain.

Issue 2: Low Conjugation Yield (Despite Solubility)

Diagnosis: pH mismatch or Protonation. The Fix:

  • Check pH after adding the O-octylhydroxylamine HBr. The HBr salt likely acidified your buffer.

  • Adjust: Add NaOH or concentrated buffer to return to pH 4.5–5.0.

  • Catalyst: Add 10–100 mM Aniline (or p-Phenylenediamine for faster kinetics).[3]

Issue 3: Non-Specific Binding (Sticky Background)

Diagnosis: Hydrophobic interaction. The octyl tail is sticking to hydrophobic patches on proteins or surfaces. The Fix:

  • Wash Steps: Use buffers containing detergents (e.g., 0.05% Tween-20) during purification to wash away non-covalently bound reagent.

  • Blocking: If using on surfaces, block with BSA or Casein before reaction.

Comparative Data: Reaction Conditions

ParameterStandard ConditionsOptimized for O-OctylhydroxylamineReason for Change
Solvent 100% Aqueous Buffer20% DMSO / 80% Buffer Prevents micelle formation of octyl tails.
pH 4.54.5 – 5.0 (buffered) Maintains nucleophilicity while activating aldehyde.
Catalyst None10–100 mM Aniline Overcomes steric hindrance of the octyl group.
Concentration 1–5 mM10–50 mM Higher excess required due to slower diffusion/kinetics.
Temp RT25°C – 37°C Slight heat improves lipid solubility and kinetics.

Workflow Logic: Minimizing Side Reactions

Troubleshooting Start Start: Reaction Setup SolubilityCheck Is the solution clear? Start->SolubilityCheck pHCheck Is pH between 4.5 - 6.0? SolubilityCheck->pHCheck Yes AddDMSO Action: Increase DMSO to 20% or add 0.1% Tween-20 SolubilityCheck->AddDMSO No (Cloudy) YieldCheck Is Yield > 80%? pHCheck->YieldCheck Yes AdjustBuffer Action: Add 1M Acetate to neutralize HBr pHCheck->AdjustBuffer No (<4.0 or >7.0) AddCatalyst Action: Add 100mM Aniline YieldCheck->AddCatalyst No Success Process Optimized YieldCheck->Success Yes AddDMSO->SolubilityCheck AdjustBuffer->pHCheck AddCatalyst->YieldCheck

Caption: Decision tree for troubleshooting O-octylhydroxylamine conjugation failures.

Frequently Asked Questions (FAQ)

Q: Can I remove the HBr before the reaction? A: It is not recommended to convert to the free base for storage, as O-alkylhydroxylamines are prone to oxidation and volatility in their free base form. Neutralize the HBr in situ by using a strong buffer (e.g., 100mM Sodium Acetate or Phosphate) rather than water.

Q: Why is my protein precipitating after adding the reagent? A: This is likely "hydrophobic tagging." By attaching multiple octyl chains to your protein, you have drastically altered its solubility profile, making it amphiphilic.

  • Solution: Reduce the molar equivalents of the reagent to limit the number of octyl modifications per protein molecule, or maintain a low concentration of detergent in the final buffer.

Q: Does this reagent react with carboxylic acids? A: No. O-octylhydroxylamine is specific for aldehydes and ketones (carbonyls). It will not react with carboxylic acids unless they are pre-activated (e.g., with EDC/NHS), which is a different chemistry (forming hydroxamates).

References

  • Mechanism of Oxime Ligation & Catalysis: Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.[4] Bioconjugate Chemistry.[2][3][5]

  • Aniline Catalysis Fundamentals: Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews.

  • Hydrophobic/Amphiphilic Reagent Handling: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Chapter 3: The Chemistry of Reactive Groups.

  • Alkoxyamine Stability and Reactivity: Servis, R. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Analysis of O-octyl Oxime Adducts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantitative analysis of low-molecular-weight aldehydes and ketones is a persistent challenge in metabolomics, drug development, and environmental monitoring due to their volatility, thermal instability, and poor ionization efficiency. Chemical derivatization is an indispensable strategy to overcome these limitations. This guide provides an in-depth comparison of O-octyl oxime derivatization with other common techniques for the mass spectrometry-based analysis of carbonyl compounds. We will explore the underlying chemical principles, compare performance against key alternatives, provide validated experimental protocols, and offer insights into data interpretation, establishing O-octyl oxime formation as a robust and versatile method for enhancing analytical performance.

Introduction: The Analytical Challenge of Carbonyls

Carbonyl-containing compounds, particularly aldehydes and ketones, are often difficult to analyze directly via mass spectrometry (MS), especially when coupled with gas chromatography (GC) or liquid chromatography (LC). Key challenges include:

  • Poor Volatility and Thermal Instability: Many biologically relevant carbonyls are not volatile enough for GC analysis or may degrade at the high temperatures of the GC inlet.[1][2]

  • Low Ionization Efficiency: In electrospray ionization (ESI) used for LC-MS, neutral carbonyls lack a readily ionizable site, leading to poor sensitivity.[3]

  • Chromatographic Issues: The high polarity of some small carbonyls can lead to poor retention on standard reversed-phase LC columns, while their reactivity can cause peak tailing and poor reproducibility.

  • Isomeric Complexity: The presence of tautomers, particularly in keto-compounds, can lead to multiple chromatographic peaks for a single analyte, complicating quantification.[4][5]

Chemical derivatization addresses these issues by converting the carbonyl group into a new functional group with more favorable analytical properties.

O-octyl Oxime Derivatization: A Chemoselective Solution

Derivatization with O-octylhydroxylamine is a chemoselective reaction that targets the aldehyde or ketone functional group to form a stable O-octyl oxime adduct. This reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration.

Mechanism of O-octyl Oxime Formation

The reaction is typically performed under mild acidic conditions to catalyze the dehydration step, driving the equilibrium toward the oxime product.

Caption: Reaction of a carbonyl with O-octylhydroxylamine.

The introduction of the C8 alkyl chain confers several significant analytical advantages:

  • Increased Hydrophobicity: Enhances retention on reversed-phase LC columns, allowing for better separation from polar matrix components.

  • Increased Volatility & Thermal Stability: The resulting oxime ether is more volatile and stable than the parent carbonyl, making it suitable for GC-MS analysis.[1]

  • Improved Ionization: While still neutral, the larger, more nonpolar adduct can exhibit better gas-phase behavior and is amenable to analysis by atmospheric pressure chemical ionization (APCI) or electron ionization (EI).

  • Structural Rigidity: Oxime formation eliminates keto-enol tautomerism, resulting in a single, well-defined peak for each analyte, which is critical for accurate quantification.[4][5]

Comparative Analysis: O-octyl Oxime vs. Alternative Methods

The choice of derivatization reagent is critical and depends on the analyte, the matrix, and the analytical platform (GC-MS vs. LC-MS). O-octyl oxime derivatization offers a balanced profile, but other reagents may be superior for specific applications.

FeatureO-octyl OximePFB-Oxime¹Hydrazones (e.g., Dansyl)Silylation (e.g., TMS)³
Principle Forms oxime etherForms oxime etherForms hydrazoneReplaces active H with TMS
Target Analyte Aldehydes, KetonesAldehydes, KetonesAldehydes, Ketones-OH, -NH, -SH, enols
Primary Platform GC-MS, LC-MS (APCI)GC-MS (NCI)LC-MS (ESI)GC-MS
Sensitivity GoodExcellent (femtomole)ExcellentGood
Reaction Conditions Mild (e.g., 60°C, 1h)MildMildAnhydrous, often harsh
Adduct Stability High; resistant to hydrolysis[6]HighModerate; less stable than oximes[6]Low; moisture sensitive
Key Advantage Versatile for GC/LC, single derivativeUltra-high sensitivity in NCI mode[7]Adds permanent charge for ESI[8]Improves volatility for GC[9]
Key Disadvantage No permanent charge for ESIRequires specific NCI-MS capabilityCan have reagent-derived interferencesNon-selective, moisture sensitive

¹Pentafluorobenzyl oxime. ²Dansylhydrazine. ³Trimethylsilyl.

Expert Insights:

  • For ultra-trace quantification of aldehydes (e.g., lipid peroxidation markers): Pentafluorobenzyl (PFB) oxime derivatization followed by GC-MS with negative chemical ionization (NCI) is often the gold standard due to its exceptional sensitivity.[7]

  • For broad carbonyl profiling in biological fluids by LC-MS: Derivatization with a reagent that introduces a permanently charged or easily ionizable tag, such as Dansylhydrazine or Girard's reagents, is superior for ESI-MS analysis.[3][8]

  • For multifunctional compounds (e.g., keto-steroids with hydroxyl groups): A two-step derivatization is often employed. First, an oximation step protects the keto group, followed by silylation of the hydroxyl groups to ensure volatility and thermal stability for GC-MS analysis.[4][5] O-octyl oxime derivatization is less suitable here as it doesn't address the polar hydroxyl groups.

Experimental Protocols & Workflows

A robust analytical method requires carefully optimized and validated protocols. The following sections provide a starting point for the analysis of O-octyl oxime adducts by both LC-MS and GC-MS. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[10]

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Biological Sample (e.g., Plasma, 200 µL) Spike 2. Spike Internal Standard (e.g., d4-analyte) Sample->Spike Extract 3. Protein Precipitation & Analyte Extraction (e.g., Acetonitrile) Spike->Extract Dry 4. Evaporate to Dryness (Nitrogen Stream) Extract->Dry Reconstitute 5. Add O-octylhydroxylamine in Pyridine Dry->Reconstitute React 6. Incubate (e.g., 60°C for 60 min) Reconstitute->React LCMS LC-MS/MS Analysis React->LCMS GCMS GC-MS Analysis React->GCMS

Caption: General workflow for O-octyl oxime derivatization.

Protocol 1: Derivatization for GC-MS and LC-MS Analysis

This protocol is a general guideline and should be optimized for specific analytes and matrices.

  • Sample Preparation:

    • To 100 µL of sample (e.g., plasma, urine, or cell lysate), add an appropriate amount of a stable isotope-labeled internal standard.

    • Perform analyte extraction and protein precipitation by adding 400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to complete dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Prepare a 20 mg/mL solution of O-octylhydroxylamine hydrochloride in pyridine.

    • Add 50 µL of the derivatization reagent to the dried sample extract.

    • Vortex to ensure the residue is fully dissolved.

    • Seal the vial and incubate at 60°C for 60 minutes.

    • After incubation, cool the sample to room temperature. The sample is now ready for direct GC-MS injection or can be further processed for LC-MS.

  • Sample Cleanup for LC-MS (Optional):

    • Evaporate the pyridine under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

    • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial.

Protocol 2: Recommended Starting GC-MS Parameters
  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless, 1 µL injection.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 min.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 min at 300°C.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI), 70 eV.[2]

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Scan (m/z 50-550) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Protocol 3: Recommended Starting LC-MS/MS Parameters
  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate for 2 minutes.

  • MS System: Sciex 7500 Triple Quad or equivalent.

  • Ionization Mode: APCI positive (may require optimization). ESI can be used but is often less sensitive for these neutral adducts.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.

Data Interpretation & Fragmentation

Under electron ionization (EI) in GC-MS, O-octyl oxime adducts exhibit characteristic fragmentation patterns. The McLafferty rearrangement is a common and diagnostically important fragmentation pathway for oximes.[11][12] The presence of E/Z isomers can sometimes be observed as two closely eluting chromatographic peaks, which may have slightly different mass spectra.[11][13]

Parent [M]⁺˙ Parent Ion Alpha α-cleavage [M-R]⁺ Parent->Alpha - R˙ McLafferty McLafferty Rearrangement Loss of C₇H₁₄ Parent->McLafferty - C₇H₁₄ AlkylLoss Loss of Alkyl Chain [M-C₈H₁₇]⁺ Parent->AlkylLoss - C₈H₁₇˙ Fragments Other Fragments Alpha->Fragments McLafferty->Fragments AlkylLoss->Fragments

Sources

stability comparison of oximes versus hydrazones

Author: BenchChem Technical Support Team. Date: February 2026

Stability Comparison: Oximes vs. Hydrazones

Executive Summary: The Stability Verdict

For researchers in bioconjugation and drug development, the choice between oxime and hydrazone linkages is a trade-off between permanent ligation and controlled release .

  • Verdict: Oximes are significantly more stable than hydrazones against hydrolysis across physiological and acidic pH ranges.[1][2]

  • The Data: At neutral pH (7.0), oxime linkages exhibit a hydrolysis rate constant approximately 600-fold lower than simple alkylhydrazones and 300-fold lower than acylhydrazones.[1][3]

  • Implication: Use oximes for stable protein labeling, metabolic engineering, and radioimmunoconjugates. Use hydrazones (specifically acylhydrazones) for pH-sensitive drug delivery systems (e.g., Antibody-Drug Conjugates) where payload release in the acidic endosome (pH 5.0–6.[4]0) is required.

Mechanistic Foundations: Why Oximes Win

To predict stability in a novel drug scaffold, one must understand the electronic causality. Both linkages are Schiff bases formed by the condensation of a carbonyl (aldehyde/ketone) with an


-nucleophile.
The Hydrolysis Mechanism

Hydrolysis is acid-catalyzed and proceeds through a rate-limiting protonation of the imine nitrogen, followed by water attack and collapse of the tetrahedral intermediate.

Causality of Stability:

  • Electronegativity: The oxygen atom in the oxime (

    
    ) is more electronegative than the nitrogen in the hydrazone (
    
    
    
    ).
  • Inductive Effect: The oxygen pulls electron density away from the imine nitrogen (

    
    ), significantly reducing its basicity (
    
    
    
    ).
  • Protonation Barrier: Because the oxime nitrogen is less basic, it resists the initial protonation step required for acid-catalyzed hydrolysis.[1]

HydrolysisMechanism cluster_legend Stability Factor Start Conjugate (C=N-X) Protonation Protonation (Rate Limiting) Start->Protonation + H+ Intermediate Tetrahedral Intermediate Protonation->Intermediate + H2O Collapse Hydrolysis Products Intermediate->Collapse Collapse Note X = Oxygen (Oxime): Low Basicity = High Stability X = Nitrogen (Hydrazone): Higher Basicity = Lower Stability

Figure 1: General mechanism of acid-catalyzed hydrolysis.[3][5][6][7] The stability of the conjugate is inversely proportional to the basicity of the imine nitrogen.

Quantitative Stability Analysis

The following data is derived from the seminal comparative study by Kalia and Raines (2008), measuring hydrolysis at pD 7.0 (neutral) and pD 5.0 (lysosomal mimic).

Table 1: Kinetic Stability Constants ( ) at Neutral pH
Conjugate TypeStructure (

)
Relative Rate (

)
Approx.[3][4] Half-Life (

)
Stability Class
Oxime

1 > 1 MonthHigh
Semicarbazone

~160DaysModerate
Acylhydrazone

~300Hours/DaysModerate
Alkylhydrazone

~600HoursLow
Thermodynamic Stability ( )
  • Oximes:

    
     (Favors product strongly).
    
  • Hydrazones:

    
     (More susceptible to exchange/transimination).
    

Critical Insight: While alkylhydrazones are unstable, acylhydrazones (formed from hydrazides) gain stability through resonance delocalization of the nitrogen lone pair into the carbonyl, reducing the basicity of the imine nitrogen. This makes them the "Goldilocks" choice for ADCs—stable in blood (pH 7.4), cleavable in lysosomes (pH 5.0).

Experimental Protocol: Measuring Hydrolytic Stability

To validate these stability profiles in your specific drug scaffold, use the following self-validating RP-HPLC protocol.

Methodology: Time-Course RP-HPLC

Objective: Determine


 of a linker at physiological (7.4) and acidic (5.[8]0) pH.[1][2][3][4][8][9]

Reagents:

  • Buffers: 100 mM Phosphate (pH 7.4), 100 mM Acetate (pH 5.0).

  • Internal Standard: Benzoic acid or similar non-reactive standard (to correct for injection volume errors).

Workflow:

  • Preparation: Dissolve conjugate to 1 mM in DMSO.

  • Initiation: Dilute 1:100 into pre-warmed (37°C) buffer containing Internal Standard. Final conc: 10 µM.

  • Sampling:

    • Inject immediately (

      
      ).
      
    • Inject at defined intervals (e.g., 1h, 4h, 8h, 24h, 48h).

  • Quantification: Integrate the area of the conjugate peak relative to the internal standard.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

ExperimentalProtocol cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Step1 Synthesize Conjugate (Purify >95%) Step3 Incubate at 37°C with Internal Std Step1->Step3 Step2 Prepare Buffers (pH 5.0 & 7.4) Step2->Step3 Step4 RP-HPLC Injection (Time points: 0-48h) Step3->Step4 Step5 Data Fitting First-Order Decay Step4->Step5

Figure 2: Workflow for kinetic stability assessment using RP-HPLC.

Application Context: Selection Guide

ApplicationRecommended LinkerRationale
Protein Labeling (In vitro) Oxime Requires permanent linkage to survive purification and storage.
Antibody-Drug Conjugates (ADCs) Acylhydrazone Requires stability in circulation (pH 7.4) but cleavage in endosomes (pH 5.0) to release the toxin.
Metabolic Engineering Oxime Cell surface labeling requires high stability to prevent probe loss over days.
Dynamic Combinatorial Libs Alkylhydrazone Rapid exchange rates are necessary to reach thermodynamic equilibrium quickly.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes.[1][5][6][7][8] Angewandte Chemie International Edition, 47(39), 7523–7526.[5] [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Expanding the Scope of Chemoselective Peptide Ligations in Chemical Biology. Current Opinion in Chemical Biology, 12(6), 760-766. [Link]

  • Rashidian, M., et al. (2013). Kinetics of Oxime Ligation: A Comparative Study. Bioconjugate Chemistry, 24(7), 1277–1294. [Link]

Sources

A Senior Application Scientist's Guide to Validating O-octylhydroxylamine Conjugation Efficiency via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of bioconjugation and drug development, the formation of stable linkages is paramount. Oxime ligation, the reaction between a hydroxylamine and a carbonyl group (an aldehyde or ketone), stands out for its high chemoselectivity and the remarkable stability of the resulting oxime bond under physiological conditions.[1][2] O-octylhydroxylamine, with its alkyl chain, is a valuable reagent in this class, often used to introduce hydrophobicity or serve as a tether for further functionalization.

However, the synthesis of a novel conjugate is only the first step. Rigorous validation of the conjugation efficiency is a critical checkpoint to ensure reproducibility, optimize reaction conditions, and accurately characterize the final product. This guide provides an in-depth, experience-driven comparison of methodologies for validating O-octylhydroxylamine conjugation, with a primary focus on the robust and widely accessible technique of High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present a self-validating HPLC protocol, and compare it with alternative analytical techniques to provide a comprehensive framework for researchers, scientists, and drug development professionals.

The Lynchpin of Validation: Why HPLC?

At its core, a conjugation reaction is a mixture of starting materials, the desired product, and potential byproducts. To accurately determine efficiency, we need a method that can separate and quantify each of these components. Reversed-Phase HPLC (RP-HPLC) is exceptionally well-suited for this task. The technique separates molecules based on their hydrophobicity, which is ideal for an O-octylhydroxylamine conjugation, as the reactants and the product will almost certainly have different polarities.[3]

The O-octylhydroxylamine is moderately hydrophobic. The carbonyl-containing molecule it reacts with (e.g., a protein, peptide, or small molecule) will have its own distinct polarity. The resulting oxime conjugate will have a combined hydrophobicity that differs from both precursors. This difference is the basis for their separation on an RP-HPLC column, allowing for clear identification and quantification.

An Expert-Designed HPLC Protocol for Quantifying Conjugation

This protocol is designed to be a self-validating system. By including standards for all reactants and characterizing the product peak, you build a robust method that is fit for its purpose, aligning with the principles outlined in regulatory guidelines like ICH Q2(R2).[4][5]

Part 1: Sample Preparation - The Foundation of Good Data

The goal of sample preparation is to create a clean, particle-free sample in a solvent compatible with the initial HPLC mobile phase to ensure good peak shape and prevent column clogging.[6][7]

Methodology:

  • Reaction Quenching: At your desired time point(s), take an aliquot of the reaction mixture. If the reaction is ongoing, it may need to be quenched. A common method is to dilute the sample significantly in the initial mobile phase (Mobile Phase A) or to add a quenching reagent if applicable (e.g., a large excess of a scavenger aldehyde/ketone if you are monitoring the consumption of O-octylhydroxylamine).

  • Dilution: Dilute the quenched sample with Mobile Phase A to a concentration that falls within the linear range of your detector. A starting concentration of 0.1 - 1 mg/mL is often appropriate.[6]

  • Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or PTFE, depending on solvent compatibility) into an HPLC vial. This removes any particulate matter that could damage the column or instrument.[8][9]

  • Prepare Standards: Prepare individual standards of your starting materials (O-octylhydroxylamine and the carbonyl-containing molecule) in Mobile Phase A. These are crucial for peak identification. If you have a purified sample of the final conjugate, prepare a standard of this as well.

Part 2: The HPLC Workflow - Separation and Detection

The choice of column and mobile phase is critical for achieving good separation. A C18 column is the workhorse of RP-HPLC and is an excellent starting point for this application due to its hydrophobicity.[10]

Experimental Workflow for HPLC Analysis

HPLC Workflow Figure 1: HPLC Experimental Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Quench Quench Reaction Aliquot Dilute Dilute in Mobile Phase A Quench->Dilute Filter Filter (0.22 µm) Dilute->Filter Vial Transfer to HPLC Vial Filter->Vial Inject Inject Sample Vial->Inject Separate Separate on C18 Column Inject->Separate Detect Detect with UV Detector Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Efficiency Integrate->Calculate

Caption: A streamlined workflow from sample preparation to final calculation.

HPLC Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmA standard choice for good resolution of small to medium-sized molecules with varying polarities.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for molecules with ionizable groups.[2]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic solvent for RP-HPLC with a low UV cutoff wavelength.
Gradient 5% to 95% B over 20 minutesA broad gradient is a good starting point to ensure elution of all components, from polar to non-polar.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.[11]
Injection Vol. 10-20 µLA typical volume that balances loading amount with peak sharpness.
Detection UV Diode Array Detector (DAD)Monitor at a wavelength where all components have some absorbance (e.g., 210-220 nm for peptide bonds or general absorbance) and a specific wavelength if a chromophore is present. A DAD allows for post-run analysis of peak purity and spectra.[11]
Part 3: Data Analysis - From Peaks to Percentages

The output from the HPLC is a chromatogram, a plot of detector response versus time. Each peak represents a different component.

Methodology:

  • Peak Identification: Run your individual standards to determine the retention times of O-octylhydroxylamine and your carbonyl-containing starting material. The new peak that appears in your reaction mixture is likely your desired conjugate. Its identity can be confirmed by collecting the fraction and analyzing it via mass spectrometry.

  • Peak Integration: The software controlling the HPLC will integrate the area under each peak. This area is proportional to the concentration of the component.[12]

  • Calculation of Conjugation Efficiency: The efficiency can be expressed in several ways. A common method is to calculate the percentage of a starting material that has been consumed. For example, based on the consumption of the carbonyl starting material (SM):

    Efficiency (%) = [ (Initial Area of SM - Final Area of SM) / Initial Area of SM ] x 100

    Alternatively, if response factors are similar or have been determined, you can calculate the relative percentage of the product peak area to the total area of all relevant peaks (reactants and product).[13]

    Efficiency (%) = [ Area of Product / (Area of Product + Area of Unreacted SM1 + Area of Unreacted SM2) ] x 100

Comparative Analysis: HPLC vs. Other Validation Techniques

While HPLC is a powerful tool, it's essential to understand its place among other analytical methods. A multi-faceted approach often provides the most comprehensive validation.

Logical Relationships in Analytical Method Selection

Method Comparison Figure 2: Decision Matrix for Analytical Method Selection Start Need to Validate Conjugation? Quant Quantitative Analysis? Start->Quant Yes Qual Qualitative Confirmation? Start->Qual Yes HPLC HPLC-UV Quant->HPLC High Throughput & Robustness LCMS LC-MS Quant->LCMS High Sensitivity & Specificity Qual->LCMS Molecular Weight Confirmation NMR NMR Qual->NMR Structural Elucidation HPLC->LCMS Complementary LCMS->NMR Complementary

Caption: A logical flow for selecting the appropriate analytical technique.

Quantitative Data Comparison of Analytical Methods:

FeatureHPLC-UVLC-MSNMR Spectroscopy
Primary Output Chromatogram (Separation & Quantification)Chromatogram & Mass Spectra (Separation, Quantification & MW)Spectrum (Structural Information & Quantification)
Sensitivity Good (µg/mL range)Excellent (ng/mL to pg/mL range)Lower (mg/mL range)[14]
Specificity Relies on retention time; co-elution is possible.High; provides molecular weight confirmation.Very High; provides detailed structural information.
Quantification Highly reliable and reproducible with proper validation.Can be quantitative but may be affected by ionization efficiency.Intrinsically quantitative (signal proportional to molar concentration) but requires higher concentrations.[15]
Throughput HighMedium to HighLow
Ease of Use Relatively straightforward and widely available.More complex instrumentation and data analysis.Requires specialized expertise and instrumentation.
Best For Routine quantification, reaction monitoring, purity assessment.Confirming product identity, analyzing complex mixtures, impurity identification.Unambiguous structure elucidation, analyzing pure samples.
In-depth Comparison:
  • HPLC-UV: This is the gold standard for routine, robust quantification of conjugation efficiency. Its high precision, reliability, and throughput make it ideal for screening reaction conditions (e.g., time, temperature, pH) and for quality control applications.[3] The primary limitation is that peak identification is based solely on retention time, which, while reliable under consistent conditions, is not an absolute identifier.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection specificity of mass spectrometry. For validating a new conjugation, LC-MS is invaluable. It not only separates the components but also provides the molecular weight of each, confirming that the new peak in the chromatogram is indeed the desired O-octylhydroxylamine conjugate.[2] While it can be used for quantification, it often requires more extensive method development to account for differences in ionization efficiency between molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information, making it the ultimate tool for absolute structure confirmation of a new conjugate.[16] By analyzing the chemical shifts and couplings, one can confirm the formation of the C=N-O oxime linkage. For quantitative purposes (qNMR), it is highly accurate as the signal intensity is directly proportional to the number of nuclei. However, its significantly lower sensitivity compared to HPLC and MS means it is generally not practical for monitoring reaction progress directly from a crude mixture unless the components are in high concentration.[14][15] It is best used to characterize the final, purified product.

Conclusion: An Integrated Approach to Validation

For the rigorous validation of O-octylhydroxylamine conjugation efficiency, a hierarchical approach is recommended. RP-HPLC serves as the robust, quantitative workhorse for monitoring reaction kinetics, assessing purity, and performing routine quality control. Its reliability and high throughput are unmatched for optimizing and standardizing the conjugation process.

To achieve the highest level of scientific integrity, this HPLC data should be complemented, at least initially, with LC-MS to unequivocally confirm the identity of the product peak by its molecular weight. For novel conjugates, final characterization of the purified product by NMR provides absolute structural proof.

By understanding the strengths and limitations of each technique and employing a validated HPLC method as the cornerstone of your analytical strategy, you can ensure that your conjugation data is accurate, reproducible, and trustworthy—a critical foundation for any successful research or drug development program.

References

  • Sample Preparation for HPLC. (n.d.). University of Florida.[Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.[Link]

  • Sample Preparation – HPLC. (n.d.). University of Tennessee, Knoxville.[Link]

  • What Is FDA Method Validation Guidance and Its Importance? (2025). Altabrisa Group.[Link]

  • HPLC Sample Preparation. (n.d.). Organomation.[Link]

  • Sample Pretreatment for HPLC. (n.d.). Nacalai Tesque, Inc.[Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024). Drawell.[Link]

  • Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration.[Link]

  • FDA issues revised guidance for analytical method validation. (2015). ResearchGate.[Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (2022). u:scholar, University of Vienna.[Link]

  • Efficacy of the peak area method of high-performance liquid chromatography (HPLC) analysis. (2024). World Journal of Biology Pharmacy and Health Sciences.[Link]

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. (2020). Royal Society of Chemistry.[Link]

  • Oxime and thiazolidine chemoselective ligation reactions: a green method for cotton functionalization. (2023). SpringerLink.[Link]

  • Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. (2020). MDPI.[Link]

  • lc-nmr : an alternative to lc-ms and hplc-dad for the analysis of complex mixtures. (n.d.). DergiPark.[Link]

  • How to calculate yield percentage using HPLC data? (2024). ResearchGate.[Link]

  • Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method. (2001). PubMed.[Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023). National Center for Biotechnology Information.[Link]

  • The LCGC Blog: UV Detection for HPLC—Fundamental Principle, Practical Implications. (2019). LCGC International.[Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (n.d.). National Center for Biotechnology Information.[Link]

  • Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma. (2023). MDPI.[Link]

Sources

Strategic Selection of Hydroxylamine Reagents: O-Octylhydroxylamine vs. Hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of organic synthesis and drug development, the choice between Hydroxylamine Hydrochloride and its O-alkylated derivative, O-Octylhydroxylamine , is not merely a matter of substitution but of strategic chemical design. While Hydroxylamine Hydrochloride (


) serves as the industry standard for generating oximes (

), O-Octylhydroxylamine (

) is a specialized reagent engineered to introduce lipophilicity and hydrolytic stability in a single step.

This guide provides a technical comparison to assist researchers in selecting the optimal reagent for oxime ligation, bioconjugation, and pharmacophore modification.

Chemical Profile & Physical Properties[1][2][3]

The fundamental difference lies in the pre-installed octyl chain on the oxygen atom. This structural variance dictates solubility, reactivity, and the final product's physicochemical properties.

FeatureHydroxylamine HydrochlorideO-Octylhydroxylamine (Hydrochloride)
Formula


CAS Number 5470-11-162177-26-8 (HCl salt) / 14326-65-9 (Free base)
Molecular Weight 69.49 g/mol ~181.7 g/mol (Free base: 145.24)
Solubility High in

, MeOH; Insoluble in Ether/Hexane
Soluble in MeOH, EtOH, DMSO,

; Low in

Primary Product Oxime (

)
O-Octyloxime (

)
LogP Impact Lowers LogP (Hydrophilic OH group)Increases LogP (Lipophilic C8 chain)
Handling Hygroscopic solid; Potential explosion hazard on heatingWaxy solid or oil; Generally higher thermal stability
Synthetic Utility & Reactivity Analysis
The Selectivity Problem: Why Choose O-Octylhydroxylamine?

A common synthetic error is attempting to synthesize O-alkyl oximes by first making the oxime with Hydroxylamine HCl and then alkylating it. This "Two-Step" approach is flawed due to ambident nucleophilicity . The oxime anion can react at the Oxygen (desired) or the Nitrogen (undesired nitrone formation), leading to difficult separations.

O-Octylhydroxylamine solves this by "locking" the oxygen. Since the octyl group is already attached, the reaction with a carbonyl is chemically constrained to form only the O-octyloxime, with no risk of N-alkylation side products.

Visualizing the Pathway Advantage

ReactionPathways Ketone Ketone/Aldehyde (R-C=O) Oxime Oxime Intermediate (C=N-OH) Ketone->Oxime Step 1: Condensation TargetProduct Target: O-Octyloxime (C=N-O-C8H17) Ketone->TargetProduct Direct Condensation (High Yield, No Side Products) NH2OH Hydroxylamine HCl (NH2OH·HCl) NH2OH->Oxime OctylNH2 O-Octylhydroxylamine (NH2-O-C8H17) OctylNH2->TargetProduct Base Alkyl Halide + Base (R-X / NaH) Oxime->Base MixProduct Mixture: O-Alkyl Oxime + Nitrone (Difficult Separation) Base->MixProduct Step 2: Alkylation (Low Selectivity)

Figure 1: Comparative reaction pathways. The green path (O-Octylhydroxylamine) yields a clean product in one step, avoiding the mixture issues of the red path (Hydroxylamine HCl).

Experimental Protocols
Protocol A: Synthesis of O-Octyloximes (Using O-Octylhydroxylamine)

Best for: Introducing a lipophilic tag, creating hydrolytically stable linkers, or "lipidizing" a drug molecule.

Reagents:

  • Substrate: 1.0 eq (Aldehyde or Ketone)[1]

  • Reagent: O-Octylhydroxylamine HCl (1.2 eq)

  • Base: Pyridine (1.5 eq) or Sodium Acetate (2.0 eq)

  • Solvent: Ethanol or MeOH/DCM (1:1)

Procedure:

  • Dissolution: Dissolve the ketone/aldehyde substrate in Ethanol (0.1 M concentration).

  • Addition: Add O-Octylhydroxylamine HCl (1.2 eq) to the stirring solution.

  • Buffering: Add Pyridine (1.5 eq). Note: The reaction requires a slightly acidic to neutral pH (pH 4-6) for optimal kinetics. The base neutralizes the HCl salt but ensures the amine remains nucleophilic.

  • Reaction: Stir at room temperature for 2–4 hours. (Sterically hindered ketones may require reflux at 60°C).

  • Workup: Concentrate solvent in vacuo. Redissolve residue in EtOAc and wash with 1M HCl (to remove excess pyridine/hydroxylamine) followed by Brine.

  • Purification: Dry over

    
    . Most products are pure enough for use; otherwise, purify via silica flash chromatography (Hexane/EtOAc).
    
Protocol B: Standard Oxime Synthesis (Using Hydroxylamine HCl)

Best for: Creating a reactive -OH handle, metal chelation ligands, or precursors for Beckmann rearrangement.

Reagents:

  • Substrate: 1.0 eq (Aldehyde or Ketone)

  • Reagent: Hydroxylamine Hydrochloride (1.5 eq)

  • Base: NaOH or

    
     (1.5 eq)
    
  • Solvent:

    
     (3:1)
    

Procedure:

  • Preparation: Dissolve Hydroxylamine HCl in a minimum amount of water. Add the base to generate free hydroxylamine in situ.

  • Reaction: Add this aqueous solution to the substrate dissolved in Ethanol.

  • Monitoring: Stir at RT. Oximes often precipitate out of the aqueous-alcoholic mixture as white crystals.

  • Workup: If solid forms, filter and wash with cold water. If oil, extract with

    
    .
    
Application Case Studies
Case Study 1: Pharmacokinetic Modulation (Lipidization)
  • Challenge: A drug candidate with a ketone moiety is too hydrophilic (LogP < 0), resulting in poor blood-brain barrier (BBB) permeability.

  • Solution: Derivatization with O-Octylhydroxylamine .[2][3][4]

  • Outcome: The resulting O-octyloxime increases LogP by approx. 3–4 units. The ether linkage is metabolically stable in plasma but may be slowly cleaved by oxidative enzymes (CYP450) in the liver, acting as a potential prodrug or stable analog.

Case Study 2: Bioconjugation & Surface Functionalization
  • Context: Attaching a hydrophobic anchor to a polysaccharide or glycoprotein.

  • Method: The biomolecule is oxidized to generate aldehyde groups.

  • Reagent Choice: O-Octylhydroxylamine is used.[5][2][3][4][6]

  • Result: The reaction proceeds in aqueous/organic mixtures. The resulting conjugate spontaneously associates with lipid bilayers or hydrophobic surfaces due to the octyl tail, a property not achievable with standard Hydroxylamine HCl.

Safety & Stability
  • Thermal Stability: Hydroxylamine Hydrochloride is known to be thermally unstable and can decompose violently if heated dry or in the presence of metal ions (

    
    ). O-Octylhydroxylamine  (and O-alkylhydroxylamines in general) possesses significantly higher thermal stability due to the lack of the N-O-H bond dissociation pathway that triggers autocatalytic decomposition.
    
  • Toxicity: Both are skin irritants and potential sensitizers. However, O-Octylhydroxylamine is more lipophilic, meaning it can penetrate skin more readily than the inorganic salt. Double-gloving (Nitrile) is recommended.

References
  • Synthesis of O-Alkylhydroxylamines: Albrecht, S., Defoin, A., & Tarnus, C. (2006).[7][8] "Simple Preparation of O-Substituted Hydroxylamines from Alcohols." Synthesis, 2006(10), 1635-1638.

  • Reactivity of Alpha-Effect Nucleophiles: Jencks, W. P. (1958). "Studies on the Mechanism of Oxime and Semicarbazone Formation." Journal of the American Chemical Society, 81(2), 475–481.

  • O-Alkylhydroxylamines in Drug Design: Maimone, T. J., & Buchwald, S. L. (2010). "Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate." Journal of the American Chemical Society, 132(29), 9990–9991.

  • Chemical Safety of Hydroxylamine: Cisneros, L. O., et al. (2003). "Thermal decomposition of hydroxylamine and its salts." Process Safety Progress, 22(3), 169-178.

Sources

Comparative Guide: Identifying O-Octylhydroxylamine Impurities in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-Octylhydroxylamine (CAS: 15997-76-9) is a critical intermediate used primarily as a linker in bioconjugation and as a building block in pharmaceutical synthesis. Its amphiphilic nature—combining a lipophilic C8 chain with a reactive aminooxy group—presents unique analytical challenges. Unlike aromatic amines, it lacks a strong UV chromophore, rendering standard HPLC-UV methods ineffective without derivatization. Furthermore, its reactivity makes it prone to degradation if not handled correctly during analysis.

This guide objectively compares three primary analytical workflows for identifying impurities in O-octylhydroxylamine reaction mixtures: Derivatization-HPLC-UV , Direct GC-MS , and LC-MS/MS . We analyze these methods based on sensitivity, specificity toward key impurities, and operational robustness.

Chemical Context & Impurity Origins[1][2]

To effectively analyze impurities, one must understand their origin. The synthesis of O-alkylhydroxylamines typically follows one of two pathways, each generating a distinct impurity profile.

Pathway A: Mitsunobu Reaction (Dominant Route)

The most common high-purity synthesis involves the reaction of


-hydroxyphthalimide with octanol, followed by hydrazinolysis.
  • Primary Impurities:

    
    -octyloxyphthalimide (intermediate), Phthalhydrazide (byproduct), Octanol (unreacted starting material).
    
Pathway B: Direct Alkylation

Direct alkylation of hydroxylamine with octyl bromide.

  • Primary Impurities: Octyl bromide (alkylating agent),

    
    -dioctylhydroxylamine (over-alkylation), Octyl amine (reduction byproduct).
    
Visualization: Impurity Genesis Pathway

G SM1 N-Hydroxyphthalimide INT Intermediate: N-Octyloxyphthalimide SM1->INT Mitsunobu SM2 Octanol / Octyl Bromide SM2->INT IMP2 Impurity B: Octanol (Residual) SM2->IMP2 Unreacted PROD Product: O-Octylhydroxylamine INT->PROD Hydrazine Cleavage IMP1 Impurity A: Phthalhydrazide INT->IMP1 Side Product IMP3 Impurity C: N,O-Dioctylhydroxylamine PROD->IMP3 Over-Alkylation (Direct Route)

Figure 1: Genesis of impurities based on synthetic route. Blue nodes represent starting materials, yellow intermediates, green the target product, and red the impurities.

Comparative Methodology

Method A: Derivatization HPLC-UV (Benzaldehyde Method)

Since O-octylhydroxylamine has weak UV absorbance (only end-absorption <210 nm), direct UV detection is prone to interference from solvents and buffers. Derivatization with benzaldehyde converts the analyte into a stable O-octyloxime , which has a strong UV chromophore (λmax ~250-260 nm).

  • Mechanism:

    
    
    
  • Pros: High sensitivity for the active amine; shifts detection away from solvent fronts; robust quantification.

  • Cons: Does not detect non-amine impurities (e.g., octanol, octyl bromide).

Method B: Direct GC-MS

The C8 chain imparts sufficient volatility for Gas Chromatography.

  • Pros: Excellent for detecting volatile impurities like Octanol and Octyl bromide; provides structural fingerprints (EI spectra).

  • Cons: Thermal instability of the free hydroxylamine can lead to degradation in the injector port; requires high boiling point column.

Method C: LC-MS (ESI+)
  • Pros: "Gold standard" for trace detection of polar, non-volatile impurities (e.g., Phthalhydrazide residues); no derivatization needed.

  • Cons: Matrix effects; higher equipment cost; O-octylhydroxylamine ionizes well but can suppress other signals.

Performance Data Comparison

The following data summarizes the performance of each method based on validation studies of similar O-alkylhydroxylamines.

FeatureMethod A: HPLC-UV (Derivatized)Method B: GC-MS (Direct)Method C: LC-MS (ESI+)
Target Analyte O-Octylhydroxylamine (as Oxime)Volatiles (Octanol, Halides)All (esp. Phthalimides)
LOD (Limit of Detection) 0.05 ppm1-5 ppm< 0.01 ppm
Linearity (

)
> 0.999> 0.995> 0.990
Specificity High (Only reacts with -ONH2)High (Separates by BP)Very High (Mass spec)
Sample Prep Time High (30 min reaction)Low (Dilute & Shoot)Low (Dilute & Shoot)
Primary Blind Spot Non-amine impurities (Octanol)Thermally labile compoundsMatrix suppression

Detailed Experimental Protocol: HPLC-UV Derivatization

Recommended for routine purity assay and quantification of the active amine.

Principle: Quantitative conversion of O-octylhydroxylamine to


-octylbenzaldoxime using excess benzaldehyde.
Reagents
  • Derivatizing Reagent: Benzaldehyde (Reagent Grade, >99%).

  • Solvent: Acetonitrile (HPLC Grade).

  • Buffer: Phosphate buffer (pH 3.5) or 0.1% Formic Acid.

  • Base: Pyridine (optional, accelerates reaction).

Workflow
  • Sample Preparation: Dissolve the reaction mixture or isolated product in Acetonitrile to a concentration of ~1.0 mg/mL.

  • Derivatization:

    • Transfer 1.0 mL of Sample Solution to a vial.

    • Add 100 µL of Benzaldehyde (excess).

    • Add 50 µL of Pyridine.

    • Vortex and incubate at 40°C for 20 minutes .

  • Quenching: (Optional) Add 100 µL of hydroxylamine-HCl solution to scavenge excess benzaldehyde if the benzaldehyde peak interferes (usually not necessary if gradient is optimized).

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 50% B to 95% B over 15 mins (O-octyl derivatives are lipophilic).

    • Detection: UV at 254 nm .

    • Flow Rate: 1.0 mL/min.[1]

Data Interpretation:

  • Benzaldehyde (excess): Elutes early (~3-5 min).

  • O-Octylbenzaldoxime: Elutes late (~10-12 min) as a distinct, sharp peak.

  • Impurity (N,O-dioctyl): Will not derivatize; look for it in the baseline or use LC-MS.

Decision Matrix: Selecting the Right Method

Use the following logic flow to determine the appropriate analytical technique for your specific stage of development.

DecisionTree Start What is your analytical goal? Q1 Are you quantifying the active O-Octylhydroxylamine? Start->Q1 Q2 Are you screening for residual solvents/reagents? Start->Q2 Q3 Are you identifying unknown side-products? Start->Q3 Res1 Method A: HPLC-UV (Derivatized) Q1->Res1 Yes Res2 Method B: GC-MS Q2->Res2 Yes (Octanol, Bromide) Res3 Method C: LC-MS (Q-TOF/Orbitrap) Q3->Res3 Yes (Phthalimides)

Figure 2: Analytical decision matrix. Select the method based on the specific impurity class of interest.

Expert Insight (Causality)
  • Why Derivatize? The N-O bond has a low extinction coefficient. Without benzaldehyde, you are essentially "flying blind" on a standard UV detector. The oxime formation is quantitative and shifts the

    
     to a region free of interference.
    
  • Why GC-MS for Octanol? Octanol (a common byproduct/solvent) is difficult to see on LC-MS (poor ionization) and HPLC-UV (no chromophore). GC-MS detects it easily due to its volatility.

References

  • Mitsunobu Synthesis of O-Alkylhydroxylamines

    • Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via N-alkoxyphthalimides. Synthesis.

  • Derivatization of Hydroxylamines

    • Kumar, T., et al. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science.

  • GC-MS Analysis of Hydroxylamine Derivatives

    • Vairamani, M., et al. (2003). Mass spectral studies on some O-substituted hydroxylamines. Rapid Communications in Mass Spectrometry.

  • Impurity Profiling Guidelines

    • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).

Sources

A Senior Application Scientist's Guide to the Comparative Kinetics of Alkoxyamine Labeling Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth technical guide on the kinetics of alkoxyamine labeling reagents. In the field of bioconjugation, the precise and efficient covalent modification of biomolecules is paramount. Alkoxyamine reagents, which react with aldehydes and ketones to form stable oxime bonds, represent a cornerstone of "click chemistry" due to their high chemoselectivity and biocompatibility.[1] This guide moves beyond a simple recitation of protocols to provide a detailed comparative analysis of the kinetics of this reaction, empowering you to make informed decisions for your experimental designs. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

The Foundation: Understanding Oxime Ligation

The core of alkoxyamine labeling is the oxime ligation reaction, a condensation between an aminooxy group (R-ONH₂) and a carbonyl group (an aldehyde or ketone) to form a stable C=N-O bond.[2] This reaction is highly chemoselective, meaning the reactants are typically inert to other functional groups found in biological systems, thus preventing unwanted side reactions.[1] The reaction proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules like proteins and glycoproteins.[1]

The Reaction Mechanism and the Role of pH

The formation of an oxime is a two-step, reversible process. First, the nucleophilic aminooxy group attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. This is followed by an acid-catalyzed dehydration step to yield the final oxime product.[1] The overall reaction rate is pH-dependent, with optimal rates typically observed in a slightly acidic environment (pH 4-5).[3] This is because the dehydration step requires protonation of the hydroxyl group to make it a better leaving group (water), but at very low pH, the aminooxy nucleophile itself becomes protonated and non-reactive.

Accelerating the Reaction: The Power of Catalysis

Under physiological conditions (pH ~7.4), the uncatalyzed oxime ligation can be slow, particularly for less reactive ketones.[4] To overcome this kinetic barrier, nucleophilic catalysts, most notably aniline and its derivatives, are employed. Aniline does not act as a general acid or base; instead, it forms a highly reactive protonated Schiff base (an iminium ion) with the carbonyl compound. This intermediate is significantly more electrophilic and susceptible to attack by the aminooxy reagent. The catalyst is then regenerated upon the collapse of the tetrahedral intermediate, completing the catalytic cycle.[1]

Reaction_Mechanism cluster_uncatalyzed Uncatalyzed Pathway (pH dependent) cluster_catalyzed Aniline-Catalyzed Pathway (at neutral pH) Carbonyl R-CHO (Aldehyde) Intermediate1 Tetrahedral Intermediate Carbonyl->Intermediate1 + Probe-ONH₂ Alkoxyamine Probe-ONH₂ Alkoxyamine->Intermediate1 Oxime R-CH=N-O-Probe (Oxime Product) Intermediate1->Oxime - H₂O (rate-limiting) Cat_Carbonyl R-CHO (Aldehyde) SchiffBase Protonated Schiff Base (Iminium Ion) Cat_Carbonyl->SchiffBase + Aniline, + H⁺ Aniline Aniline (Catalyst) Aniline->SchiffBase Intermediate2 Tetrahedral Intermediate SchiffBase->Intermediate2 + Probe-ONH₂ Cat_Alkoxyamine Probe-ONH₂ Cat_Alkoxyamine->Intermediate2 Cat_Oxime R-CH=N-O-Probe (Oxime Product) Intermediate2->Cat_Oxime - Aniline, - H⁺ Protocol_1 cluster_prep Step 1: Antibody Preparation cluster_oxidation Step 2: Carbohydrate Oxidation cluster_labeling Step 3: Oxime Ligation cluster_purification Step 4: Purification & Analysis A1 Dissolve Antibody in PBS (e.g., 3-15 mg/mL) B1 Add Acetate Buffer (pH 5.5) A1->B1 B2 Add NaIO₄ (Sodium Periodate) (Final conc. ~10 mM) B3 Incubate (30 min, on ice, dark) B4 Quench with Ethylene Glycol B5 Buffer Exchange (Desalting Column) into PBS pH 7.4 C2 Add Aminooxy-Probe to Protein (e.g., 50-fold molar excess) B5->C2 C1 Prepare Aminooxy-Probe Stock (e.g., 5 mM in DMSO) C1->C2 C3 Add Aniline/mPDA Catalyst (e.g., 10-100 mM final conc.) C2->C3 C4 Incubate (2-10 hours, RT, dark) C3->C4 D1 Purify Conjugate (Size Exclusion or Ultrafiltration) C4->D1 D2 Characterize by UV-Vis & MS (Determine Degree of Labeling) D1->D2

Fig. 2: Experimental workflow for glycoprotein labeling with an alkoxyamine probe.

Methodology:

  • Protein Preparation : Dissolve the glycoprotein (e.g., IgG) in 1X PBS buffer to a concentration of 20-100 µM (for IgG, this is ~3-15 mg/mL). [2]2. Oxidation :

    • To your protein solution, add 1/10th volume of 10X reaction buffer (1 M sodium acetate, 1.5 M NaCl, pH 5.5). [2] * Add 1/10th volume of a freshly prepared 100 mM sodium periodate (NaIO₄) stock solution in water. [2] * Incubate the reaction for 30 minutes on ice in the dark to convert cis-diol groups on the carbohydrates to aldehydes.

    • Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM. Incubate for 10 minutes at room temperature. [2] * Remove excess periodate and quenching agent by buffer exchange into a suitable buffer for ligation (e.g., PBS pH 7.4) using a desalting column (e.g., Sephadex G-25). [5]3. Ligation :

    • Prepare a 5 mM stock solution of your aminooxy-probe (e.g., Aminooxy-Biotin, CF® Dye Aminooxy) in anhydrous DMSO or DMF. [5] * Add the aminooxy-probe to the aldehyde-functionalized protein solution. A 50-fold molar excess of the probe is a good starting point. [5] * To initiate the reaction, add your catalyst. For aniline, add 1/10th volume of a 10X stock. For mPDA, add from a stock to reach a final concentration between 50-500 mM for maximal rate enhancement. [4][5] * Incubate the reaction at room temperature with gentle agitation for 2 hours (for aldehydes) or up to 10 hours (for ketones), protected from light. [5]4. Purification and Analysis :

    • Remove the excess, unconjugated probe using size exclusion chromatography or an ultrafiltration vial with an appropriate molecular weight cut-off. [5] * Determine the Degree of Labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye. [2] * Confirm the successful conjugation and purity using SDS-PAGE and/or Mass Spectrometry (MALDI-TOF or ESI-MS). [5]

Protocol 2: Fluorescence-Based Assay for Kinetic Analysis

This protocol describes a continuous fluorescence assay to monitor the kinetics of oxime ligation, adapted from the work of Rashidian et al. [6]This method relies on an environmentally sensitive fluorescent probe that increases in quantum yield upon conjugation to a hydrophobic substrate.

Protocol_2 cluster_reagents Step 1: Reagent Preparation cluster_reaction Step 2: Reaction Setup cluster_monitoring Step 3: Kinetic Monitoring cluster_analysis Step 4: Data Analysis A1 Prepare Reaction Buffer (e.g., 100 mM Phosphate, pH 7.3) B2 Add Buffer, Aldehyde, and Catalyst to microplate well A1->B2 A2 Prepare Aminooxy-Dansyl Stock (e.g., 10 mM in DMSO) B3 Initiate reaction by adding Aminooxy-Dansyl probe A2->B3 A3 Prepare Hydrophobic Aldehyde Stock (e.g., Citral, 3 mM in DMSO) A3->B2 A4 Prepare Catalyst Stock (e.g., 1 M Aniline or mPDA) A4->B2 B1 Equilibrate Plate Reader to 25°C C1 Immediately place plate in reader B3->C1 C2 Monitor fluorescence increase over time (λex=340 nm, λem=505 nm) C1->C2 D1 Convert fluorescence units to [Product] concentration via standard curve C2->D1 D2 Plot [Product] vs. Time D1->D2 D3 Fit data to second-order rate equation to determine k_obs or k₂ D2->D3

Fig. 3: Workflow for a fluorescence-based kinetic assay of oxime ligation.

Methodology:

  • Reagent Preparation :

    • Aminooxy-Probe : Synthesize or procure an aminooxy-functionalized dansyl probe. Prepare a stock solution (e.g., 10 mM) in DMSO. [6] * Carbonyl Substrate : Use a hydrophobic aldehyde or ketone (e.g., citral, dodecanal). Prepare a stock solution (e.g., 3 mM) in DMSO. [6] * Catalyst : Prepare stock solutions of aniline and/or mPDA in the reaction buffer. [6] * Reaction Buffer : 100 mM phosphate buffer, pH 7.3.

  • Assay Setup :

    • In a 96-well microplate, combine the reaction buffer, catalyst, and carbonyl substrate to their final desired concentrations. For example: 50 mM catalyst, 30 µM aldehyde. [6] * Equilibrate the plate at a constant temperature (e.g., 25°C) in a fluorescence plate reader.

  • Kinetic Measurement :

    • Initiate the reaction by adding the aminooxy-dansyl probe (e.g., to a final concentration of 100 µM). [6] * Immediately begin monitoring the increase in fluorescence over time (for dansyl, λex ≈ 340 nm, λem ≈ 505 nm). [6] * Continue reading for a sufficient duration to observe the reaction approach equilibrium or completion.

  • Data Analysis :

    • Convert the relative fluorescence units (RFU) to the concentration of the oxime product using a standard curve generated with the purified product.

    • Plot the concentration of the product versus time.

    • Fit the kinetic data to the appropriate second-order rate equation to determine the observed rate constant (k_obs). The second-order rate constant (k₂) can then be derived, taking into account the concentrations of the reactants. [7]

Conclusion

The selection of an alkoxyamine labeling strategy should be guided by a clear understanding of its underlying kinetics. While the reaction is robust and chemoselective, its efficiency is not absolute and can be dramatically influenced by key experimental parameters. This guide demonstrates that the choice of the carbonyl partner (aldehyde vs. ketone) and, most critically, the use and selection of a nucleophilic catalyst (aniline vs. mPDA/pPDA) are the primary determinants of reaction speed. By leveraging highly reactive aldehyde substrates and superior catalysts like m-phenylenediamine, researchers can achieve rapid and efficient bioconjugation at neutral pH and with low micromolar concentrations of reagents, unlocking the full potential of this powerful click chemistry reaction for applications ranging from protein functionalization to the development of advanced antibody-drug conjugates.

References

  • Proulx, C. et al. (2019). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. Chemical Science. [Link]

  • Rashidian, M. et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Angewandte Chemie International Edition. [Link]

  • ResearchGate (n.d.). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. ResearchGate. [Link]

  • Jebbawi, R. et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Bioconjugate Chemistry. [Link]

  • Dirksen, A. et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry. [Link]

  • Rashidian, M. et al. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. PubMed. [Link]

  • Kölmel, D. K. & Kool, E. T. (2012). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry. [Link]

  • Zeng, Y. et al. (2009). High-efficiency labeling of sialylated glycoproteins on living cells. Nature Methods. [Link]

  • Guthrie, Q. A. E. et al. (2019). Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides. Chemical Science. [Link]

  • Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. (2026). PubMed. [Link]

  • Nilsson, B. L. et al. (2003). Electronic and Steric Effects on the Rate of the Traceless Staudinger Ligation. Organic Letters. [Link]

  • Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. (2026). ACS Publications. [Link]

  • Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control. (2023). MDPI. [Link]

  • GeneTarget Solutions (n.d.). Aminooxy-biotin. GeneTarget Solutions. [Link]

  • Červený, J. et al. (2007). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry. [Link]

  • Atlantis Bioscience (n.d.). Aminooxy-Biotin (Stable Alternative to Hydrazides). Atlantis Bioscience. [Link]

  • ResearchGate (n.d.). First-order and second-order reaction rate constants and correlation coefficients of decolourisation. ResearchGate. [Link]

Sources

Verifying Hydrophobicity Changes After O-Octylhydroxylamine Labeling: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-octylhydroxylamine is a hydrophobic alkoxyamine widely used to modify carbonyl-containing biomolecules (such as reducing sugars, oxidized lipids, or N-terminal glyoxylyl proteins). Unlike standard polar tags (e.g., 2-AB) used for hydrophilic interaction chromatography (HILIC), O-octylhydroxylamine introduces a non-polar


 alkyl chain via oxime ligation .

This guide details the experimental verification of this hydrophobicity shift—a critical quality control step to ensure successful labeling prior to downstream applications like Reverse-Phase HPLC (RP-HPLC) or Hydrophobic Tagging-Assisted Mass Spectrometry.

Part 1: The Chemistry of Hydrophobic Tagging

The core transformation relies on the chemoselective reaction between the alkoxyamine group of the label and a carbonyl group (aldehyde or ketone) on the target molecule.

Reaction Mechanism

The reaction proceeds most efficiently at slightly acidic pH (4.5–5.5). The nucleophilic nitrogen of the O-octylhydroxylamine attacks the electrophilic carbonyl carbon, followed by dehydration to form a stable oxime ether.

ReactionMechanism Aldehyde Target Molecule (R-CHO) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate + H+ (Catalyst) Label O-Octylhydroxylamine (H2N-O-C8H17) Label->Intermediate Oxime Hydrophobic Oxime Conjugate (R-CH=N-O-C8H17) Intermediate->Oxime - H2O Water H2O Intermediate->Water

Figure 1: Mechanism of oxime ligation. The hydrophobic octyl tail is permanently attached via a hydrolytically stable oxime bond.

Part 2: Comparative Analysis (The "Why")

Researchers often choose between fluorescent polar tags (like 2-AB) and hydrophobic tags (like O-octylhydroxylamine). The choice dictates the separation method and detection sensitivity.

Table 1: O-Octylhydroxylamine vs. Standard 2-AB Labeling
FeatureO-Octylhydroxylamine (Hydrophobic)2-Aminobenzamide (2-AB) (Polar)
Primary Property Increases Hydrophobicity (Lipophilicity)Increases Fluorescence & Polarity
Separation Mode Reverse Phase (C18) HILIC / Normal Phase
Retention Behavior Elutes Later (High % Organic)Elutes Earlier (in RP) / Later (in HILIC)
Mass Spectrometry Enhances ionization in ESI (surface activity)Moderate enhancement; primarily for FLD
Linkage Stability Oxime (Very High)Amine (Requires Reductive Amination)
Reaction pH Acidic (4.5–5.5)Slightly Acidic to Neutral + Reductant

Part 3: Experimental Verification Protocols

To verify the labeling was successful, you must demonstrate a measurable shift in the molecule's physicochemical properties. The two most authoritative methods are RP-HPLC Retention Shift (Chromatographic) and Mass Spectrometry (Molecular Weight).

Protocol A: The "Shift Assay" (RP-HPLC)

Objective: Visualize the transition of the analyte from the hydrophilic void volume to the hydrophobic region of the chromatogram.

Materials
  • Column: C18 Reverse Phase Column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Standard: Native (unlabeled) target molecule.

Step-by-Step Workflow
  • Baseline Run: Inject 10 µmol of the unlabeled target. Run a gradient from 5% B to 95% B over 20 minutes.

    • Expectation: Unlabeled polar molecules (like glycans) usually elute in the "void volume" (0.5 – 2.0 min) or very early.

  • Labeling Reaction:

    • Mix Target (1 eq) with O-octylhydroxylamine (20 eq).

    • Buffer: 100 mM Acetate Buffer, pH 4.5.

    • Expert Tip: Add 100 mM Aniline as a nucleophilic catalyst to accelerate the reaction from hours to minutes.

    • Incubate at 37°C for 2–4 hours.

  • Experimental Run: Inject the reaction mixture (without purification if crude check, or after SPE cleanup). Run the same gradient.

  • Data Analysis: Calculate the Retention Time Shift (

    
    ).
    
Decision Logic for Verification

VerificationLogic Start Compare Chromatograms: Native vs. Labeled CheckVoid Is the Void Volume peak (Native) reduced/gone? Start->CheckVoid CheckLate Did a new peak appear at high % ACN? CheckVoid->CheckLate Yes ResultNeg FAILURE: Reaction Incomplete CheckVoid->ResultNeg No (Native remains) ResultPos SUCCESS: Hydrophobic Labeling Verified CheckLate->ResultPos Yes (Significant Shift) ResultAmb AMBIGUOUS: Check pH or Catalyst CheckLate->ResultAmb No (Precipitation?)

Figure 2: Logic flow for interpreting RP-HPLC verification data.

Protocol B: Mass Spectrometry Verification

Objective: Confirm the addition of the specific mass of the octyl-oxime tag.

  • Calculate Expected Mass:

    • Native Mass (

      
      )
      
    • O-Octylhydroxylamine Mass (

      
       Da)
      
    • Water Loss (

      
       Da)
      
    • 
       Da 
      
  • Ionization Check:

    • Hydrophobic tags often increase surface activity, leading to higher signal intensity in ESI-MS compared to the native polar analyte.

    • Look for

      
       in positive mode.
      

Part 4: Troubleshooting & Expert Insights

The "Precipitation Trap"

Observation: The reaction mixture turns cloudy, or HPLC shows no peaks. Cause: The O-octyl tag is highly hydrophobic. If your target molecule is large or already semi-hydrophobic, the labeled product may precipitate in aqueous buffers. Solution: Add 20–50% DMSO or Methanol to the reaction buffer to maintain solubility during labeling.

pH Sensitivity

Observation: Low yield. Cause: If pH > 6.0, the reaction is too slow (insufficient protonation of carbonyl). If pH < 3.5, the alkoxyamine nitrogen is protonated (


) and loses nucleophilicity.
Correction:  Strictly maintain pH between 4.0 and 5.0 using Acetate or Citrate buffers.
Stability

Unlike imines (Schiff bases) formed by simple alkylamines, the oxime bond formed by O-octylhydroxylamine is hydrolytically stable in water at neutral pH. You do not need to perform a sodium cyanoborohydride (


) reduction step, which preserves the ring integrity of reducing sugars.

References

  • Kölmel, D. K., et al. (2014). Oxime ligation: a robust and versatile method for the modification of biomolecules.[1] Chemical Reviews. Link

  • Walker, S. H., et al. (2011). Hydrophobic derivatization of N-linked glycans for increased sensitivity in mass spectrometry. Analytical Chemistry.[2][3][4][5] Link

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry.[1][6] Link

  • Webb, M. E., et al. (2016). Hydrophobic tagging of proteins: A new strategy for drug target validation.[7] Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

Personal protective equipment for handling O-octylhydroxylamine;hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

The Senior Scientist’s Perspective: Handling O-octylhydroxylamine hydrobromide requires a nuanced approach that goes beyond standard laboratory safety. Unlike simple inorganic salts, this compound combines the reactivity of an alkoxyamine (a potent nucleophile used in bioconjugation and oxime ligation) with the acidic nature of a hydrobromide salt.[1][2]

Critical Risk Factors:

  • Lipophilicity: The octyl (

    
    ) chain significantly increases lipid solubility compared to its ethyl or methyl analogs.[1] This enhances the compound's ability to penetrate the stratum corneum (outer skin layer), making dermal exposure a primary vector for systemic toxicity.[1][2]
    
  • Hydrolysis & Corrosivity: As a hydrobromide salt, contact with moisture (mucous membranes, humidity) can liberate hydrobromic acid (HBr), leading to immediate irritation or chemical burns.[1]

  • Sensitization: Hydroxylamine derivatives are known skin sensitizers.[1] Repeated low-level exposure can lead to anaphylactic-type reactions.[1][2]

Chemical Hazard Profile

Since specific toxicological data for the octyl-hydrobromide derivative is often extrapolated from its homologous series (e.g., O-ethyl, O-decyl), we apply the Precautionary Principle .[1][2] Treat this substance as a Category 2 Skin/Eye Irritant and a Potential Sensitizer .[1]

Hazard ClassGHS Classification (Estimated)Physiological Impact
Acute Toxicity Category 4 (Oral/Dermal)Harmful if swallowed or in contact with skin.[1][2] Systemic effects possible due to amine absorption.[1]
Skin Corrosion/Irritation Category 1B or 2Causes severe skin burns (if wet) or irritation.[1] HBr hydrolysis lowers pH on skin surface.[1]
Sensitization Category 1 (Skin)May cause an allergic skin reaction.[1] Once sensitized, trace amounts can trigger dermatitis.[1][2]
Target Organ Toxicity STOT SE 3Respiratory tract irritation.[1][3] Dust inhalation is a critical hazard.[1]
Reactivity Unstable / IncompatibleExplosion Risk: Incompatible with strong oxidizing agents and carbonyls (unless controlled).[1]

PPE Selection Matrix

This matrix is designed to create a self-validating safety barrier.[1][2] Do not rely on "standard" PPE; use the specifications below.

A. Hand Protection (Critical)
  • Standard: Nitrile Rubber.[1] Do NOT use Latex (poor chemical resistance to amines/acids).[1]

  • Specification: Minimum thickness 0.11 mm (4 mil) for incidental contact.[1]

  • High-Risk Protocol (Stock Solution Prep):

    • Double Glove: Inner layer (Nitrile, 4 mil) + Outer layer (Nitrile, extended cuff, 5-8 mil).[1]

    • Rationale: The octyl chain facilitates permeation.[1] Double gloving provides a breakthrough time buffer and allows immediate removal of the outer glove upon contamination without exposing skin.[1]

B. Respiratory Protection
  • Primary Control: All handling of solid powder must occur inside a certified Chemical Fume Hood.[1]

  • Secondary (If Hood Unavailable): Full-face respirator with Multi-Gas/Vapor (Acid Gas + Organic Vapor) and P100 Particulate cartridges.[1]

    • Why P100? To stop the dust.[1][4]

    • Why Acid Gas? To neutralize potential HBr fumes.[1]

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the risk of fine dust bypassing the side shields.[1]

  • Body: Lab coat (100% cotton or Nomex). Synthetic blends can melt if a reaction exotherms or if exposed to fire.[1] For >10g handling, wear a Tyvek® apron.[1][2]

Operational Protocol: Safe Handling Loop

This workflow ensures containment from storage to waste.[1]

SafeHandling Start Start: Task Definition RiskAssess 1. Risk Assessment (Check Oxidizers/Incompatibles) Start->RiskAssess PPE_Don 2. Don PPE (Double Nitrile, Goggles, Lab Coat) RiskAssess->PPE_Don Engineering 3. Engineering Check (Fume Hood Flow > 100 fpm) PPE_Don->Engineering Weighing 4. Weighing & Transfer (Use Anti-Static Gun if available) Engineering->Weighing Safe Zone Solubilization 5. Solubilization (Add Solid to Solvent) Weighing->Solubilization Decon 6. Decontamination (Wipe surfaces with weak base) Solubilization->Decon Waste 7. Waste Disposal (Segregate from Oxidizers) Decon->Waste Waste->Start Next Cycle

Figure 1: Operational workflow for handling O-octylhydroxylamine hydrobromide, emphasizing the pre-check of engineering controls.

Step-by-Step Methodology

1. Weighing (The Point of Highest Risk)

  • Hazard: Hydrobromide salts are often hygroscopic and prone to static charge, causing "jumping" of particles.[1]

  • Action:

    • Place the balance inside the fume hood.[1]

    • Use an anti-static gun or ionizer on the weighing boat before adding the chemical.[1]

    • Use a plastic or ceramic spatula .[1] Avoid metal spatulas if possible to prevent potential corrosion or trace metal catalysis.[1]

2. Solubilization

  • Solvent Choice: Soluble in water, DMSO, DMF, and Methanol.[1]

  • Protocol: Always add the solid to the solvent .[1]

  • Exotherm Warning: Dissolving hydrobromide salts in water can be slightly exothermic.[1] If preparing large volumes (>500 mL), chill the water on ice first.[1][2]

3. Reaction Setup

  • Incompatibility Check: Ensure no aldehydes or ketones are present in the vicinity unless they are the intended reaction targets (oxime ligation).[1]

  • Strict Segregation: NEVER mix with Nitric Acid or strong oxidizers.[1] Hydroxylamine salts can form unstable intermediates (like azides or hyponitrites) that are explosive.[1][2]

Emergency Response & Disposal

A. Exposure Response
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes.[1][4] Do not use alcohol wipes, as this may increase skin permeability of the octyl chain.[1]

  • Eye Contact: Flush for 15 minutes. The presence of HBr makes this a time-critical corrosive event.[1][2]

  • Spill Cleanup:

    • Cover spill with Sodium Bicarbonate (NaHCO₃) or a dedicated Acid Neutralizer to neutralize the hydrobromide.[1]

    • Absorb with inert material (vermiculite).[1]

    • Do NOT use paper towels for large spills (potential fire risk if dried and heated).[1]

B. Waste Disposal
  • Classification: Hazardous Chemical Waste.[1]

  • Stream:

    • Solid Waste: Label as "Toxic Solid, Organic, Acidic."[1]

    • Liquid Waste: Segregate into "Organic Acid" or "Non-Halogenated Organic" (depending on solvent).[1]

  • Critical Note: Ensure the waste container is NOT compatible with oxidizers.[1] Label clearly: "Contains Hydroxylamine Derivatives - Do Not Mix with Nitric Acid."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for O-Decylhydroxylamine (Homologous Reference).[1] PubChem.[1][3][5][6][7][8][9] Accessed October 2023.[1] [Link][1][2]

  • Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards.[1] 7th Edition.[1] Elsevier, 2007.[1][2] (Reference for Hydroxylamine/Oxidizer incompatibilities).

Sources

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